molecular formula C14H28B2O4 B1591011 Bis(2,4-dimethylpentane-2,4-glycolato)diboron CAS No. 230299-46-4

Bis(2,4-dimethylpentane-2,4-glycolato)diboron

Cat. No.: B1591011
CAS No.: 230299-46-4
M. Wt: 282 g/mol
InChI Key: CZLUUPDJUFXXHF-UHFFFAOYSA-N
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Description

Bis(2,4-dimethylpentane-2,4-glycolato)diboron is a useful research compound. Its molecular formula is C14H28B2O4 and its molecular weight is 282 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

4,4,6,6-tetramethyl-2-(4,4,6,6-tetramethyl-1,3,2-dioxaborinan-2-yl)-1,3,2-dioxaborinane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28B2O4/c1-11(2)9-12(3,4)18-15(17-11)16-19-13(5,6)10-14(7,8)20-16/h9-10H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZLUUPDJUFXXHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(CC(O1)(C)C)(C)C)B2OC(CC(O2)(C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28B2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50571871
Record name 4,4,4',4',6,6,6',6'-Octamethyl-2,2'-bi-1,3,2-dioxaborinane
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Molecular Weight

282.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

230299-46-4
Record name 4,4,4′,4′,6,6,6′,6′-Octamethyl-2,2′-bi-1,3,2-dioxaborinane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=230299-46-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4,4',4',6,6,6',6'-Octamethyl-2,2'-bi-1,3,2-dioxaborinane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"synthesis of Bis(2,4-dimethylpentane-2,4-glycolato)diboron"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Bis(2,4-dimethylpentane-2,4-glycolato)diboron

Executive Summary: This guide provides a comprehensive overview of the synthesis of this compound, a key organoboron compound with applications in organic chemistry and materials science. While structurally similar to the widely-used Bis(pinacolato)diboron (B₂pin₂), this analog offers unique steric and electronic properties due to its 2,4-dimethylpentane-2,4-diolato ligands, which provide an intermediate level of steric hindrance that can be advantageous for balancing reactivity and selectivity in certain chemical transformations.[1] This document details the mechanistic principles underpinning its synthesis, a robust step-by-step experimental protocol adapted from established procedures for analogous diboron compounds, and methods for purification and characterization. It is intended for researchers, chemists, and professionals in drug development who require a practical, in-depth understanding of the preparation of this versatile reagent.

Introduction to Diboron(4) Reagents

The Central Role of Diboron Compounds in Modern Synthesis

Diboron(4) compounds, characterized by a covalent boron-boron bond, have become indispensable reagents in modern organic synthesis.[2][3] Their stability, ease of handling, and versatile reactivity make them superior precursors for the formation of organoboron compounds.[2] These organoboron intermediates are cornerstones of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[4][5] Reagents like Bis(pinacolato)diboron (B₂pin₂) are valued for their bench stability and relative inertness to moisture and oxygen, which simplifies their use in both laboratory and industrial settings.[2][6] The development of metal-catalyzed reactions involving diborons has provided efficient pathways for the synthesis of complex molecules essential for pharmaceuticals, agrochemicals, and advanced materials.[4][7]

A Profile of this compound

This compound (CAS No. 230299-46-4) is a symmetrical tetraalkoxydiboron compound.[8][9][10] It is an analog of B₂pin₂, where the pinacol ligands are replaced by 2,4-dimethylpentane-2,4-diolato groups. This structural modification is not trivial; it imparts a unique steric profile to the molecule. The 2,4-dimethylpentane-2,4-diolato ligands offer intermediate steric bulk, which serves to balance the reagent's reactivity and selectivity.[1] This can be particularly advantageous in reactions where finer control is needed compared to less hindered analogs or where the higher steric hindrance of other derivatives might limit reactivity.[1][11]

Compound Specifications:

  • Molecular Formula: C₁₄H₂₈B₂O₄[8][10]

  • Molecular Weight: 281.99 g/mol [1][8][10]

  • Appearance: White to light yellow powder or crystal[1]

  • Melting Point: Reported ranges include 98-102 °C and 156-160 °C, which may vary with purity.[1][9][10]

Mechanistic Principles and Rationale

The synthesis of this compound follows a well-established pathway for preparing tetraalkoxydiboron esters: the reaction of a diboron precursor bearing reactive leaving groups with the desired diol.

The General Synthetic Pathway

The most common and efficient method for preparing compounds like B₂pin₂ and its analogs is the reaction of Tetrakis(dimethylamino)diboron [B₂(NMe₂)₄] with the corresponding diol—in this case, 2,4-dimethylpentane-2,4-diol.[12][13] The reaction is an acid-mediated transesterification. The boron-nitrogen bonds in the B₂(NMe₂)₄ precursor are susceptible to cleavage by protic reagents. The diol acts as the nucleophile, displacing the dimethylamino groups, which are subsequently protonated by an acid (e.g., HCl). This protonation forms dimethylamine hydrochloride, a salt that precipitates from the non-polar reaction solvent, effectively driving the reaction to completion according to Le Châtelier's principle.

Causality of Reagent Selection
  • Diboron Precursor: Tetrakis(dimethylamino)diboron is an ideal starting material. The B-N bonds are sufficiently labile to be displaced by the alcohol groups of the diol under mild acidic conditions, yet the compound is stable enough for handling under an inert atmosphere.[13]

  • Diol: The choice of 2,4-dimethylpentane-2,4-diol is deliberate. It defines the final product's properties. The alkyl groups on the diol backbone influence the solubility, stability, and steric environment of the resulting diboron reagent, which in turn affects its performance in subsequent borylation reactions.[1]

  • Solvent: A non-polar aprotic solvent such as toluene is typically used.[12][13] It serves to dissolve the starting materials and allows for the easy precipitation and subsequent removal of the dimethylamine hydrochloride byproduct via filtration.

  • Acid: An ethereal solution of hydrogen chloride (HCl) is commonly employed. It acts as a proton source to neutralize the displaced dimethylamine, forming a solid salt. The controlled, dropwise addition at low temperatures is crucial to manage the exothermicity of the acid-base neutralization.[12][13]

Detailed Experimental Protocol

The following protocol is adapted from the established and reliable synthesis of Bis(pinacolato)diboron.[12][13] The key modification is the substitution of pinacol with a stoichiometrically equivalent amount of 2,4-dimethylpentane-2,4-diol.

Materials and Equipment
  • Reagents:

    • Tetrakis(dimethylamino)diboron [B₂(NMe₂)₄]

    • 2,4-Dimethylpentane-2,4-diol

    • Toluene, anhydrous

    • Ethereal Hydrogen Chloride (HCl) solution (concentration to be titrated before use)

    • Pentane or Hexane, anhydrous (for recrystallization)

    • Magnesium Sulfate (MgSO₄), anhydrous

  • Equipment:

    • Three-necked round-bottom flask (2-L)

    • Mechanical stirrer

    • Dropping funnel

    • Reflux condenser with nitrogen/argon inlet

    • Ice-water bath

    • Büchner funnel and filtration apparatus

    • Rotary evaporator

    • Standard laboratory glassware

    • Inert atmosphere setup (Schlenk line or glovebox)

Synthesis Workflow Diagram

SynthesisWorkflow A 1. Reagent Charging B 2. HCl Addition (0-5 °C) A->B Add B₂(NMe₂)₄, Diol, & Toluene to flask C 3. Reaction Stirring (Room Temp, 4h) B->C Dropwise HCl addition forms (CH₃)₂NH₂Cl salt D 4. Byproduct Filtration C->D Reaction goes to completion E 5. Solvent Evaporation D->E Remove solid byproduct F 6. Aqueous Workup E->F Dissolve crude solid in pentane/hexane G 7. Drying & Concentration F->G Wash with water, dry with MgSO₄ H 8. Recrystallization (-20 to -30 °C) G->H Concentrate filtrate I 9. Final Product Isolation & Drying H->I Collect crystals by filtration

Caption: Workflow for the synthesis of this compound.

Step-by-Step Procedure
  • Flask Preparation: Flame-dry a 2-L three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser connected to a nitrogen line. Allow it to cool to room temperature under a slow stream of nitrogen.

  • Reagent Charging: To the flask, add Tetrakis(dimethylamino)diboron (e.g., 0.325 mol, 1.0 equiv) and 600 mL of anhydrous toluene. Stir to dissolve. In a separate flask, prepare a solution of 2,4-dimethylpentane-2,4-diol (0.652 mol, 2.0 equiv) in 400 mL of anhydrous toluene. Add this diol solution to the reaction flask.

  • Reaction Initiation: Immerse the reaction flask in an ice-water bath to cool the contents to 0-5 °C.

  • Acid Addition: Slowly add a solution of ethereal HCl (e.g., 6.6 M, 1.32 mol, 4.0 equiv) dropwise via the dropping funnel over 2 hours. A white precipitate of dimethylamine hydrochloride will form immediately.[12] Maintain the internal temperature below 10 °C during the addition.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the slurry to warm to room temperature. Stir for an additional 4 hours.[12]

  • Byproduct Removal: Filter the slurry through a Büchner funnel to remove the precipitated dimethylamine hydrochloride. Wash the filter cake with a small amount of cold toluene.

  • Solvent Removal: Concentrate the combined filtrate using a rotary evaporator to yield a white solid.[12]

  • Purification:

    • Dissolve the crude solid in approximately 700 mL of pentane (or hexane), heating gently if necessary.[12] Any remaining insoluble salts should be removed by a second filtration.

    • Transfer the filtrate to a separatory funnel and wash it three times with 500 mL of water to remove any residual salts.[12]

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter off the drying agent, and concentrate the filtrate on a rotary evaporator to a volume of about 150 mL.[12]

  • Crystallization: Heat the concentrated solution to dissolve any precipitate, then allow it to cool slowly to room temperature. For maximum yield, place the flask in a freezer (-20 to -30 °C) for several hours to induce crystallization.[12]

  • Product Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold pentane. Further crops of crystals can be obtained by concentrating the mother liquor.[12] Dry the combined crystals under vacuum to yield the final product.

Safety Precautions
  • Tetrakis(dimethylamino)diboron is moisture-sensitive and should be handled under an inert atmosphere.[13]

  • Ethereal HCl is corrosive and volatile. All operations should be performed in a well-ventilated fume hood.

  • The reaction of HCl with the reaction mixture is exothermic. Controlled, slow addition at low temperatures is critical to prevent overheating.

  • Standard personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.

Quantitative Data and Characterization

Reagent Summary Table
ReagentMolecular Wt. ( g/mol )MolesEquiv.Amount Used
Tetrakis(dimethylamino)diboron197.920.3251.064.3 g
2,4-Dimethylpentane-2,4-diol132.200.6522.086.2 g
Hydrogen Chloride (in Ether)36.461.324.0~200 mL (6.6M)
Toluene---1000 mL
Expected Yield (assuming ~90%)281.99~0.293-~82.5 g

Note: Quantities are based on a representative procedure for an analogous compound and should be scaled as needed.[12]

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

  • ¹H NMR: The proton NMR spectrum should show characteristic signals for the methyl and methylene protons of the glycolato backbone. The absence of signals corresponding to dimethylamino groups (around 2.5-2.7 ppm) would indicate complete reaction.

  • ¹³C NMR: The carbon spectrum will confirm the carbon framework of the organic ligands.

  • ¹¹B NMR: The boron NMR spectrum is highly diagnostic and should show a single resonance characteristic of a tetracoordinate boronate ester, typically in the range of δ 20-35 ppm (with BF₃·Et₂O as an external standard).[13]

  • Mass Spectrometry (MS): High-resolution mass spectrometry should be used to confirm the exact mass of the molecular ion [M+], matching the calculated value for C₁₄H₂₈B₂O₄.

  • Melting Point: A sharp melting point range will indicate high purity of the crystalline product.

Conclusion

The synthesis of this compound is a straightforward and scalable process that leverages well-understood principles of boron chemistry. By adapting the robust and high-yielding protocol for the synthesis of B₂pin₂, researchers can reliably produce this valuable analog. The key to a successful synthesis lies in the careful control of reaction conditions, particularly temperature during the acid addition, and the use of anhydrous reagents and solvents under an inert atmosphere. The resulting product, with its unique steric profile, is a valuable tool for synthetic chemists seeking to fine-tune reactivity and selectivity in borylation and cross-coupling reactions.

References

An In-depth Technical Guide to Bis(2,4-dimethylpentane-2,4-glycolato)diboron: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the ever-evolving landscape of organic synthesis and drug discovery, the development of novel reagents with enhanced stability, reactivity, and selectivity is paramount. Among the vast arsenal of synthetic tools, organoboron compounds have carved out a significant niche, largely due to their versatility in forming carbon-carbon and carbon-heteroatom bonds. This guide provides a comprehensive technical overview of Bis(2,4-dimethylpentane-2,4-glycolato)diboron, a notable diboron reagent. With the CAS Registry Number 230299-46-4, this compound is systematically named 4,4,6,6-tetramethyl-2-(4,4,6,6-tetramethyl-1,3,2-dioxaborinan-2-yl)-1,3,2-dioxaborinane[1].

This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the structure, physicochemical properties, synthesis, and key applications of this reagent. The information presented herein is a synthesis of data from peer-reviewed literature, patents, and established chemical databases, providing a robust foundation for its practical application in the laboratory.

Molecular Structure and Physicochemical Properties

This compound is a symmetrical diboron(4) compound. Its molecular structure features a central boron-boron single bond, with each boron atom being part of a six-membered 1,3,2-dioxaborinane ring. These rings are formed by the chelation of the boron atoms with two molecules of 2,4-dimethylpentane-2,4-diol. This specific glycolate ligand imparts unique stability and reactivity to the molecule.

The molecular formula of the compound is C₁₄H₂₈B₂O₄, corresponding to a molecular weight of 281.99 g/mol [1][2]. The structural framework provides a stable and easy-to-handle source of nucleophilic boron for various chemical transformations.

Key Physicochemical Data
PropertyValueSource(s)
CAS Number 230299-46-4[1][2]
Molecular Formula C₁₄H₂₈B₂O₄[1][2]
Molecular Weight 281.99 g/mol [1][2]
Appearance White to off-white powder or crystals[2]
Melting Point 98-102 °C[2][3]
Boiling Point 263.1±7.0 °C (Predicted)[2]
Density 0.96±0.1 g/cm³ (Predicted)[2]
Storage Store at -20°C[2]

Synthesis and Characterization: A Self-Validating Protocol

Experimental Protocol: Synthesis of this compound

Reaction Principle: The synthesis involves the reaction of tetrakis(dimethylamino)diboron with 2,4-dimethylpentane-2,4-diol. The volatile dimethylamine byproduct is removed from the reaction mixture, driving the reaction to completion.

Materials:

  • Tetrakis(dimethylamino)diboron

  • 2,4-Dimethylpentane-2,4-diol

  • Toluene (anhydrous)

  • Standard inert atmosphere glassware (Schlenk line or glovebox)

Step-by-Step Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 2,4-dimethylpentane-2,4-diol (2.0 equivalents) and anhydrous toluene.

  • Addition of Diboron Reagent: Under a positive pressure of nitrogen, add tetrakis(dimethylamino)diboron (1.0 equivalent) to the stirred solution at room temperature.

  • Reaction Progression: Heat the reaction mixture to 105-110 °C. The evolution of dimethylamine gas will be observed as the reaction progresses.

  • Monitoring: The reaction can be monitored by observing the cessation of gas evolution. For more precise monitoring, techniques such as ¹¹B NMR spectroscopy can be employed to track the disappearance of the starting diboron reagent.

  • Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. Remove the toluene under reduced pressure to yield the crude product as a solid. The product can be further purified by recrystallization from a suitable solvent such as toluene or a hexane/ethyl acetate mixture to afford this compound as a white to off-white solid.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The use of an inert atmosphere is crucial as organoboron compounds can be sensitive to moisture and oxygen, which can lead to decomposition and the formation of boronic acids.

  • Anhydrous Solvent: Anhydrous toluene is used to prevent any unwanted side reactions with water.

  • Heating: Heating the reaction mixture facilitates the removal of the volatile dimethylamine byproduct, shifting the equilibrium towards the product side according to Le Châtelier's principle.

  • Recrystallization: This purification technique is effective for obtaining high-purity crystalline solid products.

Characterization

The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹¹B NMR spectroscopy are essential for confirming the molecular structure. The ¹H NMR spectrum is expected to show characteristic peaks for the methyl and methylene protons of the glycolate ligand. The ¹¹B NMR spectrum should exhibit a single resonance characteristic of a tetracoordinate boron atom in this chemical environment.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic B-O and C-O stretching frequencies.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition of the compound.

  • Melting Point Analysis: A sharp melting point range is indicative of high purity.

Applications in Organic Synthesis

This compound serves as a valuable reagent in modern organic synthesis, particularly in the formation of carbon-boron bonds. Its applications are analogous to the widely used Bis(pinacolato)diboron (B₂pin₂), but its unique sterically hindered glycolate ligands can influence reactivity and selectivity in certain transformations.

Organobase-Catalyzed 1,1-Diborylation of Terminal Alkynes

A recent study by Li et al. (2022) highlights the utility of this compound (referred to as B₂oct₂) in the organobase-catalyzed 1,1-diborylation of terminal alkynes[5]. This metal-free approach provides an efficient and regioselective route to 1,1-diborylalkenes, which are versatile synthetic intermediates.

Reaction Scheme:

cluster_reactants Reactants cluster_conditions Conditions cluster_product Product R_Alkyne R-C≡CH Product R-C(B(OR)₂)=CH(B(OR)₂) R_Alkyne->Product + B₂oct₂ B2oct2 This compound (B₂oct₂) B2oct2->Product Catalyst Organobase (BTMG) Solvent Solvent Temperature Room Temperature

Caption: Organobase-catalyzed 1,1-diborylation of a terminal alkyne.

In this transformation, the organobase, 2-tert-Butyl-1,1,3,3-tetramethylguanidine (BTMG), activates the diboron reagent, facilitating the addition across the alkyne triple bond. The reaction proceeds with high efficiency and regioselectivity to yield the desired 1,1-diborylalkene product. This methodology represents an environmentally benign and metal-free alternative to traditional metal-catalyzed borylation reactions[5].

Potential in Suzuki-Miyaura Cross-Coupling Reactions

While specific examples are not extensively documented, by analogy to other diboron reagents, this compound is a prime candidate for use in palladium-catalyzed Miyaura borylation reactions to synthesize aryl- and vinylboronic esters. These esters are key intermediates in Suzuki-Miyaura cross-coupling reactions for the formation of biaryl and vinyl-aryl structures, which are prevalent in pharmaceuticals and advanced materials.

Conclusion

This compound is a valuable and versatile diboron reagent with significant potential in organic synthesis. Its stable, crystalline nature makes it a convenient and easy-to-handle source of boron for the construction of carbon-boron bonds. The detailed synthesis protocol, derived from established methodologies, provides a reliable pathway for its preparation in a laboratory setting. As demonstrated by its successful application in the organobase-catalyzed 1,1-diborylation of terminal alkynes, this reagent offers a powerful tool for the development of novel and efficient synthetic methodologies. Further exploration of its reactivity profile is likely to uncover new and exciting applications in the synthesis of complex organic molecules for the pharmaceutical and materials science industries.

References

A Technical Guide to Bis(2,4-dimethylpentane-2,4-glycolato)diboron: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the ever-evolving landscape of organic synthesis, diboron reagents have emerged as indispensable tools for the construction of carbon-boron bonds, which are pivotal intermediates in modern cross-coupling chemistry.[1][2] While bis(pinacolato)diboron (B₂pin₂) has long been the workhorse in this field, the exploration of alternative diol backbones offers opportunities to fine-tune the reactivity, stability, and solubility of these reagents.[3] This technical guide focuses on a specific analogue, Bis(2,4-dimethylpentane-2,4-glycolato)diboron , a compound designed for enhanced performance in specialized synthetic applications.[4]

This guide provides an in-depth exploration of the historical context of diboron reagents, the synthesis and characterization of this compound, its chemical properties, and its applications in organic synthesis. It is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this versatile reagent.

Chemical Identity
PropertyValue
Chemical Name This compound
CAS Number 230299-46-4
Molecular Formula C₁₄H₂₈B₂O₄
Molecular Weight 281.99 g/mol [4]
InChI Key CZLUUPDJUFXXHF-UHFFFAOYSA-N[4]
Melting Point 98-102 °C[5][6]

A Brief History of Diboron Reagents

The journey of diboron compounds from structural curiosities to synthetic workhorses is a fascinating chapter in the history of chemistry.[3] The foundational work on boron hydrides by Alfred Stock from 1912 to 1936 laid the groundwork for understanding the unique bonding and reactivity of boron compounds.[4][7] However, it wasn't until the latter half of the 20th century that the synthetic potential of diboron(4) compounds began to be realized.

A significant breakthrough came with the development of tetrakis(dimethylamino)diboron(4), B₂(NMe₂)₄, in the 1950s and 60s.[3] This compound served as a key precursor to a variety of other diboron reagents. The true revolution in the synthetic application of diboron reagents, however, began with the introduction of bis(pinacolato)diboron (B₂pin₂). The pioneering work of Miyaura and Suzuki in the 1990s demonstrated the utility of B₂pin₂ in the palladium-catalyzed cross-coupling reactions to form boronic esters, a process now famously known as the Miyaura borylation.[8][9] This reaction's mild conditions and broad functional group tolerance have made it a cornerstone of modern organic synthesis.[9]

The success of B₂pin₂ spurred the development of other tetraalkoxydiborons, with researchers exploring different diol ligands to modulate the reagent's properties. The use of 2,4-dimethylpentane-2,4-diol to create this compound is a result of these systematic efforts to develop diboron reagents with optimal solubility and reactivity for advanced synthetic applications, particularly in metal-free catalytic processes.[4]

Synthesis of this compound

The synthesis of tetraalkoxydiborons, including the title compound, has evolved to become more efficient and environmentally friendly. While earlier methods often relied on precursors like tetrakis(dimethylamino)diboron, recent advancements have introduced simpler and greener routes.[10][11][12][13] A modern and efficient method for preparing diboron diolates involves the acid-catalyzed reaction of tetrahydroxydiboron (B₂(OH)₄) with a diol in the presence of a trialkyl orthoformate.[10][11][12][13]

Experimental Protocol

The following is a representative, step-by-step methodology for the synthesis of this compound based on modern synthetic methods.

Materials:

  • Tetrahydroxydiboron (B₂(OH)₄)

  • 2,4-Dimethylpentane-2,4-diol

  • Trimethyl orthoformate (CH(OMe)₃)

  • Acetyl chloride (AcCl)

  • Anhydrous solvent (e.g., THF or CH₂Cl₂)

  • Nitrogen or Argon gas for inert atmosphere

Procedure:

  • Reaction Setup: An oven-dried round-bottom flask equipped with a magnetic stir bar is charged with tetrahydroxydiboron (1.0 equivalent) and trimethyl orthoformate (4.0 equivalents).

  • Inert Atmosphere: The flask is flushed with nitrogen or argon and sealed.

  • Catalyst Addition: A catalytic amount of acetyl chloride (0.02 equivalents) is added via syringe.

  • Initial Reaction: The mixture is stirred vigorously at room temperature. The reaction is typically rapid, with the solid B₂(OH)₄ dissolving within minutes to form a homogeneous solution of tetramethoxydiboron (B₂(OMe)₄).

  • Diol Addition: 2,4-Dimethylpentane-2,4-diol (2.0 equivalents) is added to the reaction mixture.

  • Ester Exchange: The reaction is stirred at room temperature to allow for the exchange of the methoxy groups with the 2,4-dimethylpentane-2,4-glycolato ligands. This process is driven by the formation of volatile byproducts (methanol and methyl formate).

  • Workup and Isolation: The reaction mixture is concentrated under reduced pressure to remove all volatile components. The resulting solid is the desired product, this compound, which can be further purified by recrystallization if necessary.

This method is advantageous due to its speed, mild reaction conditions, and the fact that isolation of the product is straightforward, often requiring only the removal of volatile byproducts.[10][11][12][13]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants cluster_process Process B2OH4 B₂(OH)₄ Mix Mix under N₂ B2OH4->Mix Orthoformate CH(OMe)₃ Orthoformate->Mix Diol 2,4-Dimethylpentane-2,4-diol Ester_Exchange Ester Exchange Diol->Ester_Exchange Catalyst AcCl (cat.) Catalyst->Mix Intermediate Formation of B₂(OMe)₄ Mix->Intermediate Stir at RT Intermediate->Ester_Exchange Isolation Removal of Volatiles Ester_Exchange->Isolation Product This compound Isolation->Product

Caption: Workflow for the synthesis of this compound.

Reactivity and Applications in Organic Synthesis

The utility of this compound lies in its ability to serve as a source of nucleophilic boron, enabling the formation of carbon-boron bonds under various catalytic conditions. These borylation reactions are fundamental to the synthesis of a wide array of organic molecules, including pharmaceuticals and advanced materials.[1][2]

Metal-Catalyzed Borylation

Transition metal catalysis is a cornerstone of modern borylation chemistry. This compound can be activated by various transition metals, such as palladium, copper, and iridium, to participate in a range of transformations.

  • Miyaura Borylation: In a reaction analogous to the classic Miyaura borylation, this compound can be coupled with aryl and vinyl halides or triflates in the presence of a palladium catalyst and a base to yield the corresponding boronic esters.[9] These products are valuable intermediates for subsequent Suzuki-Miyaura cross-coupling reactions.[14][15]

  • Copper-Catalyzed Borylation: Copper catalysts are often employed for the borylation of alkyl halides and for the conjugate addition of boron to α,β-unsaturated carbonyl compounds.[8][14] The use of a diboron reagent with a more sterically demanding diol, such as 2,4-dimethylpentane-2,4-diol, can influence the selectivity and efficiency of these reactions.

Metal-Free Borylation

A growing area of interest is the development of metal-free borylation methods. These approaches offer advantages in terms of cost, toxicity, and ease of product purification.

  • Alkoxide Activation: Tetra-alkoxy diboron reagents can be activated by alkoxides to generate a nucleophilic "ate" complex.[16] This "ate" complex is capable of reacting with various electrophiles, such as alkyl halides, in a transition-metal-free manner.[17] Mechanistic studies suggest that these reactions can proceed through a single-electron transfer (SET) pathway, generating radical intermediates.[17]

Reaction Mechanism: Metal-Free Borylation of an Alkyl Halide

Metal_Free_Borylation Diboron B₂(OR)₂ Ate_Complex [B₂(OR)₂(OR')]⁻ Diboron->Ate_Complex Alkoxide R'O⁻ Alkoxide->Ate_Complex Radical_Intermediate R''• Ate_Complex->Radical_Intermediate SET Boryl_Radical •B(OR)₂ Ate_Complex->Boryl_Radical Alkyl_Halide R''-X Alkyl_Halide->Radical_Intermediate Product R''-B(OR)₂ Radical_Intermediate->Product Boryl_Radical->Product

Caption: Plausible mechanism for the metal-free borylation of an alkyl halide.

Conclusion

This compound represents a valuable addition to the synthetic chemist's toolkit. Its tailored diol backbone can offer advantages in solubility and reactivity compared to more traditional diboron reagents. The ongoing development of both metal-catalyzed and metal-free borylation methodologies continues to expand the synthetic utility of this class of compounds. As the demand for more efficient and selective synthetic methods grows, particularly in the pharmaceutical and materials science sectors, the importance of specialized reagents like this compound is set to increase. Future research will likely focus on uncovering new catalytic systems that can harness the full potential of this and other novel diboron reagents, leading to even more powerful and sustainable chemical transformations.

References

A Technical Guide to the Physical Characteristics of Bis(2,4-dimethylpentane-2,4-glycolato)diboron

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary and Introduction

Bis(2,4-dimethylpentane-2,4-glycolato)diboron, a key player in the field of organoboron chemistry, is a diboron(4) compound distinguished by its unique structural framework and versatile reactivity.[1] This guide provides an in-depth exploration of its core physical characteristics, offering a foundational understanding for its application in advanced organic synthesis and materials science. The compound consists of a central boron-boron bond, stabilized by two bidentate 2,4-dimethylpentane-2,4-glycolate ligands.[1] This specific ligation not only enhances the compound's stability and handling characteristics compared to simpler diboron reagents but also modulates its reactivity profile, making it a valuable tool in reactions such as the Suzuki-Miyaura coupling and metal-free diborylation of alkynes.[1][2] Understanding its physical properties—from thermal stability to spectroscopic signatures—is paramount for optimizing reaction conditions, ensuring reproducibility, and developing novel applications in pharmaceutical development and advanced material fabrication.[1]

Chemical Identity and Nomenclature

A precise identification of this compound is critical for unambiguous reference in research and procurement. The compound is systematically recognized across multiple chemical databases and nomenclature systems.[2]

Identifier Value Source(s)
CAS Registry Number 230299-46-4[1][2][3][4]
Molecular Formula C₁₄H₂₈B₂O₄[1][2][3][5]
Molecular Weight 281.99 g/mol [1][2][3][4][6]
IUPAC Name 4,4,6,6-tetramethyl-2-(4,4,6,6-tetramethyl-1,3,2-dioxaborinan-2-yl)-1,3,2-dioxaborinane[1][2]
Common Synonyms 4,4,4',4',6,6,6',6'-Octamethyl-2,2'-bi-1,3,2-dioxaborinane; B₂oct₂[2][3][6]
InChI Key CZLUUPDJUFXXHF-UHFFFAOYSA-N[2][7]
Canonical SMILES B1(OC(CC(O1)(C)C)(C)C)B2OC(CC(O2)(C)C)(C)C[1][2][8]

Core Physical Characteristics

The physical state and thermal properties of a reagent are governing factors in its storage, handling, and utility in various synthetic protocols.

Physical State and Appearance

This compound is typically supplied as a white to off-white or light yellow crystalline powder .[2][3] Its solid nature at room temperature contributes to its ease of handling and weighing under standard laboratory conditions, offering an advantage over liquid or gaseous reagents.

Thermal Properties

The thermal stability of the compound is defined by its melting and boiling points. It is crucial to note the variance in reported melting points across different commercial suppliers, which may reflect differences in purity or analytical methodology.

Thermal Property Value Source(s)
Melting Point 58-70 °C[1]
98-102 °C (lit.)[3][6][9]
156.0-160.0 °C[2]
Boiling Point 255 °C (at 760 mmHg)[1][6]
263.1 ± 7.0 °C (Predicted)[3]

Causality Insight: The wide range of reported melting points is significant. A lower, broader range like 58-70 °C often suggests the presence of impurities, whereas a sharper, higher range (e.g., 156-160 °C) is indicative of a more crystalline and pure solid. The 98-102 °C value is frequently cited in commercial listings. Researchers should consider the purity level (>95.0% is noted) when evaluating these figures.[2] The high boiling point reflects the compound's substantial molecular weight and the polarity of the boron-oxygen bonds.

Density and Storage

The predicted density of the compound provides insight into its packing in the solid state.

  • Predicted Density: 0.96 - 1.0 g/cm³[3][6]

  • Storage Conditions: For long-term stability, storage at -20°C to <15°C under a dry, inert atmosphere (e.g., nitrogen) is recommended to prevent degradation from atmospheric moisture.[2][3]

Spectroscopic and Structural Characterization

Molecular Structure

The molecular structure features a central B-B bond, with each boron atom incorporated into a six-membered 1,3,2-dioxaborinane ring. These rings are substituted with four methyl groups each, contributing to the compound's steric bulk and solubility in organic solvents.

Caption: 2D representation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for structural elucidation in solution.

  • ¹H NMR: The proton spectrum is expected to be relatively simple due to the molecule's C₂ symmetry. One would anticipate signals corresponding to the chemically distinct protons of the 2,4-dimethylpentane-2,4-glycolate ligand. Based on the structure of 2,4-dimethylpentane, signals for the methyl groups and the methylene protons would appear in the upfield region (approx. 0.8-1.5 ppm).[10]

  • ¹³C NMR: The carbon spectrum would show distinct resonances for the methyl carbons, the methylene carbons, and the quaternary carbons of the glycolate backbone. The carbon atoms bonded to oxygen (C-O) would appear further downfield.

  • ¹¹B NMR: This is a crucial technique for boron-containing compounds. A single, broad resonance is expected, characteristic of a tetracoordinate boron atom in a stable environment. The chemical shift would be indicative of the B(sp³)-O environment, similar to that observed for related compounds like bis(pinacolato)diboron (δ ≈ 30 ppm).[11]

Note: Experimental ¹H NMR, ¹³C NMR, IR, and Mass Spectra are available for purchase from commercial suppliers, which is recommended for definitive characterization.[12]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation analysis. For this compound (MW = 281.99), the molecular ion peak [M]⁺ would be expected at m/z ≈ 282. Fragmentation would likely involve the loss of methyl groups or cleavage of the dioxaborinane rings.

Standard Protocols for Physical Characterization

The following protocols are standardized methodologies adapted for the characterization of air- and moisture-sensitive organoboron compounds like this compound.

Experimental Workflow Overview

Caption: General workflow for the physical characterization of an organoboron reagent.

Protocol: Melting Point Determination

Trustworthiness: This protocol uses a calibrated apparatus and a defined heating rate to ensure accurate and reproducible results, crucial for comparing against disparate literature values.

  • Preparation: Ensure the melting point apparatus is calibrated using certified standards (e.g., caffeine, vanillin).

  • Sample Loading: Under an inert atmosphere (glovebox or nitrogen bag), finely crush a small sample (1-2 mg) of the crystalline solid. Tightly pack the powder into a capillary tube to a height of 2-3 mm.

  • Measurement: Place the capillary tube in the apparatus. Heat rapidly to about 20 °C below the lowest expected melting point (e.g., start heating rapidly to ~40 °C).

  • Observation: Decrease the heating rate to 1-2 °C per minute. Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point). This range is the melting point.

  • Verification: Repeat the measurement with a fresh sample to ensure reproducibility.

Protocol: NMR Sample Preparation and Analysis

Expertise & Experience: The choice of a deuterated solvent is critical. CDCl₃ is common, but for air-sensitive compounds, solvents packaged under nitrogen or in sealed ampoules are necessary. The use of an internal standard is optional but recommended for quantitative analysis (qNMR).

  • Environment: Perform all sample preparation in an inert atmosphere glovebox.

  • Sample Weighing: Accurately weigh 10-15 mg of this compound directly into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or C₆D₆ from a sealed ampoule) to the vial.

  • Dissolution: Gently swirl or vortex the vial until the sample is fully dissolved.

  • Transfer: Using a clean glass pipette, transfer the solution to a 5 mm NMR tube.

  • Sealing: Cap the NMR tube securely. For extended or high-temperature experiments, flame-sealing the tube under vacuum (J. Young tube) is best practice.

  • Analysis: Acquire ¹H, ¹³C, and ¹¹B NMR spectra using a calibrated spectrometer. Use standard acquisition parameters, ensuring sufficient scans for a good signal-to-noise ratio, particularly for ¹³C and ¹¹B nuclei.

Protocol: GC-MS Analysis for Purity Assessment

Causality: Gas Chromatography is suitable due to the compound's volatility (Boiling Point ~255 °C). Mass Spectrometry provides definitive identification of the parent compound and any potential impurities or degradation products. This is adapted from methods used for the related compound, Bis(pinacolato)diboron.[13]

  • Standard Preparation: Prepare a stock solution of the compound at ~1 mg/mL in a high-purity volatile solvent (e.g., anhydrous hexane or toluene). Create a dilution series to establish a calibration curve if quantitative analysis is needed.

  • Sample Preparation: Prepare the analysis sample at a concentration within the calibration range (e.g., 100 µg/mL) using the same solvent.

  • GC Conditions:

    • Injector: Split/splitless injector, 250 °C. Use a split ratio of 50:1 to avoid column overloading.

    • Column: A low-polarity column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable for this non-polar analyte.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Analysis: Inject 1 µL of the sample. Identify the peak corresponding to this compound by its retention time and mass spectrum. Assess purity by integrating the peak area relative to the total ion chromatogram.

Conclusion

This compound is a stable, solid reagent whose physical properties make it a highly practical tool in modern organic chemistry. Its well-defined thermal properties, coupled with characteristic spectroscopic signatures, allow for rigorous quality control and reaction monitoring. While discrepancies in reported melting points exist, they underscore the importance of in-house verification using standardized protocols as outlined in this guide. A thorough understanding of these foundational physical characteristics is indispensable for any researcher aiming to leverage the full synthetic potential of this versatile diboron compound.

References

An In-depth Technical Guide to the Solubility of Bis(2,4-dimethylpentane-2,4-glycolato)diboron in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the solubility of Bis(2,4-dimethylpentane-2,4-glycolato)diboron, a key reagent in modern organic synthesis. Recognizing the critical role of solubility data in reaction optimization, process development, and formulation, this document collates available qualitative solubility information, provides detailed experimental protocols for its determination, and outlines essential safety and handling procedures. This guide is intended to empower researchers, chemists, and drug development professionals with the foundational knowledge required to effectively utilize this versatile diboron compound.

Introduction to this compound

This compound, also known by its systematic name 4,4,6,6-tetramethyl-2-(4,4,6,6-tetramethyl-1,3,2-dioxaborinan-2-yl)-1,3,2-dioxaborinane, is a significant organoboron compound with a central diboron unit stabilized by two 2,4-dimethylpentane-2,4-glycolate ligands.[1] This structural feature enhances its stability and reactivity, making it a valuable reagent in a variety of chemical transformations, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1] Its application extends to materials science, where it serves as a precursor for boron-containing polymers.[1] A thorough understanding of its solubility in organic solvents is paramount for its effective application, enabling precise control over reaction conditions, facilitating purification processes, and ensuring reproducible outcomes.

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for handling, storage, and for predicting its behavior in various chemical processes.

PropertyValueSource
CAS Number 230299-46-4[1][2][3][4]
Molecular Formula C14H28B2O4[1][2][4]
Molecular Weight 281.99 g/mol [1][4]
Appearance White to off-white powder or crystalsInferred from related compounds
Melting Point 58-70 °C or 98-102 °C (lit.)[1][4]

Solubility in Organic Solvents

Qualitative Solubility Profile

The following table provides an estimated qualitative solubility of this compound in a variety of organic solvents. This information is based on the known solubility of the analogous Bis(pinacolato)diboron and the general principle that "like dissolves like".[5] Researchers should verify these qualitative assessments experimentally for their specific applications.

SolventPolarity IndexPredicted SolubilityRationale / Analogy
Hexane 0.009SolubleNonpolar solvent, analogous to Bis(pinacolato)diboron which is soluble in hexane.[6]
Toluene 0.099SolubleAromatic, nonpolar solvent, analogous to Bis(pinacolato)diboron which is soluble in toluene.[6]
Diethyl Ether 0.117SolubleModerately polar ether, expected to solubilize the compound.
Dichloromethane (DCM) 0.309SolubleHalogenated solvent, analogous to Bis(pinacolato)diboron which is soluble in DCM.[6]
Tetrahydrofuran (THF) 0.207SolublePolar aprotic ether, analogous to Bis(pinacolato)diboron which is soluble in THF.[6]
Ethyl Acetate 0.228SolubleEster with moderate polarity, likely to be a good solvent.
Acetone 0.355SolublePolar aprotic ketone, expected to be a suitable solvent.
Acetonitrile 0.460Moderately SolublePolar aprotic solvent, solubility may be moderate.
N,N-Dimethylformamide (DMF) 0.386SolubleHighly polar aprotic solvent, analogous to Bis(pinacolato)diboron which is very soluble in DMF.[6]
Dimethyl Sulfoxide (DMSO) 0.444SolubleHighly polar aprotic solvent, likely to be a good solvent.
Methanol 0.762SolublePolar protic solvent, analogous to Bis(pinacolato)diboron which is soluble in methanol.[6]
Ethanol 0.654SolublePolar protic solvent, analogous to Bis(pinacolato)diboron which is soluble in ethanol.
Water 1.000InsolubleHighly polar protic solvent, analogous to Bis(pinacolato)diboron which is insoluble in water.[6]
Factors Influencing Solubility

The solubility of this compound is primarily governed by the following factors:

  • Solute-Solvent Interactions: Favorable van der Waals forces between the nonpolar alkyl chains of the diboron compound and nonpolar solvents like hexane and toluene contribute to its solubility. In more polar aprotic solvents such as THF and acetone, dipole-dipole interactions will play a more significant role.

  • Crystal Lattice Energy: The energy required to break the crystal lattice of the solid diboron compound influences its solubility. A higher melting point can sometimes correlate with a higher lattice energy and consequently lower solubility.

  • Temperature: Generally, the solubility of solids in liquids increases with temperature. This relationship can be exploited for recrystallization and purification.

Experimental Protocol for Solubility Determination

For precise quantitative solubility data, experimental determination is essential. The dynamic (synthetic) method is a reliable technique for this purpose.

Dynamic Method for Solubility Measurement

This method involves visually or instrumentally monitoring the dissolution of a known mass of solute in a known mass of solvent as the temperature is slowly increased. The temperature at which the last solid particle dissolves is the equilibrium solubility temperature for that specific composition.

Experimental Workflow:

G cluster_prep Sample Preparation cluster_exp Experiment cluster_data Data Acquisition cluster_analysis Analysis prep1 Accurately weigh this compound prep2 Accurately weigh the organic solvent prep1->prep2 prep3 Combine in a sealed, jacketed glass vessel prep2->prep3 exp1 Heat the vessel at a slow, constant rate (e.g., 0.1 K/min) prep3->exp1 exp2 Stir vigorously to ensure homogeneity exp1->exp2 exp3 Continuously monitor the turbidity of the solution exp2->exp3 data1 Record the temperature at which the solution becomes clear exp3->data1 data2 This is the equilibrium solubility temperature data1->data2 data3 Repeat for different solute-solvent compositions data2->data3 analysis1 Plot solubility (mole fraction) vs. temperature data3->analysis1 analysis2 Construct the solubility curve analysis1->analysis2

Caption: Workflow for determining solubility using the dynamic method.

Step-by-Step Protocol:

  • Sample Preparation:

    • Accurately weigh a specific amount of this compound into a tared, jacketed glass vessel.

    • Add a known mass of the desired organic solvent to the vessel.

    • Seal the vessel to prevent solvent evaporation.

  • Heating and Stirring:

    • Place the vessel in a temperature-controlled bath.

    • Begin stirring the mixture vigorously to ensure good mixing.

    • Start heating the vessel at a slow, constant rate (e.g., 0.1-0.3 K/min) to maintain thermal equilibrium.

  • Turbidity Monitoring:

    • Continuously monitor the turbidity of the mixture. This can be done visually or with an automated turbidity sensor for higher accuracy.

  • Equilibrium Temperature Determination:

    • The temperature at which the last solid particles dissolve and the solution becomes completely clear is the equilibrium solubility temperature for that specific composition.

  • Data Collection:

    • Repeat the procedure with different compositions of the solute and solvent to obtain a series of data points.

  • Data Analysis:

    • Plot the mole fraction of the solute against the corresponding equilibrium solubility temperature to construct a solubility curve.

Safety and Handling

As a responsible scientist, it is imperative to handle all chemicals with care, adhering to established safety protocols.

Hazard Identification

Based on information for this compound and structurally similar compounds, the following hazards are identified:

  • Skin Irritation: Causes skin irritation.[2]

  • Eye Irritation: Causes serious eye irritation.[2]

  • Respiratory Irritation: May cause respiratory irritation.[1]

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust.

  • Avoiding Contact: Avoid contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately with plenty of water.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.[7]

Conclusion

This compound is a valuable and versatile reagent in organic chemistry and materials science. While quantitative solubility data is not yet widely published, its solubility profile can be reasonably predicted based on its molecular structure and analogies to similar compounds. This guide provides a framework for understanding and experimentally determining its solubility, along with essential safety information. By applying the principles and protocols outlined herein, researchers can confidently and effectively utilize this important compound in their synthetic endeavors.

References

Stability and Storage of Bis(2,4-dimethylpentane-2,4-glycolato)diboron: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Bis(2,4-dimethylpentane-2,4-glycolato)diboron in Modern Synthesis

This compound, a key reagent in contemporary organic chemistry, has gained prominence for its versatile applications in carbon-carbon and carbon-heteroatom bond formation.[1] Its utility in metal-catalyzed reactions, such as the Suzuki-Miyaura coupling, has made it an invaluable tool for researchers in drug discovery and materials science.[2] The stability of this compound is of paramount importance to ensure the reproducibility and success of synthetic endeavors. This guide provides an in-depth analysis of the factors influencing the stability of this compound and outlines best practices for its storage and handling to maintain its integrity over time.

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of this compound is fundamental to comprehending its stability profile.

PropertyValue
Chemical Formula C₁₄H₂₈B₂O₄
Molecular Weight 281.99 g/mol
Appearance White to off-white powder or crystals
Melting Point 98-102 °C (lit.)
CAS Number 230299-46-4

Mechanisms of Degradation: A Proactive Approach to Stability

The primary pathways for the degradation of this compound are hydrolysis and oxidation. A mechanistic understanding of these processes is crucial for implementing effective storage and handling strategies.

Hydrolysis: The Ubiquitous Threat

The presence of moisture is a significant threat to the stability of diboron compounds. The boron-oxygen bonds in the glycolato ligands are susceptible to cleavage by water, leading to the formation of boric acid and 2,4-dimethylpentane-2,4-diol. This process not only consumes the active reagent but can also introduce byproducts that may interfere with subsequent reactions. The mechanism of hydrolysis for boronic esters can be complex, often involving the coordination of water to the boron center, followed by proton transfer and bond cleavage.[3][4][5][6][7]

Hydrolysis_Mechanism reagent This compound intermediate Hydrated Intermediate reagent->intermediate Coordination of H₂O water H₂O (Moisture) products Boric Acid + 2,4-Dimethylpentane-2,4-diol intermediate->products Hydrolysis Oxidation_Mechanism reagent This compound peroxide Peroxidic Intermediate reagent->peroxide Reaction with O₂ oxygen O₂ (Air) products Oxidized Boron Species peroxide->products Decomposition Handling_Workflow start Start: Reagent in Storage step1 Equilibrate to Room Temperature start->step1 step2 Transfer to Inert Atmosphere (Glovebox/Schlenk Line) step1->step2 step3 Open Container Under Inert Gas step2->step3 step4 Weigh Required Amount step3->step4 step5 Seal Container Tightly step4->step5 end End: Reagent Dispensed step4->end step6 Return to Storage step5->step6

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling Utilizing Bis(2,4-dimethylpentane-2,4-glycolato)diboron

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Suzuki-Miyaura Coupling and the Role of Advanced Boron Reagents

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely utilized methods for the formation of carbon-carbon bonds in modern organic synthesis. Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and their derivatives have made it an indispensable tool in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2]

A key advancement in the utility of the Suzuki-Miyaura coupling has been the development of stable, easily handleable precursors to boronic acids, such as diboron reagents. These allow for the in situ generation of boronic esters from aryl, heteroaryl, or vinyl halides and triflates via the Miyaura borylation.[3][4] While bis(pinacolato)diboron (B₂pin₂) has been the workhorse in this field, the exploration of alternative diboron reagents with unique properties continues to refine and expand the capabilities of this reaction. This guide focuses on the application of Bis(2,4-dimethylpentane-2,4-glycolato)diboron , a sterically hindered diboron reagent, in the Suzuki-Miyaura coupling, offering insights into its potential advantages and providing detailed protocols for its use.

This compound: Properties and Advantages

This compound, also known as B₂dmopd₂, is a diboron(4) compound distinguished by its bulky glycolato ligands. This structural feature imparts specific properties that can be advantageous in certain synthetic contexts.

Key Properties:

  • Structure: Comprises two boron atoms bridged by two 2,4-dimethylpentane-2,4-diol (dmopd) ligands.

  • Appearance: Typically a white to off-white crystalline solid.

  • Stability: Generally stable to air and moisture, facilitating ease of handling and storage.

Advantages in Suzuki-Miyaura Coupling:

The increased steric bulk of the 2,4-dimethylpentane-2,4-glycolato ligand compared to the more common pinacolato ligand can offer several benefits:

  • Enhanced Stability of the Boronic Ester Intermediate: The bulky diol can protect the resulting boronic ester from premature protodeboronation, a common side reaction that can reduce yields, especially with sensitive substrates or under prolonged reaction times.

  • Controlled Reactivity: The steric hindrance can influence the rate of transmetalation in the Suzuki-Miyaura catalytic cycle. While this might in some cases slow down the reaction, it can also lead to increased selectivity, particularly in complex syntheses with multiple potential coupling sites.

  • Suppression of Homocoupling: The steric bulk may disfavor the unwanted homocoupling of the boronic ester intermediate.

  • Potential for Unique Selectivity: In sterically demanding couplings, the choice of a bulkier diboron reagent can sometimes alter the regioselectivity of the borylation step or the efficiency of the subsequent cross-coupling.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. When employing a diboron reagent in a one-pot borylation/coupling sequence, two interconnected catalytic cycles are at play.

Caption: Interconnected catalytic cycles in a one-pot process.

Experimental Protocols

The following protocols provide a general framework for the use of this compound in both a standalone Miyaura borylation and a one-pot borylation/Suzuki-Miyaura coupling. Optimization of reaction conditions (catalyst, ligand, base, solvent, temperature, and reaction time) is often necessary for specific substrates.

Protocol 1: Miyaura Borylation of an Aryl Halide

This procedure details the synthesis of an aryl boronic ester from an aryl halide using this compound.

Materials:

  • Aryl halide (e.g., aryl bromide or iodide)

  • This compound

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(OAc)₂, Pd₂(dba)₃)

  • Phosphine ligand (if not using a pre-catalyst, e.g., SPhos, XPhos, PPh₃)

  • Base (e.g., potassium acetate (KOAc))

  • Anhydrous solvent (e.g., 1,4-dioxane, DMSO, toluene)

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.1-1.5 equiv), potassium acetate (2.0-3.0 equiv), palladium catalyst (1-5 mol%), and phosphine ligand (if required, 2-10 mol%).

  • Add the anhydrous solvent (e.g., 1,4-dioxane, 5 mL) via syringe.

  • Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes or by using three freeze-pump-thaw cycles.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours).

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired aryl boronic ester.

Protocol 2: One-Pot, Two-Step Borylation/Suzuki-Miyaura Coupling

This protocol describes the in situ formation of the boronic ester followed by the addition of a second aryl halide to perform the Suzuki-Miyaura coupling in a single reaction vessel.[1]

Materials:

  • Aryl halide 1 (e.g., aryl bromide or iodide)

  • Aryl halide 2 (the coupling partner)

  • This compound

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄)

  • Base for borylation (e.g., potassium acetate (KOAc))

  • Base for Suzuki coupling (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Anhydrous solvent (e.g., 1,4-dioxane, DMF)

  • Water (for the Suzuki coupling step)

Procedure:

Step 1: Miyaura Borylation

  • To a dry reaction vessel (e.g., a microwave vial or Schlenk flask) under an inert atmosphere, add aryl halide 1 (1.0 equiv), this compound (1.1-1.2 equiv), palladium catalyst (2-10 mol%), and potassium acetate (3.0 equiv).

  • Add the anhydrous solvent (to a concentration of approximately 0.5 M).

  • Seal the vessel and heat the mixture (e.g., using microwave irradiation at 120-150 °C for 30-60 minutes or conventional heating at 80-100 °C for 2-18 hours).

  • Cool the reaction mixture to room temperature.

Step 2: Suzuki-Miyaura Coupling

  • To the reaction mixture containing the in situ generated boronic ester, add aryl halide 2 (1.0 equiv), the second base (e.g., an aqueous solution of K₂CO₃ or K₃PO₄, 2.0-3.0 equiv), and if necessary, an additional portion of the palladium catalyst (1-5 mol%).

  • Reseal the vessel and heat again (e.g., microwave irradiation at 120-150 °C for 30-60 minutes or conventional heating at 80-110 °C for 2-12 hours).

  • Monitor the formation of the biaryl product by a suitable analytical method.

  • Upon completion, cool the reaction to room temperature.

  • Perform an aqueous workup: dilute with an organic solvent, wash with water and brine, dry the organic phase, and concentrate.

  • Purify the final product by flash column chromatography.

Data Presentation: General Reaction Parameters

The following table summarizes typical reaction conditions for Miyaura borylation and one-pot Suzuki-Miyaura couplings. These should be considered as a starting point for optimization with this compound.

ParameterMiyaura BorylationOne-Pot Suzuki-Miyaura Coupling
Aryl Halide Ar-Br, Ar-I, Ar-OTfAr¹-X and Ar²-X (X = Br, I, OTf, Cl)
Diboron Reagent 1.1 - 1.5 equiv1.1 - 1.2 equiv
Palladium Catalyst Pd(dppf)Cl₂, Pd₂(dba)₃/LigandPd(dppf)Cl₂, Pd(PPh₃)₄
Catalyst Loading 1 - 5 mol%Borylation: 2-10 mol%, Coupling: 1-5 mol%
Ligand (if needed) SPhos, XPhos, PPh₃-
Base (Borylation) KOAc (2-3 equiv)KOAc (3 equiv)
Base (Coupling) -K₂CO₃, K₃PO₄, Cs₂CO₃ (2-3 equiv)
Solvent 1,4-Dioxane, DMSO, Toluene1,4-Dioxane, DMF
Temperature 80 - 120 °C80 - 150 °C (conventional or microwave)
Reaction Time 2 - 24 hoursBorylation: 0.5-18 h, Coupling: 0.5-12 h

Troubleshooting and Key Considerations

  • Incomplete Borylation: If the initial borylation step is sluggish, consider increasing the temperature, reaction time, or catalyst loading. Ensure all reagents and the solvent are anhydrous.

  • Low Yield in Suzuki Coupling: The choice of the second base is crucial. A stronger base is typically required for the Suzuki coupling step than for the borylation. Ensure complete conversion in the borylation step before proceeding.

  • Protodeboronation: If loss of the boronic ester is observed, ensure the reaction is conducted under strictly anhydrous and inert conditions until the aqueous base is added for the coupling step. The use of the bulkier this compound may help mitigate this issue compared to B₂pin₂.

  • Ligand Choice: For challenging substrates, particularly electron-rich or sterically hindered aryl halides, the use of bulky, electron-rich phosphine ligands such as SPhos or XPhos can be beneficial.[5]

  • Microwave Chemistry: The use of microwave irradiation can significantly reduce reaction times for both the borylation and the Suzuki coupling steps.[1]

Conclusion

This compound represents a valuable alternative to more conventional diboron reagents for the Miyaura borylation and subsequent Suzuki-Miyaura cross-coupling reactions. Its sterically demanding nature can provide enhanced stability to the intermediate boronic esters and potentially offer unique reactivity and selectivity profiles. The provided protocols offer a robust starting point for researchers to explore the utility of this reagent in the synthesis of complex molecules, contributing to advancements in drug discovery and materials science.

References

Application Notes and Protocols for Borylation with Bis(2,4-dimethylpentane-2,4-glycolato)diboron

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Modern Reagent for Boronate Ester Synthesis

In the landscape of modern synthetic chemistry, organoboron compounds are indispensable intermediates, largely due to their central role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. The efficient synthesis of these boronate esters is therefore of paramount importance in pharmaceutical, agrochemical, and materials science research. The palladium-catalyzed Miyaura borylation, a cross-coupling reaction between an organic halide (or triflate) and a diboron reagent, stands as a cornerstone methodology for creating C-B bonds with exceptional functional group tolerance.[1][2][3]

While bis(pinacolato)diboron (B₂pin₂) has traditionally been the workhorse reagent for this transformation, the exploration of alternative diboron sources offers opportunities for improved efficiency, stability, and access to unique chemical space. This application note provides a detailed experimental protocol and scientific rationale for the use of Bis(2,4-dimethylpentane-2,4-glycolato)diboron , a valuable alternative for the synthesis of arylboronate esters. This reagent, sometimes referred to as bis(neopentylglycolato)diboron, offers a stable, crystalline, and effective source for the boryl group in palladium-catalyzed reactions.[4]

This guide is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step procedure but also a deep dive into the causality behind the experimental choices, ensuring both successful execution and a foundational understanding of the reaction.

Scientific Principles and Mechanistic Overview

The conversion of an aryl halide to an arylboronate ester via Miyaura borylation is a sophisticated catalytic process operating through a Pd(0)/Pd(II) cycle. Understanding this mechanism is crucial for troubleshooting and optimizing the reaction.

  • Oxidative Addition : The cycle begins with the oxidative addition of the aryl halide (Ar-X) to a coordinatively unsaturated Pd(0) complex, forming an Ar-Pd(II)-X species. This is often the rate-determining step.

  • Transmetalation : This is the key C-B bond-forming step. The diboron reagent, activated by a base (typically a mild one like potassium acetate, KOAc), exchanges its boryl group with the halide on the palladium center. The base is thought to form an acetato-palladium complex, which is more reactive towards the diboron reagent.[1][5] The high oxophilicity of boron is a significant driving force for this step.

  • Reductive Elimination : The final step involves the reductive elimination of the arylboronate ester (Ar-B(OR)₂) from the palladium center, regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.

Miyaura_Borylation_Cycle cluster_products Products cluster_reagents Reagents Product Ar-B(OR)₂ Transmetalation Transmetalation Transmetalation->Product Product Release ArylHalide Ar-X OxAdd OxAdd Diboron (RO)₂B-B(OR)₂ Base Base (e.g., KOAc)

Advantages and Considerations of this compound

While structurally similar to B₂pin₂, the use of the 2,4-dimethylpentane-2,4-glycol (also known as hexylene glycol) protecting group can offer distinct advantages. Boronate esters derived from this glycol may exhibit different solubility profiles and chromatographic behavior, which can be beneficial during purification. Furthermore, some studies suggest that neopentylglycolato boronic esters are more readily hydrolyzed to the corresponding boronic acids than their pinacolato counterparts, which can be advantageous if the free boronic acid is the desired final product.

Detailed Experimental Protocol

This protocol outlines a general procedure for the palladium-catalyzed borylation of an aryl bromide using this compound.

Materials and Reagents:

  • Substrate: Aryl Bromide (1.0 equiv)

  • Boron Source: this compound (1.1 - 1.5 equiv)

  • Catalyst: PdCl₂(dppf) [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (1 - 3 mol%)

  • Base: Potassium Acetate (KOAc), anhydrous (3.0 equiv)

  • Solvent: Anhydrous 1,4-Dioxane or Dimethyl Sulfoxide (DMSO)

  • Inert Gas: Argon or Nitrogen

Equipment:

  • Schlenk flask or oven-dried reaction vial with a magnetic stir bar

  • Inert gas manifold (Schlenk line) or glovebox

  • Heating mantle or oil bath with temperature control

  • Standard laboratory glassware for work-up and purification

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup (Inert Atmosphere is Critical):

    • To a flame-dried or oven-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (e.g., 1.0 mmol, 1 equiv).

    • In a glovebox or under a positive pressure of inert gas, add this compound (e.g., 1.2 mmol, 1.2 equiv), PdCl₂(dppf) (e.g., 0.03 mmol, 3 mol%), and anhydrous potassium acetate (3.0 mmol, 3.0 equiv).

    • Scientist's Note: The order of addition of solids is generally not critical, but ensuring all reagents are anhydrous is key to preventing catalyst deactivation and competing side reactions. KOAc must be anhydrous; it can be dried in an oven prior to use.

  • Solvent Addition and Degassing:

    • Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure a completely inert atmosphere.

    • Add anhydrous, degassed 1,4-dioxane (or DMSO) via syringe (to make a ~0.1 to 0.2 M solution with respect to the aryl halide).

    • Scientist's Note: Dioxane is a common solvent for this reaction due to its ability to dissolve the organic reagents and its relatively high boiling point. DMSO can also be effective, particularly for less reactive halides.[2] The solvent must be thoroughly degassed (e.g., by sparging with argon or via freeze-pump-thaw cycles) to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Reaction Execution:

    • Immerse the flask in a preheated oil bath set to 80-100 °C.

    • Stir the reaction mixture vigorously for 12-24 hours.

    • Scientist's Note: The optimal temperature and time can vary depending on the reactivity of the aryl halide. Electron-poor or sterically unhindered halides tend to react faster. Progress can be monitored by taking small aliquots (under inert atmosphere) and analyzing by TLC, GC-MS, or LC-MS.

  • Reaction Work-up:

    • Once the reaction is complete (as determined by monitoring), cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent such as ethyl acetate or diethyl ether (approx. 20-30 mL).

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional solvent.

    • Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and then with brine (1 x 20 mL).

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel.

    • Scientist's Note: Boronate esters can sometimes be sensitive to silica gel, leading to partial hydrolysis to the boronic acid. To mitigate this, the silica gel can be pre-treated with a solvent mixture containing a small amount of triethylamine, or a different stationary phase like neutral alumina may be used.[6] Eluent systems are typically hexane/ethyl acetate mixtures. Alternatively, recrystallization from an appropriate solvent system can be an effective purification method.

dot graph Experimental_Workflow { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

Setup [label="1. Reagent Setup\n(Ar-Br, Diboron, PdCl₂(dppf), KOAc)\nUnder Inert Atmosphere"]; Solvent [label="2. Add Degassed Solvent\n(e.g., Dioxane)"]; Heat [label="3. Heat & Stir\n(80-100 °C, 12-24h)"]; Workup [label="4. Work-up\n(Cool, Dilute, Filter through Celite)"]; Extract [label="5. Extraction\n(Wash with H₂O, Brine)"]; Purify [label="6. Purification\n(Dry, Concentrate, Column Chromatography)"]; Product [label="Pure Arylboronate Ester", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Setup -> Solvent; Solvent -> Heat; Heat -> Workup; Workup -> Extract; Extract -> Purify; Purify -> Product; } dot Caption: A streamlined workflow for the Miyaura Borylation protocol.

Data Presentation: Substrate Scope and Expected Yields

The Miyaura borylation is known for its broad substrate scope. While extensive data for this compound is not as widely published as for B₂pin₂, the reaction is expected to proceed with similar efficiency. The following table provides representative yields for the borylation of various aryl bromides using a standard B₂pin₂ protocol, which can serve as a benchmark for expected outcomes with the title reagent.

EntryAryl Bromide SubstrateProductTypical Yield (%)
14-Bromoanisole4-Methoxyphenylboronate Ester>90
24-Bromobenzonitrile4-Cyanophenylboronate Ester>85
31-Bromo-4-nitrobenzene4-Nitrophenylboronate Ester>90
4Methyl 4-bromobenzoate4-(Methoxycarbonyl)phenylboronate Ester>88
52-BromopyridinePyridin-2-ylboronate Ester~75
61-BromonaphthaleneNaphthalen-1-ylboronate Ester>90

Yields are based on standard Miyaura borylation conditions with B₂pin₂ and are intended for estimation purposes. The reaction is highly tolerant of various functional groups including esters, nitriles, nitro groups, and ketones.[1][2]

Troubleshooting and Expert Insights

  • Low Conversion: If starting material remains, this often points to catalyst deactivation. Ensure all reagents and solvents are scrupulously anhydrous and the system is free of oxygen. Increasing catalyst loading (e.g., to 5 mol%) or reaction time may be necessary for challenging substrates.

  • Formation of Biaryl Side Product: A common side reaction is the Suzuki-Miyaura coupling of the newly formed arylboronate ester with the starting aryl halide.[7] This is more prevalent with stronger bases. The use of a weak base like KOAc is specifically chosen to minimize this pathway.[1][5] If biaryl formation is significant, ensure the base is not too strong and consider lowering the reaction temperature.

  • Hydrolysis during Purification: If the boronate ester is hydrolyzing to the boronic acid on the silica gel column, minimize the time the compound spends on the column, use a less polar eluent system if possible, or switch to neutral alumina.

Conclusion

This compound is a highly effective reagent for the synthesis of arylboronate esters via the palladium-catalyzed Miyaura borylation. By following this detailed protocol and understanding the underlying chemical principles, researchers can reliably access a wide array of valuable boronate intermediates for use in drug discovery and materials science. The reaction's operational simplicity, mild conditions, and broad functional group tolerance make it an essential tool in the modern synthetic chemist's arsenal.

References

Application Notes and Protocols for Bis(2,4-dimethylpentane-2,4-glycolato)diboron in Catalytic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Introduction: A Modern Reagent for Boron Chemistry

Bis(2,4-dimethylpentane-2,4-glycolato)diboron is an organoboron compound that serves as a valuable reagent in modern organic synthesis.[1][2] Structurally, it features a central diboron unit stabilized by two 2,4-dimethylpentane-2,4-glycolate ligands. This configuration enhances the compound's stability and reactivity, making it a versatile tool for constructing complex molecules.[1] While sometimes discussed in the context of its catalytic properties, its primary role is not that of a catalyst but as a highly effective boron source in transition metal-catalyzed reactions.[1][3]

This guide provides an in-depth look at the applications of this compound, focusing on its utility in palladium- and copper-catalyzed borylation and cross-coupling reactions. The protocols and insights presented herein are designed to enable researchers to effectively integrate this reagent into their synthetic workflows.

Compound Profile:

  • IUPAC Name: 4,4,6,6-tetramethyl-2-(4,4,6,6-tetramethyl-1,3,2-dioxaborinan-2-yl)-1,3,2-dioxaborinane[1]

  • CAS Number: 230299-46-4[1]

  • Molecular Formula: C₁₄H₂₈B₂O₄[1][4]

  • Molecular Weight: 281.99 g/mol [1]

  • Appearance: White to off-white solid

  • Melting Point: 58-70 °C[1] (Note: some suppliers list higher ranges, e.g., 98-102 °C[4])

Caption: Chemical structure of this compound.

Core Application I: Palladium-Catalyzed Miyaura Borylation

The Miyaura borylation is a cornerstone of modern synthesis, enabling the conversion of aryl and vinyl halides or triflates into valuable boronate esters.[5] These products are stable, purifiable intermediates that serve as key building blocks for subsequent reactions, most notably the Suzuki-Miyaura cross-coupling.[6][7] this compound serves as the boron source in this transformation.

Mechanistic Rationale

The catalytic cycle, depicted below, is initiated by the oxidative addition of an aryl halide (Ar-X) to a Pd(0) complex. The diboron reagent then undergoes transmetalation with the resulting Pd(II) species. A crucial component is the base (typically a weak base like potassium acetate, KOAc), which is believed to facilitate the transmetalation step, possibly by forming a more reactive palladium-acetate complex.[5] Reductive elimination from the palladium center then yields the desired aryl boronate ester and regenerates the active Pd(0) catalyst.

Miyaura_Borylation_Cycle cluster_cycle Miyaura Borylation Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_ArX L_n(Ar)Pd(II)-X OxAdd->PdII_ArX Transmetalation Transmetalation PdII_ArX->Transmetalation + B₂(OR)₄ + Base PdII_ArB L_n(Ar)Pd(II)-B(OR)₂ Transmetalation->PdII_ArB - X-B(OR)₂ RedElim Reductive Elimination PdII_ArB->RedElim RedElim->Pd0 Ar-B(OR)₂

Caption: Simplified catalytic cycle for the Miyaura Borylation reaction.

Protocol: Synthesis of an Aryl Boronate Ester

This protocol provides a general method for the borylation of an aryl bromide. Reaction conditions, particularly temperature and time, may require optimization for specific substrates.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.1 mmol, 1.1 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 mmol, 3 mol%)

  • Potassium Acetate (KOAc), anhydrous (1.5 mmol, 1.5 equiv)

  • Anhydrous 1,4-Dioxane (5 mL)

Procedure:

  • Inert Atmosphere Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, this compound, Pd(dppf)Cl₂, and potassium acetate.

  • Solvent Addition: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times. Under a positive pressure of inert gas, add the anhydrous dioxane via syringe.

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting aryl bromide is consumed (typically 2-16 hours).

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate or diethyl ether and filter through a pad of celite to remove palladium residues and salts.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure aryl boronate ester.

Data Summary Table:

ComponentRoleTypical LoadingNotes
Aryl/Vinyl HalideSubstrate1.0 equivBromides and iodides are most common.
Diboron ReagentBoron Source1.05 - 1.5 equivA slight excess ensures complete conversion.
Palladium CatalystCatalyst1 - 5 mol%Pd(dppf)Cl₂, Pd(OAc)₂, Pd₂(dba)₃ are common.
LigandStabilizes Catalyst1 - 10 mol%Often pre-complexed with the catalyst (e.g., dppf).
BaseActivator1.5 - 3.0 equivKOAc is standard. KOPh can also be used.[5]
SolventReaction Medium-Dioxane, Toluene, DMF, DMSO are common.

Core Application II: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a Nobel Prize-winning transformation that forms a carbon-carbon bond between an organoboron compound (like the boronate esters synthesized above) and an organic halide or triflate.[6][7] Its reliability, mild conditions, and exceptional functional group tolerance have made it indispensable in pharmaceutical and materials science.[7]

Mechanistic Rationale

The cycle is similar to the Miyaura borylation, beginning with the oxidative addition of the organic halide (R-X) to Pd(0). The key step is the transmetalation of the organic group from the boronate ester (Ar-B(OR)₂) to the palladium center. This step requires activation by a base (e.g., K₂CO₃, Cs₂CO₃), which forms a more nucleophilic borate species, facilitating the transfer of the aryl group to the palladium. The final step is reductive elimination, which forges the new C-C bond (Ar-R) and regenerates the Pd(0) catalyst for the next cycle.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Cross-Coupling Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R-X PdII_RX L_n(R)Pd(II)-X OxAdd->PdII_RX Transmetalation Transmetalation PdII_RX->Transmetalation + Ar-B(OR)₂ + Base (e.g., OH⁻) PdII_RAr L_n(R)Pd(II)-Ar Transmetalation->PdII_RAr - X⁻, B(OR)₂(OH) RedElim Reductive Elimination PdII_RAr->RedElim RedElim->Pd0 R-Ar

Caption: Simplified catalytic cycle for the Suzuki-Miyaura Cross-Coupling reaction.

Protocol: Synthesis of a Biaryl Compound

This protocol outlines the coupling of an aryl boronate ester (derived from this compound) with a different aryl halide.

Materials:

  • Aryl Boronate Ester (1.0 mmol, 1.0 equiv)

  • Aryl Halide (1.1 mmol, 1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.02 mmol, 2 mol%)

  • 2M Aqueous Sodium Carbonate (Na₂CO₃) solution (2.0 mL)

  • Toluene (5 mL)

Procedure:

  • Inert Atmosphere Setup: In a Schlenk tube, combine the aryl boronate ester, aryl halide, and Pd(PPh₃)₄.

  • Solvent and Base Addition: Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times. Add toluene, followed by the aqueous sodium carbonate solution.

  • Reaction: Heat the mixture to 90 °C with vigorous stirring. The reaction is often biphasic, so efficient stirring is critical for promoting phase transfer.

  • Monitoring: Follow the disappearance of the limiting reagent by TLC or GC-MS (typically 4-24 hours).

  • Workup: Cool the reaction to room temperature. Transfer the mixture to a separatory funnel, dilute with ethyl acetate, and separate the organic layer. Wash the organic layer with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography or recrystallization to obtain the desired biaryl product.

Emerging Applications: Copper-Catalyzed Borylations

While palladium catalysis dominates the field, copper-catalyzed reactions represent a growing area of interest, offering alternative reactivity and often being more cost-effective. This compound can be employed in these systems, for instance, in the 1,1-diborylation of terminal alkynes to generate synthetically useful diborylalkenes.[3]

Protocol: Copper-Catalyzed 1,1-Diborylation of a Terminal Alkyne

Materials:

  • Terminal Alkyne (1.0 mmol, 1.0 equiv)

  • This compound (1.1 mmol, 1.1 equiv)

  • Copper(I) Chloride (CuCl) (0.05 mmol, 5 mol%)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.06 mmol, 6 mol%)

  • Potassium tert-butoxide (KOtBu) (2.2 mmol, 2.2 equiv)

  • Anhydrous Tetrahydrofuran (THF) (5 mL)

Procedure:

  • Catalyst Preparation: In a glovebox or under a strict inert atmosphere, add CuCl and Xantphos to a dry Schlenk tube. Add THF and stir for 15-20 minutes to form the catalyst complex.

  • Reagent Addition: Add the this compound and the terminal alkyne to the catalyst mixture.

  • Base Addition: Finally, add the potassium tert-butoxide. The base is often crucial for activating the diboron reagent.

  • Reaction: Stir the reaction at room temperature.

  • Monitoring & Workup: Monitor the reaction by ¹H NMR or GC-MS analysis of aliquots. Upon completion, quench the reaction carefully with saturated aqueous ammonium chloride (NH₄Cl). Extract the product with an organic solvent, dry, and concentrate.

  • Purification: Purify the 1,1-diborylalkene product by column chromatography on silica gel.

References

The Strategic Application of Bis(2,4-dimethylpentane-2,4-glycolato)diboron in Catalytic C-H Activation: A Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical guide for researchers, medicinal chemists, and process development scientists on the application of bis(2,4-dimethylpentane-2,4-glycolato)diboron, hereafter referred to as B₂(dmp)₂, in transition metal-catalyzed C-H activation reactions. This guide moves beyond a simple recitation of protocols to offer a nuanced understanding of the reagent's properties, its advantages in specific contexts, and the mechanistic rationale behind its use, particularly in the highly impactful field of iridium-catalyzed C-H borylation.

Introduction: Beyond the Workhorse, B₂pin₂

For over two decades, bis(pinacolato)diboron (B₂pin₂) has been the dominant reagent for the introduction of boronate ester functionalities into organic molecules via C-H activation.[1][2] Its commercial availability, moderate reactivity, and the stability of the resulting pinacolyl boronate esters have made it an invaluable tool. However, the very stability of the B-O bonds in pinacolyl esters can be a double-edged sword, sometimes requiring harsh conditions for subsequent transformations.

This has spurred the exploration of alternative diboron reagents with tailored properties. B₂(dmp)₂ emerges as a compelling alternative, offering distinct advantages rooted in the structure of its 2,4-dimethylpentane-2,4-diol backbone. While direct comparative studies with B₂pin₂ in every C-H activation scenario are still emerging, principles gleaned from related systems, such as bis(neopentyl glycolato)diboron, suggest that the diol structure significantly influences reactivity and product characteristics.[3] Notably, boronate esters derived from sterically hindered diols can exhibit enhanced reactivity in subsequent cross-coupling reactions and may be more readily hydrolyzed to the corresponding boronic acids.

Key Physicochemical Properties of B₂(dmp)₂:

PropertyValueReference
Molecular FormulaC₁₄H₂₈B₂O₄
Molecular Weight281.99 g/mol
AppearanceWhite to off-white powder or crystals
Melting Point98-102 °C[4]
StorageStore at -20°C under an inert atmosphere

The Engine of Discovery: Iridium-Catalyzed C-H Borylation

The direct conversion of a C-H bond to a C-B bond is a cornerstone of modern synthetic chemistry, enabling the streamlined synthesis of complex molecules.[1] Iridium-catalyzed reactions have become the gold standard for this transformation due to their broad functional group tolerance and predictable regioselectivity, which is often governed by steric factors.[1]

The generally accepted catalytic cycle for the iridium-catalyzed C-H borylation of arenes provides a framework for understanding the role of the diboron reagent.

Iridium_Catalyzed_CH_Borylation cluster_regeneration Catalyst Regeneration Ir(III)-trisboryl_complex [(L)Ir(B(OR)₂)₃] Ir(V)_intermediate [(L)Ir(H)(Ar)(B(OR)₂)₃] Ir(III)-trisboryl_complex->Ir(V)_intermediate C-H Activation (Oxidative Addition) Product_release Ar-B(OR)₂ Ir(V)_intermediate->Product_release Reductive Elimination Catalyst_regeneration HB(OR)₂ Ir(V)_intermediate->Catalyst_regeneration Catalyst_regeneration->Ir(III)-trisboryl_complex Reaction with B₂(OR)₄ Arene Ar-H Arene->Ir(III)-trisboryl_complex Diboron B₂(OR)₄ Diboron->Catalyst_regeneration

Figure 1: A simplified representation of the iridium-catalyzed C-H borylation cycle. The nature of the -(OR)₂ group, derived from the diboron reagent, can influence the electronics and sterics of the catalyst and intermediates.

Application Note: Aromatic C-H Borylation using B₂(dmp)₂

This section provides a detailed protocol for a representative iridium-catalyzed C-H borylation of an aromatic substrate using B₂(dmp)₂. The causality behind each experimental choice is explained to ensure robust and reproducible results.

Objective: To synthesize an arylboronate ester from a generic arene via iridium-catalyzed C-H borylation using B₂(dmp)₂.

Materials:

  • Substrate: Arene (e.g., 1,3,5-trimethylbenzene), dried and degassed.

  • Diboron Reagent: this compound (B₂(dmp)₂).

  • Catalyst Precursor: [Ir(OMe)(COD)]₂ (methoxy(1,5-cyclooctadiene)iridium(I) dimer).

  • Ligand: 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy).

  • Solvent: Anhydrous, degassed solvent (e.g., cyclohexane, octane, or THF).

  • Internal Standard: (e.g., dodecane) for GC analysis.

  • Workup Reagents: Diethyl ether, deionized water, brine, anhydrous magnesium sulfate.

  • Purification: Silica gel for column chromatography.

Instrumentation:

  • Schlenk line or glovebox for inert atmosphere operations.

  • Magnetic stirrer with heating capabilities.

  • Standard laboratory glassware (Schlenk flask, syringes, etc.), oven-dried.

  • Rotary evaporator.

  • Gas chromatograph (GC) or GC-MS for reaction monitoring.

  • NMR spectrometer for product characterization.

General Experimental Workflow

The following diagram outlines the critical steps from reaction setup to product isolation.

Experimental_Workflow cluster_setup Reaction Setup (Inert Atmosphere) Flask_Prep Oven-dried Schlenk flask under Ar/N₂ Reagent_Addition Add B₂(dmp)₂, [Ir(OMe)(COD)]₂, and dtbpy Flask_Prep->Reagent_Addition Solvent_Substrate Add solvent, internal standard, and arene substrate Reagent_Addition->Solvent_Substrate Reaction Stir at specified temperature (e.g., 80 °C) Solvent_Substrate->Reaction Monitoring Monitor by GC or TLC Reaction->Monitoring Workup Quench, extract, and dry Monitoring->Workup Upon completion Purification Silica gel chromatography Workup->Purification Characterization NMR, MS Purification->Characterization

Figure 2: General workflow for iridium-catalyzed C-H borylation.

Detailed Step-by-Step Protocol

Note: This protocol is a general guideline. Optimal conditions (temperature, reaction time, catalyst loading) may vary depending on the specific substrate.

  • Preparation (Inert Atmosphere):

    • In a glovebox or under a positive pressure of argon on a Schlenk line, add B₂(dmp)₂ (1.0 mmol, 1.0 equiv), [Ir(OMe)(COD)]₂ (0.015 mmol, 1.5 mol %), and dtbpy (0.03 mmol, 3.0 mol %) to an oven-dried Schlenk flask equipped with a magnetic stir bar.

    • Rationale: Maintaining an inert atmosphere is crucial as the iridium catalyst is sensitive to oxygen. The ratio of iridium to ligand is critical for catalyst activity and stability.

  • Reagent Addition:

    • Add the anhydrous, degassed solvent (e.g., cyclohexane, 5 mL).

    • Add the arene substrate (1.2 mmol, 1.2 equiv). If the substrate is a solid, it can be added with the other solids in step 1.

    • Add an internal standard (e.g., dodecane, 0.5 mmol) for quantitative analysis.

    • Rationale: Using a slight excess of the arene can ensure complete consumption of the more valuable diboron reagent. The choice of a non-coordinating, non-aromatic solvent prevents competition with the substrate for C-H activation.

  • Reaction:

    • Seal the flask and place it in a preheated oil bath at 80 °C.

    • Stir the reaction mixture vigorously.

    • Rationale: 80 °C is a common starting point for these reactions, providing sufficient thermal energy for C-H activation without promoting significant catalyst decomposition.

  • Monitoring:

    • Periodically take aliquots from the reaction mixture using a syringe under an inert atmosphere.

    • Quench the aliquot with a small amount of water and extract with diethyl ether. Analyze the organic layer by GC or GC-MS to monitor the consumption of the starting material and the formation of the product.

    • Rationale: Reaction times can vary from a few hours to 24 hours depending on the reactivity of the substrate.

  • Workup:

    • Once the reaction is complete, cool the flask to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Dissolve the residue in diethyl ether (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

    • Rationale: The aqueous workup removes any remaining inorganic species and polar byproducts.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

    • Rationale: While many borylation reactions are clean, chromatography is often necessary to obtain a highly pure product, especially for subsequent sensitive reactions.

Expected Outcomes and Advantages of B₂(dmp)₂
  • Reactivity: The more electron-donating nature of the alkyl groups on the dmp diol, compared to the methyl groups in pinacol, may lead to a more electron-rich diboron reagent. This could potentially influence the rate of the catalytic cycle.

  • Product Properties: The resulting dmp-boronate esters are expected to be more susceptible to hydrolysis than their pinacol counterparts. This can be a significant advantage if the free boronic acid is the desired product, allowing for milder deprotection conditions.

  • Steric Influence: The bulkier dmp glycol may offer different steric interactions within the catalytic cycle, potentially leading to altered regioselectivity for certain substrates compared to B₂pin₂.

Troubleshooting and Advanced Considerations

IssuePotential CauseSuggested Solution
Low Conversion Inactive catalystEnsure all reagents and solvents are anhydrous and degassed. Check the quality of the iridium precursor and ligand.
Low substrate reactivityIncrease the reaction temperature (e.g., to 100-120 °C) or prolong the reaction time.
Poor Regioselectivity Substrate electronics/stericsRegioselectivity is primarily sterically controlled. If multiple C-H bonds have similar steric environments, a mixture of products may be unavoidable with this catalyst system. Consider alternative ligands.
Product Decomposition Instability of boronate esterThe dmp-boronate esters may be less stable on silica gel than pinacol esters. Minimize the time on the column and consider using deactivated silica gel.
Catalyst Decomposition High temperature; reactive substrateLower the reaction temperature if possible. For challenging substrates, a more robust ligand such as 3,4,7,8-tetramethylphenanthroline (tmphen) may improve catalyst lifetime and yield.[5][6]

Conclusion

This compound represents a valuable addition to the synthetic chemist's toolkit for C-H activation. While sharing the fundamental reactivity pathway of the more common B₂pin₂, its unique diol backbone offers the potential for modulated reactivity and, most significantly, provides access to boronate esters that can be more readily converted to boronic acids. This feature is particularly advantageous in multi-step syntheses where mild deprotection conditions are paramount. As research continues, the specific applications where B₂(dmp)₂ outperforms other diboron reagents will become increasingly defined, further empowering chemists to design more efficient and elegant synthetic routes.

References

Application Notes and Protocols for the Synthesis of Arylboronates using Bis(2,4-dimethylpentane-2,4-glycolato)diboron

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Arylboronates and the Role of Bis(2,4-dimethylpentane-2,4-glycolato)diboron

Arylboronates are indispensable building blocks in modern organic synthesis, most notably for their central role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] This powerful carbon-carbon bond-forming reaction is a cornerstone in the synthesis of complex organic molecules, including a vast array of pharmaceuticals and advanced materials.[2] The stability, functional group tolerance, and generally low toxicity of boronic esters make them highly valuable intermediates in drug discovery and development.[3]

The palladium-catalyzed Miyaura borylation, a direct method for synthesizing arylboronates from aryl halides, has become a preferred route due to its mild reaction conditions and broad substrate scope.[4][5] A key reagent in this transformation is the diboron species. While bis(pinacolato)diboron (B₂pin₂) is the most commonly used reagent, the choice of the diol protecting group on the diboron can influence reactivity and the properties of the resulting boronate ester.

This application note details the use of this compound as a robust and efficient reagent for the synthesis of arylboronates. The use of the bulkier 2,4-dimethylpentane-2,4-glycolate protecting group can offer advantages in certain applications, potentially influencing the stability and reactivity of the resulting boronate esters.[6] This guide provides a comprehensive overview of the reaction mechanism, a detailed experimental protocol, and practical insights for researchers in organic synthesis and medicinal chemistry.

The Reaction Mechanism: A Palladium-Catalyzed Pathway

The synthesis of arylboronates using this compound proceeds via a palladium-catalyzed cross-coupling reaction, commonly known as the Miyaura borylation. The catalytic cycle, illustrated below, involves a series of well-defined steps:

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of an aryl halide (Ar-X) to a low-valent palladium(0) complex, forming a palladium(II) intermediate.

  • Transmetalation: The diboron reagent, activated by a base, undergoes transmetalation with the palladium(II) complex. This is a crucial step where the boryl group is transferred to the palladium center, and the halide is transferred to the boron species. The choice of a weak base, such as potassium acetate (KOAc), is critical to prevent the premature Suzuki-Miyaura coupling of the newly formed arylboronate with the starting aryl halide.[4]

  • Reductive Elimination: The final step is the reductive elimination of the arylboronate from the palladium center, which regenerates the active palladium(0) catalyst, allowing the cycle to continue.

Miyaura Borylation Catalytic Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)(X)L_n Ar-Pd(II)(X)L_n Pd(0)L_n->Ar-Pd(II)(X)L_n Oxidative Addition (Ar-X) Ar-Pd(II)(B(OR)2)L_n Ar-Pd(II)(B(OR)2)L_n Ar-Pd(II)(X)L_n->Ar-Pd(II)(B(OR)2)L_n Transmetalation (Diboron, Base) Ar-Pd(II)(B(OR)2)L_n->Pd(0)L_n Ar-B(OR)2 Ar-B(OR)2 Ar-Pd(II)(B(OR)2)L_n->Ar-B(OR)2 Reductive Elimination caption Miyaura Borylation Catalytic Cycle

Caption: The catalytic cycle for the Miyaura borylation reaction.

Materials and Methods

Reagents
  • Aryl halide (e.g., aryl bromide, aryl iodide, or aryl chloride)

  • This compound (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf), Pd(dba)₂) (1-3 mol%)

  • Phosphine ligand (e.g., SPhos, XPhos, PPh₃) (1-2 equivalents relative to palladium)

  • Base (e.g., potassium acetate (KOAc), potassium carbonate (K₂CO₃)) (3 equivalents)

  • Anhydrous solvent (e.g., dioxane, toluene, DMF)

  • Deionized water

  • Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for chromatography elution

Equipment
  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere setup (nitrogen or argon)

  • Syringes and needles for transfer of anhydrous solvents and reagents

  • Rotary evaporator

  • Glassware for workup (separatory funnel, beakers, flasks)

  • Chromatography column

Experimental Protocol: A Representative Synthesis

This protocol describes a general procedure for the synthesis of an arylboronate from an aryl bromide using this compound. The conditions may require optimization for specific substrates.

Experimental_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification A Combine aryl halide, diboron reagent, catalyst, ligand, and base in a flame-dried Schlenk flask. B Evacuate and backfill with inert gas (3x). A->B C Add anhydrous solvent via syringe. B->C D Heat the reaction mixture with vigorous stirring under inert atmosphere. C->D E Monitor reaction progress by TLC or GC-MS. D->E F Cool to room temperature and filter through Celite. E->F G Partition between organic solvent and water. F->G H Wash organic layer with brine, dry over MgSO4, and concentrate. G->H I Purify by column chromatography. H->I caption Experimental Workflow Diagram

Caption: A generalized workflow for the synthesis of arylboronates.

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium acetate (3.0 mmol, 3.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with nitrogen or argon gas three times.

  • Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting aryl halide is consumed (typically 2-24 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite, washing the pad with additional ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and then with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure arylboronate. The 2,4-dimethylpentane-2,4-diol byproduct is generally more polar and can be separated during chromatography.

Data Presentation: Expected Yields and Reaction Parameters

The efficiency of the Miyaura borylation is dependent on the nature of the aryl halide and the specific reaction conditions. The following table provides representative data for the borylation of various aryl halides, primarily based on established protocols with the closely related bis(pinacolato)diboron, to serve as a guideline for expected outcomes. Optimization for this compound may be necessary.

Aryl HalideCatalyst/LigandBaseSolventTemp (°C)Time (h)Typical Yield (%)
4-BromoanisolePd(OAc)₂/SPhosKOAcDioxane801285-95
4-IodotoluenePdCl₂(dppf)KOAcDioxane804>90
4-ChlorobenzonitrilePd(dba)₂/XPhosK₂CO₃Toluene1002470-85
3-BromopyridinePd(OAc)₂/SPhosKOAcDioxane1001675-90
1-Naphthyl bromidePdCl₂(dppf)KOAcDMF90880-90

Field-Proven Insights and Troubleshooting

  • Choice of Catalyst and Ligand: For electron-rich and sterically hindered aryl bromides and chlorides, bulky and electron-rich phosphine ligands like SPhos and XPhos are often superior. For simple aryl iodides and bromides, PdCl₂(dppf) is a reliable choice.

  • Base Selection: Potassium acetate is the most commonly used base and is effective for a wide range of substrates.[4] Stronger bases should be avoided as they can promote the undesired Suzuki-Miyaura homocoupling of the product with the starting material.

  • Solvent: Anhydrous and degassed solvents are crucial for reproducible results. Dioxane and toluene are common choices. For less reactive aryl chlorides, higher boiling point solvents like DMF may be beneficial.

  • Removal of Diol Byproduct: The 2,4-dimethylpentane-2,4-diol byproduct can sometimes be challenging to remove completely. A helpful technique is to perform an aqueous workup with a dilute acid (e.g., 1M HCl) to protonate the diol and increase its water solubility. Alternatively, a second column chromatography or recrystallization may be necessary for highly pure materials.

  • Reaction Monitoring: It is important to monitor the reaction to avoid prolonged heating, which can lead to decomposition of the product or side reactions.

References

Application Notes and Protocols: Bis(2,4-dimethylpentane-2,4-glycolato)diboron in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Unique Diboron Reagent

In the landscape of organoboron chemistry, Bis(2,4-dimethylpentane-2,4-glycolato)diboron, often abbreviated as B₂oct₂, has emerged as a significant and versatile reagent.[1] Characterized by a central diboron unit stabilized by two 2,4-dimethylpentane-2,4-glycolate ligands, this compound exhibits a unique combination of stability and reactivity, making it a valuable tool in both organic synthesis and materials science.[1] Its synthesis, achieved through the reaction of diboron with 2,4-dimethylpentane-2,4-diol, results in a configuration that enhances its performance in a variety of chemical transformations.[1]

This guide provides an in-depth exploration of the applications of this compound in materials science, offering detailed protocols and insights for researchers, scientists, and professionals in drug development. We will delve into its role as a precursor for advanced boron-containing polymers, its function as a cross-linking agent to enhance material properties, and its utility in the synthesis of functional organic molecules destined for materials applications through palladium-catalyzed cross-coupling reactions.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application.

PropertyValue
CAS Number 230299-46-4
Molecular Formula C₁₄H₂₈B₂O₄
Molecular Weight 281.99 g/mol
Appearance White to off-white powder or crystals
Melting Point 98-102 °C
Boiling Point 255 °C at 760 mmHg
Solubility Soluble in many common organic solvents

Core Applications in Materials Science

The utility of this compound in materials science is multifaceted, primarily revolving around its ability to introduce boron into various material frameworks. This incorporation can lead to significant enhancements in thermal stability, mechanical strength, and other desirable properties.[1]

Precursor for Boron-Containing Conjugated Polymers

The integration of boron atoms into the backbone of conjugated polymers can profoundly influence their electronic and optical properties. This compound serves as an excellent difunctional monomer for the synthesis of such polymers via palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.

Causality of Reagent Choice: The 2,4-dimethylpentane-2,4-glycolato (octyl) protecting group on the boron atoms provides a balance of stability for purification and handling, with sufficient reactivity under catalytic conditions. Compared to the more common bis(pinacolato)diboron (B₂pin₂), the bulkier octyl groups can sometimes offer improved solubility of polymeric intermediates in organic solvents, facilitating higher molecular weight polymer formation.

This protocol is adapted from methodologies for the synthesis of conjugated copolymers using diboron reagents and serves as a robust starting point.[2][3]

Workflow for Polymer Synthesis:

G cluster_0 Reaction Setup cluster_1 Polymerization cluster_2 Work-up and Purification A Combine dibromo-monomer, This compound, and K₃PO₄ in a Schlenk flask B Add anhydrous solvent (e.g., DMF/Toluene) A->B C Degas the mixture (Ar bubbling or freeze-pump-thaw) B->C D Add Pd catalyst (e.g., Pd(dppf)Cl₂) C->D E Heat the reaction mixture (e.g., 110-120 °C) with stirring D->E F Monitor reaction progress (e.g., GPC, NMR of aliquots) E->F G Cool to room temperature F->G H Precipitate the polymer in a non-solvent (e.g., methanol with a few drops of HCl) G->H I Collect the polymer by filtration or centrifugation H->I J Purify by Soxhlet extraction (methanol, acetone, chloroform) I->J K Reprecipitate from chloroform into methanol J->K L Dry the polymer under vacuum K->L

Caption: Workflow for the synthesis of boron-containing conjugated polymers.

Materials:

  • Dihalogenated monomer (e.g., 2,5-dibromo-3,4-dialkylthiophene)

  • This compound (1.0 eq)

  • Potassium phosphate (K₃PO₄, 3.0 eq), finely ground and dried

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-5 mol%)

  • Anhydrous, degassed solvents (e.g., DMF, Toluene)

  • Methanol

  • Concentrated Hydrochloric Acid (HCl)

  • Solvents for Soxhlet extraction (Methanol, Acetone, Chloroform)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the dihalogenated monomer, this compound, and potassium phosphate.

  • Add the anhydrous, degassed solvent system via cannula or syringe.

  • Thoroughly degas the reaction mixture by bubbling with argon for 20-30 minutes or by performing three freeze-pump-thaw cycles.

  • Under a positive pressure of inert gas, add the palladium catalyst to the reaction mixture.

  • Polymerization: Heat the reaction mixture to 110-120 °C with vigorous stirring. The reaction is typically run for 24-48 hours.

  • Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Dissolve the crude solid in a minimum amount of chloroform and precipitate it by slow addition to a large volume of methanol containing a few drops of concentrated HCl.

  • Stir the resulting suspension for 1-2 hours to ensure complete precipitation.

  • Purification: Collect the polymer by filtration or centrifugation.

  • Purify the crude polymer by sequential Soxhlet extraction with methanol, acetone, and finally chloroform. The purified polymer will be in the chloroform fraction.

  • Concentrate the chloroform solution and re-precipitate the polymer into cold methanol.

  • Collect the final polymer by filtration and dry it under high vacuum to a constant weight.

Characterization: The resulting polymer should be characterized by Gel Permeation Chromatography (GPC) to determine the molecular weight and polydispersity index (PDI), and by NMR spectroscopy to confirm the structure.

Cross-Linking Agent for Enhanced Material Performance

This compound can act as an effective cross-linking agent for polymers containing functional groups with active hydrogens, such as hydroxyl or amine groups.[1] The formation of boronate ester linkages creates a network structure, leading to improved thermal stability, mechanical strength, and solvent resistance.

Causality of Cross-Linking: The two boronate ester moieties on the diboron compound can react with hydroxyl groups on polymer chains, forming stable covalent cross-links. This process transforms a collection of individual polymer chains into a single, continuous network. The choice of a diboronic ester as a cross-linker allows for the potential of dynamic covalent bonds, which can impart self-healing properties to the material.

This protocol provides a general framework for utilizing this compound as a cross-linking agent.

Workflow for Polymer Cross-Linking:

G cluster_0 Preparation of Polymer Solution cluster_1 Cross-Linker Addition cluster_2 Film Casting and Curing A Dissolve the polymer (e.g., PVA) in a suitable solvent (e.g., water or DMSO) C Add the cross-linker solution to the polymer solution with vigorous stirring A->C B Prepare a solution of This compound in a compatible solvent B->C D Cast the mixture onto a suitable substrate C->D E Evaporate the solvent under controlled conditions D->E F Heat the film to induce cross-linking (curing) E->F G Characterize the cross-linked film F->G

Caption: General workflow for cross-linking a polymer film.

Materials:

  • Polymer with hydroxyl or amine functionalities (e.g., Poly(vinyl alcohol))

  • This compound

  • Suitable solvent for the polymer and cross-linker (e.g., water, DMSO, DMF)

Procedure:

  • Polymer Solution Preparation: Prepare a solution of the polymer in a suitable solvent at a desired concentration (e.g., 5-10 wt%). Gentle heating may be required to facilitate dissolution.

  • Cross-Linker Addition: In a separate vial, dissolve this compound in a small amount of a compatible solvent.

  • Add the cross-linker solution to the polymer solution dropwise with vigorous stirring. The amount of cross-linker can be varied to control the cross-linking density (e.g., 1-10 wt% relative to the polymer).

  • Film Casting: Cast the homogeneous mixture onto a flat, non-stick surface (e.g., a petri dish or a glass plate treated with a release agent).

  • Solvent Evaporation: Allow the solvent to evaporate slowly at room temperature or in a low-temperature oven to form a film.

  • Curing: Heat the dried film in an oven at a temperature sufficient to promote the cross-linking reaction (e.g., 80-120 °C) for a specified period (e.g., 1-4 hours). The exact conditions will depend on the specific polymer and desired degree of cross-linking.

  • Characterization: The resulting cross-linked film can be characterized by techniques such as Fourier-transform infrared spectroscopy (FTIR) to observe the formation of boronate ester bonds, thermogravimetric analysis (TGA) to assess thermal stability, and tensile testing to measure mechanical properties.

Role in Organic Synthesis for Materials Precursors

Beyond its direct use in polymerization and cross-linking, this compound is a key reagent in the Miyaura borylation, a palladium-catalyzed reaction to synthesize boronate esters from aryl or vinyl halides.[4][5] These boronate esters are crucial building blocks for a vast array of functional organic materials, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.

Causality of Reaction Pathway: The Miyaura borylation proceeds through a catalytic cycle involving the oxidative addition of an organic halide to a Pd(0) complex, followed by transmetalation with the diboron reagent and reductive elimination to yield the boronate ester and regenerate the catalyst.[6] A base, typically potassium acetate (KOAc), is crucial for the transmetalation step.[4][6]

Catalytic Cycle of Miyaura Borylation:

G cluster_legend Legend Pd(0)L₂ Pd(0)L₂ Ar-Pd(II)(X)L₂ Ar-Pd(II)(X)L₂ Pd(0)L₂->Ar-Pd(II)(X)L₂ Oxidative Addition (Ar-X) Ar-Pd(II)(B(OR)₂)L₂ Ar-Pd(II)(B(OR)₂)L₂ Ar-Pd(II)(X)L₂->Ar-Pd(II)(B(OR)₂)L₂ Transmetalation (B₂(OR)₄, Base) Ar-Pd(II)(B(OR)₂)L₂->Pd(0)L₂ Ar-B(OR)₂ Ar-B(OR)₂ Ar-Pd(II)(B(OR)₂)L₂->Ar-B(OR)₂ Reductive Elimination A Catalyst B Oxidative Adduct C Transmetalated Complex D Product

Caption: Simplified catalytic cycle for the Miyaura borylation reaction.

Generalized Protocol: Miyaura Borylation of an Aryl Halide

This protocol outlines the general procedure for the synthesis of an aryl boronate ester using this compound.

Materials:

  • Aryl halide (e.g., aryl bromide or iodide) (1.0 eq)

  • This compound (1.1-1.5 eq)

  • Potassium acetate (KOAc), anhydrous (3.0 eq)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂) (1-3 mol%)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, DMSO, or toluene)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk tube or round-bottom flask equipped with a reflux condenser and under an inert atmosphere, combine the aryl halide, this compound, potassium acetate, and the palladium catalyst.

  • Add the anhydrous, degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting aryl halide is consumed.

  • Work-up: Cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of celite to remove insoluble salts.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired aryl boronate ester.

Conclusion and Future Outlook

This compound is a powerful and versatile reagent in the toolkit of materials scientists. Its utility as a monomer for boron-containing polymers, a cross-linking agent for enhancing material properties, and a key reagent for the synthesis of functional organic building blocks underscores its importance in the development of advanced materials. The protocols and insights provided in this guide are intended to serve as a practical resource for researchers seeking to harness the potential of this unique diboron compound. As the demand for high-performance materials continues to grow, the innovative application of reagents like this compound will undoubtedly play a crucial role in shaping the future of materials science.

References

Application Notes & Protocols: Bis(2,4-dimethylpentane-2,4-glycolato)diboron as a Precursor for Boron-Containing Polymers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of Bis(2,4-dimethylpentane-2,4-glycolato)diboron in Polymer Synthesis

This compound is an organoboron compound that serves as a valuable precursor in the synthesis of advanced boron-containing polymers.[1] Its unique structure, featuring a diboron unit stabilized by glycolate ligands, imparts both stability and reactivity, making it suitable for various polymerization reactions.[1] The incorporation of boron into polymer backbones can lead to materials with enhanced thermal stability, unique electronic properties, and potential applications in fields ranging from materials science to drug delivery.[1][2][3] This guide provides detailed application notes and protocols for utilizing this compound as a precursor for synthesizing boron-containing polymers, with a focus on the Suzuki-Miyaura cross-coupling polymerization. We will also delve into the essential characterization techniques for the resulting polymers.

Chemical and Physical Properties of the Precursor

A thorough understanding of the precursor's properties is fundamental to its successful application in polymer synthesis.

PropertyValue
Chemical Name 4,4,6,6-tetramethyl-2-(4,4,6,6-tetramethyl-1,3,2-dioxaborinan-2-yl)-1,3,2-dioxaborinane
CAS Number 230299-46-4
Molecular Formula C₁₄H₂₈B₂O₄
Molecular Weight 281.99 g/mol [1]
Appearance White to off-white powder or crystals
Melting Point 58-70 °C

Application in Polymer Synthesis: Suzuki-Miyaura Cross-Coupling Polymerization

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds.[4] In the context of polymer chemistry, it can be employed to synthesize conjugated polymers by reacting a dihaloaromatic monomer with a diboronic acid or ester monomer. This compound can serve as the diboron monomer in such polymerizations. The general scheme involves the palladium-catalyzed reaction between the diboron precursor and a dihaloaromatic compound.

Conceptual Workflow of Suzuki-Miyaura Polymerization

G cluster_reactants Reactants cluster_catalyst Catalytic System cluster_process Polymerization Process cluster_product Product A This compound F Inert Atmosphere (N₂ or Ar) A->F B Dihaloaromatic Monomer (e.g., Dibromobenzene) B->F C Palladium Catalyst (e.g., Pd(PPh₃)₄) C->F D Base (e.g., K₂CO₃) D->F E Solvent (e.g., Toluene/DMF) E->F G Elevated Temperature F->G H Boron-Containing Polymer G->H I Byproducts G->I

Caption: Workflow of Suzuki-Miyaura Polymerization.

Detailed Protocol for the Synthesis of a Poly(p-phenylene borane) Derivative

This protocol outlines a general procedure for the synthesis of a boron-containing polymer via Suzuki-Miyaura cross-coupling. The specific conditions may require optimization based on the chosen dihaloaromatic monomer.

Materials:

  • This compound

  • 1,4-Dibromobenzene (or other dihaloaromatic monomer)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃), anhydrous

  • Toluene, anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Methanol

  • Deionized water

Equipment:

  • Schlenk flask or three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Inert gas supply (Nitrogen or Argon) with manifold

  • Cannulas and syringes for liquid transfer

  • Büchner funnel and filter paper

  • Soxhlet extraction apparatus

Procedure:

  • Reaction Setup:

    • In a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), 1,4-dibromobenzene (1.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.03 mmol).

    • Add anhydrous potassium carbonate (3.0 mmol).

    • Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.

  • Solvent Addition:

    • Add a mixture of anhydrous toluene and DMF (e.g., 4:1 v/v, 20 mL total) to the flask via cannula.

    • The use of a co-solvent system is often beneficial for dissolving both the nonpolar and polar reactants and the growing polymer chains.

  • Polymerization:

    • Heat the reaction mixture to reflux (typically 90-110 °C) with vigorous stirring.

    • Monitor the reaction progress by taking small aliquots and analyzing them by a suitable technique such as thin-layer chromatography (TLC) to observe the disappearance of the monomers. The reaction is typically run for 24-48 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a large volume of methanol (e.g., 200 mL) to precipitate the polymer.

    • Stir for 1-2 hours, then collect the solid polymer by vacuum filtration.

    • Wash the polymer sequentially with water and methanol to remove inorganic salts and residual catalyst.

    • For further purification, perform a Soxhlet extraction of the crude polymer with a suitable solvent (e.g., acetone, then chloroform) to remove oligomers and other impurities. The purified polymer will remain in the thimble if it is insoluble, or be extracted into the flask if soluble.

    • Dry the purified polymer under vacuum at an elevated temperature (e.g., 60 °C) overnight.

Characterization of Boron-Containing Polymers

A multi-faceted approach is necessary to fully characterize the synthesized boron-containing polymers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for elucidating the structure of the resulting polymer.

  • ¹H and ¹³C NMR: These standard techniques are used to confirm the overall structure of the polymer repeating unit. The disappearance of monomer signals and the appearance of new signals corresponding to the polymer backbone provide evidence of successful polymerization.

  • ¹¹B NMR: This is a crucial technique for characterizing boron-containing polymers. The chemical shift in ¹¹B NMR provides information about the coordination environment of the boron atoms.[5][6]

    • Trigonal Boron (sp²): Typically observed in the range of 20-30 ppm.[6] This indicates that the boron atom is in a three-coordinate environment, as expected in the polymer backbone.

    • Tetrahedral Boron (sp³): Appears at lower chemical shifts, often below 10 ppm.[5] The presence of tetrahedral boron could indicate coordination with solvent molecules or other Lewis bases.

Gel Permeation Chromatography (GPC)

GPC (also known as Size Exclusion Chromatography, SEC) is the primary method for determining the molecular weight and molecular weight distribution (polydispersity index, PDI) of the synthesized polymer.[7][8][9]

ParameterDescription
Number-Average Molecular Weight (Mn) The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.
Weight-Average Molecular Weight (Mw) An average that takes into account the molecular weight of each chain in determining the average molecular weight.
Polydispersity Index (PDI) A measure of the breadth of the molecular weight distribution, calculated as Mw/Mn. A PDI of 1.0 indicates a monodisperse polymer.

Typical GPC Protocol:

  • Sample Preparation: Dissolve a small amount of the polymer in a suitable solvent (e.g., tetrahydrofuran (THF), chloroform) at a known concentration (e.g., 1 mg/mL).

  • Instrumentation: Use a GPC system equipped with a suitable column set (e.g., polystyrene-divinylbenzene columns) and a detector (typically a refractive index detector).

  • Calibration: Calibrate the system using polymer standards of known molecular weight (e.g., polystyrene standards).

  • Analysis: Inject the polymer solution and analyze the resulting chromatogram to determine Mn, Mw, and PDI relative to the calibration standards.

Thermal Analysis

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for evaluating the thermal stability and phase transitions of the boron-containing polymers.[1][2][10]

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This provides information on the decomposition temperature and char yield of the polymer. Boron-containing polymers often exhibit high char yields due to the formation of a stable boron-containing residue upon heating.[2]

  • Differential Scanning Calorimetry (DSC): Measures the difference in heat flow between a sample and a reference as a function of temperature. DSC can be used to determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymer.

Characterization Workflow

G A Synthesized Boron-Containing Polymer B Structural Confirmation (¹H, ¹³C, ¹¹B NMR) A->B C Molecular Weight Determination (GPC) A->C D Thermal Properties (TGA, DSC) A->D E Data Analysis and Interpretation B->E C->E D->E F Material Properties Profile E->F

References

Application Notes & Protocols: Metal-Free Borylation Reactions with Bis(2,4-dimethylpentane-2,4-glycolato)diboron and Related Reagents

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Prepared by: Gemini, Senior Application Scientist

Introduction: A Paradigm Shift in C-B Bond Formation

Organoboron compounds are indispensable building blocks in modern organic synthesis, largely due to their versatility, stability, and low toxicity.[1] Their application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions represents a cornerstone of C-C bond formation, a discovery that led to the 2010 Nobel Prize in Chemistry.[1] Historically, the synthesis of these vital reagents relied on transition-metal catalysts.[2] While effective, these methods can introduce trace metal impurities that are undesirable, particularly in pharmaceutical development, and often require expensive, specialized ligands.

The emergence of metal-free borylation techniques offers a more sustainable and cost-effective paradigm.[3][4] These reactions circumvent the need for transition metals by leveraging alternative activation strategies, primarily through the generation of radical intermediates.[5] Central to these methods are diboron reagents, which serve as the source of the boryl moiety. While bis(pinacolato)diboron (B2pin2) and bis(catecholato)diboron (B2cat2) are the most commonly used reagents, this guide focuses on Bis(2,4-dimethylpentane-2,4-glycolato)diboron , a structurally distinct reagent that offers a unique steric profile.[6][7] Its bulkier glycolate backbone can impart different reactivity and selectivity compared to its more common counterparts, making it a valuable tool for synthetic chemists.[7]

This document provides a detailed overview of the core mechanisms, applications, and step-by-step protocols for conducting metal-free borylation reactions, empowering researchers to integrate these innovative methods into their synthetic workflows.

Core Concepts: The Radical-Mediated Borylation Engine

The unifying principle behind the most prevalent metal-free borylation reactions is the generation of a carbon-centered radical, which is subsequently trapped by a diboron reagent. The initiation of this radical process is the key differentiator between methodologies.

Mechanism I: Photoinduced Borylation via Donor-Acceptor Complexes

A powerful and mild approach involves the formation of an electron donor-acceptor (EDA) complex in situ.[8][9] In this pathway, a nitrogen-containing heterocycle (e.g., isoquinoline), a tertiary amine (e.g., triethylamine), and the diboron reagent form a complex. Upon irradiation with visible light, this EDA complex becomes a potent single-electron reductant, capable of reducing organic halides to generate the requisite aryl or alkyl radical.[8][10] The resulting carbon radical is then trapped by a molecule of the diboron reagent to forge the C-B bond, propagating a radical chain.

G cluster_initiation Initiation via Photoexcited EDA Complex cluster_propagation Propagation Cycle Base Base (e.g., NEt₃) EDA [Base•NCH•B₂(dmpd)₂] EDA Complex Base->EDA NCH N-Heterocycle (e.g., Isoquinoline) NCH->EDA B2R2 B₂(dmpd)₂ B2R2->EDA EDA_star [Base•NCH•B₂(dmpd)₂]* Excited State EDA->EDA_star hν (Visible Light) Ar_radical Aryl Radical (Ar•) EDA_star->Ar_radical SET EDA_star->Ar_radical X_anion X⁻ ArX Aryl Halide (Ar-X) ArX->Ar_radical ArX->X_anion Radical_Adduct Radical Adduct [Ar-B(dmpd)₂-B(dmpd)₂]• Ar_radical->Radical_Adduct + B₂(dmpd)₂ B2R2_prop B₂(dmpd)₂ Product Product Ar-B(dmpd)₂ Radical_Adduct->Product Boryl_Radical Boryl Radical •B(dmpd)₂ Radical_Adduct->Boryl_Radical B-B Cleavage Boryl_Radical->Ar_radical Chain Carrier (Reacts with another Ar-X or is reduced to continue chain)

Figure 1: Proposed mechanism for photoinduced metal-free borylation.
Mechanism II: Base-Mediated Thermal Borylation

An alternative, thermally driven method relies on the activation of the diboron reagent with a strong base, typically an alkoxide like lithium tert-butoxide (t-BuOLi).[11] The base coordinates to one of the boron atoms, forming a boronate "ate" complex. This ate complex is electron-rich and acts as a potent reductant, transferring a single electron to an alkyl halide to initiate the radical chain reaction.[11] This method is particularly effective for the borylation of alkyl iodides and bromides.[11]

General Experimental Workflow

A successful metal-free borylation experiment requires careful attention to anhydrous and anaerobic conditions to prevent quenching of radical intermediates and hydrolysis of the reagents and products.

G A 1. Reagent Preparation (Dry Solvents, Weigh Reagents) B 2. Reaction Setup (Dry Glassware, Inert Atmosphere e.g., Ar or N₂) A->B C 3. Reaction (Add Reagents, Initiate with Light or Heat) B->C D 4. Quenching & Workup (e.g., Add Saturated NH₄Cl, Extract with Organic Solvent) C->D E 5. Purification (Silica Gel Chromatography) D->E F 6. Characterization (NMR, MS) E->F

Figure 2: Standard workflow for a metal-free borylation experiment.

Detailed Application Protocols

Safety Precaution: Always conduct these reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Solvents and reagents may be flammable or corrosive.

Protocol 1: Photoinduced Metal-Free Borylation of Aryl Halides

Principle: This protocol utilizes an in situ formed donor-acceptor complex to photocatalytically convert aryl bromides and iodides into the corresponding arylboronic esters under mild, visible-light irradiation.[8][9]

Materials and Reagents:

Reagent CAS No. Typical Amount (for 0.2 mmol scale) Purpose
Aryl Halide (Ar-X) Substrate-dependent 0.2 mmol, 1.0 equiv Substrate
This compound 230299-46-4 113 mg, 0.4 mmol, 2.0 equiv Borylating Agent
Isoquinoline 119-65-3 5.2 mg, 0.04 mmol, 0.2 equiv EDA Complex Component
Triethylamine (NEt₃) 121-44-8 42 µL, 0.3 mmol, 1.5 equiv Base/Reductant
Acetonitrile (MeCN), Anhydrous 75-05-8 2.0 mL Solvent

| Blue LED Lamp (e.g., 390-420 nm, 40W) | N/A | 1 | Light Source |

Step-by-Step Methodology:

  • Preparation: To a dry 10 mL Schlenk tube equipped with a magnetic stir bar, add the aryl halide (0.2 mmol), this compound (113 mg, 0.4 mmol), and isoquinoline (5.2 mg, 0.04 mmol).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with dry argon or nitrogen gas three times to ensure an inert atmosphere.

  • Solvent and Base Addition: Using a syringe, add anhydrous acetonitrile (2.0 mL) followed by triethylamine (42 µL, 0.3 mmol).

  • Irradiation: Place the Schlenk tube approximately 5-10 cm from the blue LED lamp and begin vigorous stirring. If necessary, use a small fan to maintain the reaction at ambient temperature.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or by taking aliquots for GC-MS analysis. Typical reaction times range from 12 to 48 hours.

  • Workup: Once the reaction is complete, remove the light source. Quench the reaction by adding 5 mL of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 10 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography (typically using a hexane/ethyl acetate gradient) to yield the desired arylboronic ester.

Senior Scientist's Note: While this compound is the focus, this protocol is adapted from highly successful systems using B2pin2.[8] The choice of N-heterocycle is crucial; isoquinoline has been shown to give superior yields over other heterocycles like pyridine in similar systems.[8] If reactivity is low, consider using the corresponding aryl iodide, which has a weaker C-I bond and is more readily reduced.

Protocol 2: Base-Mediated Thermal Borylation of Alkyl Iodides

Principle: This protocol employs a strong base (t-BuOLi) to generate a diboron 'ate' complex, which thermally initiates a radical chain reaction to convert unactivated primary and secondary alkyl iodides into alkylboronic esters.[11]

Materials and Reagents:

Reagent CAS No. Typical Amount (for 0.5 mmol scale) Purpose
Alkyl Iodide (R-I) Substrate-dependent 0.5 mmol, 1.0 equiv Substrate
Bis(pinacolato)diboron (B2pin2)* 73183-34-3 381 mg, 1.5 mmol, 3.0 equiv Borylating Agent
Lithium tert-butoxide (t-BuOLi) 1907-33-1 80 mg, 1.0 mmol, 2.0 equiv Base/Activator
Methanol (MeOH), Anhydrous 67-56-1 1.0 mL Solvent

| Deionized Water | 7732-18-5 | ~10 µL | Additive |

*Note: This protocol was optimized with B2pin2. This compound can be substituted, but re-optimization of stoichiometry and reaction time may be necessary.

Step-by-Step Methodology:

  • Preparation: In a glovebox or under a constant stream of argon, add lithium tert-butoxide (80 mg, 1.0 mmol) to a dry 10 mL Schlenk tube with a magnetic stir bar.

  • Reagent Addition: Remove the tube from the glovebox (if used) and add Bis(pinacolato)diboron (381 mg, 1.5 mmol), followed by the alkyl iodide (0.5 mmol).

  • Solvent Addition: Add anhydrous methanol (1.0 mL) and deionized water (10 µL) via syringe.

  • Reaction: Seal the tube tightly with a Teflon screw cap and place it in a preheated oil bath at 65 °C. Stir vigorously.

  • Monitoring: Monitor the reaction by GC-MS. Typical reaction times are 12-24 hours.

  • Workup: After cooling to room temperature, carefully quench the reaction with 5 mL of 1 M HCl.

  • Extraction: Extract the aqueous mixture with diethyl ether (3 x 10 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via silica gel column chromatography to isolate the alkylboronic ester.

Senior Scientist's Note: The addition of a small quantity of water has been shown to significantly improve yields in this specific system, a non-obvious optimization that is critical for success.[11] This method shows excellent functional group tolerance, including for substrates with free alcohol and phenol groups, which can be challenging for many metal-catalyzed processes.[11] For less reactive secondary alkyl halides, bis(catecholato)diboron (B2cat2) has been reported to be more effective, though the resulting catechol boronate is often unstable and requires an additional transesterification step with pinacol to isolate the final product.[11]

Substrate Scope and Data Presentation

The following tables summarize representative results from foundational literature reports to illustrate the scope of these metal-free borylation methods.

Table 1: Representative Scope of Photoinduced Borylation of Aryl Halides (Data adapted from Li, W. et al., Chem. Sci., 2022)[8]

Substrate (Ar-Br)ProductYield (%)
4-Bromoanisole4-Anisoleboronic acid pinacol ester85
4-Bromobenzonitrile4-Cyanophenylboronic acid pinacol ester78
1-Bromo-4-(trifluoromethyl)benzene4-(Trifluoromethyl)phenylboronic acid pinacol ester72
3-BromopyridinePyridin-3-ylboronic acid pinacol ester65
Methyl 4-bromobenzoateMethyl 4-(pinacolboranyl)benzoate81

Table 2: Representative Scope of Base-Mediated Borylation of Alkyl Halides (Data adapted from Liu, W-B. et al., Org. Lett., 2019)[11]

Substrate (R-I)ProductYield (%)
1-IodooctaneOctan-1-ylboronic acid pinacol ester87
1-Iodo-4-chlorobutane(4-Chlorobutyl)boronic acid pinacol ester85
6-Iodohexan-1-ol(6-Hydroxyhexyl)boronic acid pinacol ester70
1-Iodoadamantane (secondary)Adamantan-1-ylboronic acid pinacol ester75*
Benzyl bromideBenzylboronic acid pinacol ester88

*Reaction performed with B2cat2 followed by transesterification.

Conclusion and Future Outlook

Metal-free borylation reactions represent a significant advancement in synthetic chemistry, offering a robust, versatile, and more sustainable alternative to traditional methods. By understanding the underlying radical-based mechanisms, researchers can effectively apply these protocols to a wide range of aryl and alkyl halides. The use of alternative diboron reagents like this compound opens new avenues for tuning reactivity and selectivity. As the field continues to evolve, the development of new activation methods and the expansion of the substrate scope will further solidify the role of metal-free borylation as an essential tool for chemists in academia and industry.

References

A Comprehensive Guide to the Application of Bis(2,4-dimethylpentane-2,4-glycolato)diboron in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This document serves as a detailed technical guide for researchers, scientists, and drug development professionals on the effective utilization of Bis(2,4-dimethylpentane-2,4-glycolato)diboron. This guide moves beyond a simple recitation of steps to provide a foundational understanding of the reagent's properties, the rationale behind its application, and detailed protocols for its use in key synthetic transformations.

Introduction and Reagent Profile

This compound (B₂dmpd₂), identified by its CAS Number 230299-46-4, is a diboron compound that has emerged as a valuable reagent in organoboron chemistry.[1] Structurally, it features a central boron-boron bond stabilized by two 2,4-dimethylpentane-2,4-glycolate ligands.[2] This specific glycolato framework imparts unique stability and reactivity profiles, distinguishing it from more common diboron reagents like bis(pinacolato)diboron (B₂pin₂).

The synthesis of B₂dmpd₂ involves the reaction of a diboron source with 2,4-dimethylpentane-2,4-diol, resulting in a stable, crystalline solid suitable for a variety of synthetic applications.[2] Its primary role in organic synthesis is to serve as a borylating agent, enabling the introduction of a boron moiety onto an organic scaffold. This function is particularly crucial for subsequent carbon-carbon bond-forming reactions, most notably the Nobel Prize-winning Suzuki-Miyaura cross-coupling.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 230299-46-4[1]
Molecular Formula C₁₄H₂₈B₂O₄[1][2]
Molecular Weight 281.99 g/mol [1][2]
Systematic Name 4,4,6,6-tetramethyl-2-(4,4,6,6-tetramethyl-1,3,2-dioxaborinan-2-yl)-1,3,2-dioxaborinane[1][2]
Appearance White to off-white powder or crystals
Melting Point 58-70 °C[2]
Boiling Point 255 °C (760 mmHg)[2]

Core Principles of Application: The Miyaura Borylation

The primary utility of this compound is realized in the Miyaura borylation reaction. This palladium-catalyzed process facilitates the synthesis of organoboronates from organic halides or triflates.[3][4][5][6] The resulting organoboronate esters are stable, versatile intermediates for the Suzuki-Miyaura cross-coupling reaction.

The Catalytic Cycle: A Mechanistic Overview

Understanding the mechanism is paramount to optimizing reaction conditions and troubleshooting. The generally accepted catalytic cycle for the Miyaura borylation involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the organic halide (Ar-X), forming a Pd(II) intermediate.

  • Transmetalation: The diboron reagent, activated by a base, transfers a boryl group to the palladium center, displacing the halide and regenerating the Pd(0) catalyst. This is the crucial step where the C-B bond is forged. The choice of base is critical; it must be strong enough to facilitate transmetalation but not so strong as to promote premature Suzuki-Miyaura coupling of the newly formed boronate ester.[2]

  • Reductive Elimination: The newly formed organoboronate ester is released, and the Pd(0) catalyst is regenerated to re-enter the cycle.

Miyaura_Borylation Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd ArX Ar-X (Aryl Halide) ArX->OxAdd PdII_Ar_X L_n(Ar)Pd(II)-X OxAdd->PdII_Ar_X Transmetalation Transmetalation PdII_Ar_X->Transmetalation B2R2 B₂(dmpd)₂ + Base B2R2->Transmetalation PdII_Ar_B L_n(Ar)Pd(II)-B(dmpd) Transmetalation->PdII_Ar_B RedElim Reductive Elimination PdII_Ar_B->RedElim RedElim->Pd0 Regeneration ArB Ar-B(dmpd) (Product) RedElim->ArB Workflow Start Start Prep Prepare Inert Atmosphere (Flame-dry flask, N₂/Ar purge) Start->Prep Add Add Solids: Substrate, B₂(dmpd)₂, Catalyst, Base Prep->Add Solvent Add Anhydrous Solvent Add->Solvent React Heat and Stir (e.g., 80-100 °C) Solvent->React Monitor Monitor Reaction (TLC / GC-MS) React->Monitor Monitor->React Incomplete Workup Reaction Work-up (Cool, Dilute, Filter) Monitor->Workup Complete Purify Purification (Column Chromatography) Workup->Purify Analyze Characterization (NMR, MS) Purify->Analyze End End Analyze->End

References

Application Notes and Protocols: Palladium-Catalyzed Borylation of Aryl Halides with Bis(2,4-dimethylpentane-2,4-glycolato)diboron

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Arylboronic Esters in Modern Drug Discovery

Arylboronic acids and their corresponding esters are indispensable building blocks in contemporary organic synthesis, largely due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This reaction has become a cornerstone in the synthesis of biaryl and heteroaryl structures, which are prevalent motifs in a vast array of pharmaceuticals and functional materials. The Miyaura borylation, a palladium-catalyzed cross-coupling of aryl halides with a diboron reagent, offers a direct and highly functional group-tolerant method for the synthesis of these crucial arylboronic esters.[1][2] This approach circumvents the use of highly reactive organometallic reagents like Grignard or organolithium compounds, which are often incompatible with sensitive functional groups present in complex drug-like molecules.[3]

While bis(pinacolato)diboron (B₂pin₂) is the most commonly employed diboron reagent, there is growing interest in alternative diboron esters that can offer advantages in terms of reactivity, product properties, or process efficiency. Bis(2,4-dimethylpentane-2,4-glycolato)diboron, a sterically more hindered analogue, and its close relative bis(neopentyl glycolato)diboron, have demonstrated excellent reactivity in the borylation of aryl halides.[4] Notably, the resulting boronate esters from these bulkier diols can be more readily hydrolyzed to the corresponding boronic acids, which can be advantageous in subsequent synthetic steps.

This application note provides a comprehensive guide to the reaction conditions for the Miyaura borylation of aryl halides using this compound and its analogues. We will delve into the mechanistic rationale behind the choice of catalysts, ligands, bases, and solvents, and provide detailed, field-proven protocols for researchers, scientists, and drug development professionals.

Mechanistic Insights: The Palladium Catalytic Cycle

The Miyaura borylation of aryl halides proceeds through a well-established palladium-catalyzed cycle, analogous to other cross-coupling reactions.[5] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

Miyaura_Borylation Pd0 Pd(0)L_n ArPdX Ar-Pd(II)(X)L_n (Oxidative Addition Intermediate) Pd0->ArPdX Oxidative Addition ArPdOB Ar-Pd(II)(Base')L_n ArPdX->ArPdOB Ligand Exchange Transmetalation Transmetalation Transition State ArPdOB->Transmetalation ArPdB Ar-Pd(II)(B(OR)₂)L_n Transmetalation->ArPdB Transmetalation ArPdB->Pd0 Reductive Elimination ArylBoronate Ar-B(OR)₂ (Product) ArPdB->ArylBoronate ArylHalide Ar-X ArylHalide->ArPdX Diboron B₂(OR)₄ Diboron->Transmetalation Base Base (e.g., KOAc) Base->ArPdOB

Caption: The catalytic cycle of the Miyaura borylation reaction.

The key steps in the catalytic cycle are:

  • Oxidative Addition: A low-valent palladium(0) complex, typically bearing phosphine ligands, undergoes oxidative addition to the aryl halide (Ar-X), forming a palladium(II) intermediate. This is often the rate-limiting step, and its efficiency is influenced by the nature of the halide (I > Br > Cl) and the electronic properties of the aryl group.

  • Ligand Exchange/Base Activation: The halide on the palladium(II) complex is exchanged for a basic ligand, such as acetate from potassium acetate (KOAc).[2] This step is crucial as the resulting palladium-oxygen bond is more reactive towards the diboron reagent than the palladium-halide bond.[2]

  • Transmetalation: The diboron reagent transfers a boryl group to the palladium center, displacing the basic ligand and forming an arylpalladium(II) boryl complex. The high oxophilicity of boron is a significant driving force for this step.[2]

  • Reductive Elimination: The final step involves the reductive elimination of the arylboronic ester product, regenerating the palladium(0) catalyst which can then re-enter the catalytic cycle.

Key Reaction Parameters and Their Rationale

The success of the Miyaura borylation is highly dependent on the careful selection of several key reaction parameters.

Palladium Catalyst and Ligand

The choice of the palladium source and the supporting ligand is critical for achieving high catalytic activity and broad substrate scope.

  • Palladium Precatalysts: While various Pd(0) and Pd(II) sources can be used, palladium(II) acetate (Pd(OAc)₂) and palladium(II) chloride complexes with phosphine ligands, such as [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂), are commonly employed. These are often more stable and easier to handle than air-sensitive Pd(0) sources.

  • Phosphine Ligands: The ligand plays a crucial role in stabilizing the palladium catalyst, promoting oxidative addition, and influencing the rate of reductive elimination. For sterically hindered diboron reagents like this compound, bulky and electron-rich phosphine ligands are often preferred. Ligands such as triphenylphosphine (PPh₃), tricyclohexylphosphine (PCy₃), and biaryl phosphines like SPhos and XPhos have proven effective.[6]

The Diboron Reagent: A Focus on this compound

While bis(pinacolato)diboron (B₂pin₂) is the most prevalent diboron reagent, sterically bulkier analogues like this compound and bis(neopentyl glycolato)diboron offer distinct advantages.

  • Enhanced Reactivity: Studies have shown that a range of aryl halides undergo borylation with bis(neopentyl glycolato)diboron in excellent yields, sometimes surpassing those obtained with B₂pin₂.[4] This enhanced reactivity can be attributed to the electronic effects of the glycolato ligand.

  • Facile Hydrolysis: The resulting boronate esters from these bulkier diols are often more susceptible to hydrolysis, which can simplify the subsequent conversion to the corresponding boronic acids if desired.

The Critical Role of the Base

The choice of base is arguably one of the most critical factors in a successful Miyaura borylation.[2]

  • Weak Bases are Key: A relatively weak base, such as potassium acetate (KOAc) or potassium phenoxide (KOPh), is essential.[2][7] Stronger bases can promote a competing Suzuki-Miyaura coupling between the newly formed arylboronic ester and the starting aryl halide, leading to undesired biaryl byproducts.[7]

  • Mechanism of Action: The base does not activate the diboron reagent directly, as the diboron esters are poor Lewis acids.[2] Instead, the base (e.g., acetate) coordinates to the palladium center after oxidative addition, forming a more reactive intermediate for the subsequent transmetalation step.[2]

Solvent Selection

Polar aprotic solvents are generally preferred for the Miyaura borylation as they can help to solubilize the reagents and intermediates.

  • Common Solvents: Dimethyl sulfoxide (DMSO), 1,4-dioxane, and toluene are frequently used solvents for this reaction.[1][3] The choice of solvent can influence the reaction rate and yield, and may need to be optimized for specific substrates.

Experimental Protocols

The following protocols provide a general framework for the palladium-catalyzed borylation of aryl halides using a sterically hindered diboron reagent.

Protocol 1: General Procedure for the Borylation of an Aryl Bromide

This protocol is adapted from established procedures for the Miyaura borylation using bis(neopentyl glycolato)diboron, a close analogue of this compound.[4]

Materials:

  • Aryl bromide (1.0 mmol)

  • This compound (or bis(neopentyl glycolato)diboron) (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.03 mmol, 3 mol%)

  • Triphenylphosphine (PPh₃) (0.06 mmol, 6 mol%)

  • Potassium acetate (KOAc) (2.0 mmol)

  • Anhydrous 1,4-dioxane (5 mL)

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask or reaction vial under an inert atmosphere, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), Pd(OAc)₂ (0.03 mmol), PPh₃ (0.06 mmol), and KOAc (2.0 mmol).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous 1,4-dioxane (5 mL) via syringe.

  • Stir the reaction mixture at 80-100 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate or diethyl ether and filter through a pad of celite to remove palladium residues.

  • The filtrate can be concentrated under reduced pressure, and the crude product can be purified by column chromatography on silica gel.

Caption: Experimental workflow for the Miyaura borylation of aryl bromides.

Data Presentation: Substrate Scope and Expected Yields

The following table summarizes the expected yields for the Miyaura borylation of various aryl halides with bis(neopentyl glycolato)diboron, a close structural analogue of this compound. The data is based on a reported study and serves as a valuable guide for predicting the outcome of similar reactions.[4]

EntryAryl HalideProductYield (%)
1IodobenzenePhenylboronic acid neopentyl glycol ester95
2BromobenzenePhenylboronic acid neopentyl glycol ester92
34-Bromoanisole4-Methoxyphenylboronic acid neopentyl glycol ester98
44-Bromotoluene4-Tolylboronic acid neopentyl glycol ester96
54-Bromobenzonitrile4-Cyanophenylboronic acid neopentyl glycol ester85
64-Bromobenzaldehyde4-Formylphenylboronic acid neopentyl glycol ester88
71-Bromo-4-nitrobenzene4-Nitrophenylboronic acid neopentyl glycol ester75
82-Bromotoluene2-Tolylboronic acid neopentyl glycol ester89
91-Bromonaphthalene1-Naphthylboronic acid neopentyl glycol ester91

Reaction Conditions: Aryl halide (0.5 mmol), bis(neopentyl glycolato)diboron (0.6 mmol), KOAc (2 mmol), in methanol (5 mL). All yields are isolated yields.[4]

Conclusion and Future Directions

The Miyaura borylation of aryl halides with this compound and its analogues represents a powerful and versatile method for the synthesis of valuable arylboronic esters. The use of these sterically hindered diboron reagents can offer advantages in terms of reactivity and the properties of the resulting products. By understanding the underlying mechanism and carefully optimizing the reaction parameters—catalyst, ligand, base, and solvent—researchers can efficiently access a wide range of arylboronic esters with excellent functional group tolerance. This methodology is of paramount importance for the rapid generation of molecular diversity in drug discovery and the development of novel organic materials. Future research in this area will likely focus on the development of even more active and selective catalyst systems, the expansion of the substrate scope to include more challenging aryl chlorides, and the application of this methodology in flow chemistry for large-scale synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Failed Reactions with Bis(2,4-dimethylpentane-2,4-glycolato)diboron

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Bis(2,4-dimethylpentane-2,4-glycolato)diboron in their synthetic endeavors. This guide is structured to provide in-depth, experience-driven insights into overcoming common challenges encountered during borylation reactions. Our focus is on not just what to do, but why a particular approach is scientifically sound, ensuring a robust and reproducible experimental design.

Frequently Asked Questions (FAQs)

Q1: My Miyaura borylation reaction with this compound shows low to no conversion of my aryl halide. What are the primary factors to investigate?

Low or no conversion is a common issue in palladium-catalyzed borylations. A systematic approach to troubleshooting is crucial for identifying the root cause. The primary areas to investigate are the integrity of your reagents and the reaction setup.

  • Reagent Quality:

    • This compound: While generally more stable than boronic acids, the purity of your diboron reagent is paramount. Ensure it is of high purity and has been stored under anhydrous conditions. While some diboron reagents are handled in air for short periods, prolonged exposure to atmospheric moisture can lead to hydrolysis.[1][2][3]

    • Aryl/Vinyl Halide: Impurities in your substrate can act as catalyst poisons. Confirm the purity of your starting material.

    • Solvent and Base: It is critical to use anhydrous and properly degassed solvents to eliminate water and oxygen. The choice and quality of the base are also critical; ensure it is of high purity and has been stored in a desiccator to prevent hydration.

  • Catalyst Activity:

  • Inert Atmosphere:

    • An inadequate inert atmosphere is a frequent cause of reaction failure. Any leaks in your reaction setup can introduce oxygen, which will oxidize and deactivate the Pd(0) catalyst. This is often visually indicated by the formation of palladium black.

Q2: I am observing the formation of a significant amount of biaryl homocoupling byproduct. How can I minimize this side reaction?

The formation of a biaryl byproduct, resulting from a Suzuki-Miyaura cross-coupling of the desired boronate ester product with the remaining aryl halide starting material, is a known competitive pathway.

The primary cause of excessive homocoupling is often the choice and strength of the base.[4] A base that is too strong can accelerate the subsequent Suzuki coupling reaction. For Miyaura borylations, weaker bases such as potassium acetate (KOAc) or potassium phenoxide (KOPh) are generally preferred over stronger bases like potassium carbonate or phosphate.[4][5]

To minimize biaryl formation:

  • Optimize the Base: Screen weaker, non-nucleophilic bases.

  • Control Stoichiometry: Use a slight excess of the diboron reagent (e.g., 1.1-1.2 equivalents) to ensure the complete consumption of the aryl halide.

  • Reaction Temperature: Lowering the reaction temperature may slow down the rate of the Suzuki coupling more than the borylation, thus improving selectivity.

Q3: My reaction is sluggish, and I suspect a solubility issue with this compound. What solvents are recommended?

The 2,4-dimethylpentane-2,4-glycolato ligands in this compound impart different solubility characteristics compared to the more common Bis(pinacolato)diboron (B2pin2). While specific solubility data is not extensively published, the bulkier and more lipophilic nature of the ligands suggests good solubility in common aprotic organic solvents.

Recommended Solvents:

  • Aprotic Polar Solvents: Dioxane, Tetrahydrofuran (THF), and Dimethylformamide (DMF) are often good choices for Miyaura borylation reactions as they can help to solubilize all reaction components, including the base.[4]

  • Apolar Solvents: Toluene and benzene can also be effective, particularly if all reactants are sufficiently soluble.

If you suspect poor solubility is limiting your reaction, consider a solvent screen with small-scale test reactions. Ensure all solvents are anhydrous and degassed.

Troubleshooting Workflow

The following diagram outlines a systematic workflow for troubleshooting failed borylation reactions with this compound.

TroubleshootingWorkflow start Failed Borylation Reaction (Low Yield / No Conversion) check_reagents Step 1: Verify Reagent Quality - Purity of Diboron Reagent - Purity of Aryl Halide - Anhydrous Solvent & Base start->check_reagents check_setup Step 2: Inspect Reaction Setup - Inert Atmosphere (N2/Ar) - No Leaks - Correct Temperature check_reagents->check_setup Reagents OK reagent_issue Re-purify/Replace Reagents Use Fresh Anhydrous Solvents/Base check_reagents->reagent_issue Issue Found setup_issue Improve Inert Atmosphere Technique (e.g., degas solvent, check seals) check_setup->setup_issue Issue Found optimize_conditions Step 3: Optimize Reaction Conditions check_setup->optimize_conditions Setup OK reagent_issue->start Re-run Reaction setup_issue->start Re-run Reaction screen_catalyst Screen Catalyst/Ligand - Different Pd source - Different phosphine ligand optimize_conditions->screen_catalyst screen_base Screen Base - Weaker, non-nucleophilic bases (e.g., KOAc, KOPh) optimize_conditions->screen_base screen_solvent Screen Solvent - Dioxane, THF, Toluene optimize_conditions->screen_solvent successful_reaction Successful Borylation screen_catalyst->successful_reaction screen_base->successful_reaction screen_solvent->successful_reaction

Caption: A logical workflow for troubleshooting failed borylation reactions.

Experimental Protocols

General Procedure for a Miyaura Borylation Reaction

This protocol provides a starting point for the palladium-catalyzed borylation of an aryl halide using this compound.

Materials:

  • Aryl halide (1.0 mmol)

  • This compound (1.1 mmol, 1.1 equiv)

  • Palladium catalyst (e.g., PdCl2(dppf), 0.03 mmol, 3 mol%)

  • Base (e.g., Potassium Acetate (KOAc), 1.5 mmol, 1.5 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, 5 mL)

Procedure:

  • To an oven-dried Schlenk flask, add the aryl halide, this compound, palladium catalyst, and base under an inert atmosphere (e.g., argon or nitrogen).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (monitor by TLC or GC/LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Comparison of Common Diboron Reagents
ReagentMolecular WeightKey Features
This compound 281.99 g/mol Bulky glycolato ligands may influence reactivity and selectivity. Good solubility in organic solvents.
Bis(pinacolato)diboron (B2pin2) 253.94 g/mol Most commonly used diboron reagent; extensive literature available.[4][5][6]
Bis(neopentyl glycolato)diboron (B2neop2) 225.90 g/mol Can exhibit different reactivity profiles compared to B2pin2.[7]
Tetrahydroxydiboron (B2(OH)4) 89.64 g/mol More atom-economical; can be used directly for the synthesis of boronic acids.[8]

Mechanistic Insights

A fundamental understanding of the reaction mechanism is invaluable for effective troubleshooting. The generally accepted mechanism for the Miyaura borylation is depicted below.

MiyauraBorylation Pd0 Pd(0)L_n PdII_ArX Ar-Pd(II)L_n-X Pd0->PdII_ArX Oxidative Addition PdII_ArB Ar-Pd(II)L_n-B(OR)2 PdII_ArX->PdII_ArB Transmetalation PdII_ArB->Pd0 Reductive Elimination ArB Ar-B(OR)2 PdII_ArB->ArB B2 B2(OR)4 B2->PdII_ArB ArX Ar-X ArX->PdII_ArX Base Base

Caption: Catalytic cycle of the Miyaura borylation reaction.

Understanding this cycle highlights the critical role of the Pd(0) species, which is susceptible to oxidation, and the transmetalation step, which can be influenced by the choice of base and the nature of the diboron reagent.

References

"improving selectivity in reactions using Bis(2,4-dimethylpentane-2,4-glycolato)diboron"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Improving Selectivity with Diboron Reagents

A Note from Your Application Scientist: Welcome to the technical support guide for improving reaction selectivity. The reagent specified, "Bis(2,4-dimethylpentane-2,4-glycolato)diboron," is a unique diboron species.[1][2] While it has applications in organic synthesis, the vast majority of catalytic borylation chemistry, particularly for enhancing selectivity in C-H functionalization, has been developed using the more common and commercially available reagent, Bis(pinacolato)diboron (B2pin2) .[3][4] This guide will focus on the principles and troubleshooting strategies established for B2pin2, as they are directly applicable and provide a robust foundation for working with all diboron reagents.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling, stability, and fundamental application of diboron reagents like B2pin2.

Q1: What is Bis(pinacolato)diboron (B2pin2) and why is it used?

A1: Bis(pinacolato)diboron, or B2pin2, is a stable, crystalline solid that serves as a key reagent for introducing boron into organic molecules.[3][4] This process, known as borylation, creates versatile boronic ester intermediates. These intermediates are crucial building blocks in modern organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds.[3][5] Its popularity stems from its remarkable stability compared to other organoboron compounds; it is not particularly sensitive to moisture and can be handled in the air for short periods, simplifying experimental setup.[3][4]

Q2: How should I store and handle B2pin2?

A2: While B2pin2 is relatively stable, optimal long-term storage is in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon).[6] Recent studies have shown that degradation can occur under ambient conditions, particularly in the presence of both oxygen and moisture, in a process that may be autocatalytic.[7]

  • Storage: Keep containers tightly sealed in a refrigerator or desiccator.

  • Handling: For weighing and dispensing, it's best practice to work under a stream of inert gas or in a glovebox, especially for reactions sensitive to trace water. Avoid leaving the container open to the atmosphere for extended periods.[6]

Q3: How can I check the quality of my B2pin2 reagent?

A3: The quality of B2pin2 is critical for reaction success. A visual inspection should show a white to off-white crystalline solid.[3] Purity can be confirmed by:

  • ¹H NMR: Check for the characteristic singlet of the pinacol methyl groups (around 1.2-1.3 ppm in CDCl₃) and the absence of significant impurities.

  • ¹¹B NMR: A single peak confirms the integrity of the diboron species.

  • Melting Point: Pure B2pin2 has a melting point of 137-140 °C.[4] A broad or depressed melting range can indicate impurities.

Q4: What is the basic mechanism of iridium-catalyzed C-H borylation?

A4: The most widely accepted mechanism for iridium-catalyzed C-H borylation involves an Ir(III)/Ir(V) catalytic cycle.[8][9]

  • Catalyst Activation: An iridium(I) precatalyst reacts with B2pin2 to form the active catalyst, an Iridium(III)-tris(boryl) complex.

  • C-H Oxidative Addition: The active catalyst reacts with the substrate's C-H bond, forming a transient Iridium(V) intermediate. This is often the rate-determining and selectivity-determining step.[8][10]

  • Reductive Elimination: The Iridium(V) intermediate undergoes reductive elimination to form the C-B bond of the product and an Iridium(III)-hydrido species.

  • Catalyst Regeneration: The Iridium(III)-hydrido species reacts with another equivalent of B2pin2 to regenerate the active catalyst and release a molecule of pinacolborane (HBpin).[8]

Part 2: Troubleshooting Guides for Selectivity Issues

This section provides in-depth, scenario-based troubleshooting for common problems encountered during borylation reactions aimed at achieving high selectivity.

Scenario 1: Poor Regioselectivity in Aromatic C-H Borylation

Q: My reaction is producing a mixture of regioisomers (e.g., meta and para products) instead of the single desired isomer. How can I improve the regioselectivity?

A: Poor regioselectivity in iridium-catalyzed C-H borylation is a common challenge. The outcome is a delicate balance of steric and electronic factors. Here is a systematic approach to troubleshoot this issue.

Underlying Cause Analysis: The regioselectivity of iridium-catalyzed borylation is primarily governed by sterics: the borylation typically occurs at the least sterically hindered C-H bond.[11] However, electronic effects and the choice of ligand can override this preference.[12][13][14]

Troubleshooting Workflow:

G start Start: Poor Regioselectivity Observed sterics Is the desired product the least sterically hindered? start->sterics directing_group Is a directing group present? start->directing_group sterics_yes Yes sterics->sterics_yes Yes sterics_no No sterics->sterics_no No ligand Analyze Ligand System ligand_steric Increase Ligand Steric Bulk (e.g., dtbpy -> Me4phen) ligand->ligand_steric ligand_electronic Modify Ligand Electronics (e.g., use phosphine ligands for ortho-directing groups) ligand->ligand_electronic dg_yes Yes directing_group->dg_yes dg_no No directing_group->dg_no sterics_yes->ligand If still poor, proceed to ligand analysis sterics_no->ligand Sterics are not the primary driver end_ligand Result: Ligand-controlled selectivity achieved ligand_steric->end_ligand ligand_electronic->end_ligand optimize_dg Optimize Directing Group & Ligand Match (e.g., 8-aminoquinoline for ortho-borylation) dg_yes->optimize_dg end_dg Result: Directing group-controlled selectivity achieved optimize_dg->end_dg end_steric Result: Improved selectivity for sterically favored product

Caption: Troubleshooting workflow for poor regioselectivity.

Step-by-Step Solutions:

  • Analyze the Ligand: The ligand on the iridium center is the most powerful tool for tuning regioselectivity.

    • For Steric Control: Standard bipyridine (bpy) ligands like 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy) strongly favor borylation at the least hindered position. If you are getting a mixture, consider switching to a more sterically demanding ligand like 3,4,7,8-tetramethyl-1,10-phenanthroline (Me4phen), which can enhance selectivity for the most accessible C-H bond.[15]

    • For Electronic/Directed Control: If your substrate has a coordinating group (e.g., ester, amide, imine), standard steric-control ligands may fail. Switching to a ligand capable of interacting with the directing group can completely switch the selectivity. For example, using specific phosphine ligands can favor ortho-borylation of benzoate esters, overriding the steric preference for the meta or para positions.[16][17] Similarly, ligands like 8-aminoquinoline can direct ortho-borylation.[10][14][18]

  • Adjust Reaction Temperature: The C-H activation step has a specific activation energy for each position. Lowering the reaction temperature can sometimes increase the energy difference between competing pathways, favoring the formation of one regioisomer over another.

  • Change the Solvent: While less common for controlling regioselectivity, solvent can influence the conformation of the substrate and the solvation of the catalytic species, which may have a minor impact on the isomeric ratio.

Data Summary: Ligand Effects on Regioselectivity

Ligand TypeTypical Substrate TypeExpected Predominant SelectivityRationale
4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy)Unsubstituted or simple substituted arenesSterically least hindered position (meta/para)The bulky t-butyl groups create a sterically demanding catalyst that can only access the most open C-H bonds.[16]
Tris[3,5-bis(trifluoromethyl)phenyl]phosphineBenzoate EstersOrtho to the ester groupThe phosphine ligand allows the carbonyl oxygen to coordinate to the iridium center, directing the borylation to the adjacent C-H bond.[16][17]
8-Aminoquinoline (8-AQ)Aromatic imines, aldehydesOrtho to the directing groupThe ligand facilitates a directed C-H activation via a chelation-assisted mechanism.[10][14]
Scenario 2: Low Yield or No Reaction

Q: My reaction shows very low conversion of the starting material, even after extended reaction times. What are the likely causes and solutions?

A: Low or no conversion is often related to catalyst activity, reagent quality, or reaction conditions.

Potential Causes & Solutions:

  • Catalyst Inactivation:

    • Cause: The active iridium catalyst can be sensitive to oxygen. Insufficiently de-gassed solvents or a poor inert atmosphere can lead to catalyst decomposition. Coordinating functional groups on the substrate (like pyridines or free amines) can sometimes bind too strongly to the metal center and inhibit catalysis.[19]

    • Solution: Ensure all reagents and solvents are rigorously de-gassed using methods like freeze-pump-thaw or by sparging with argon for at least 30 minutes. Use Schlenk techniques or a glovebox for reaction setup. If a coordinating heterocycle is the issue, consider protecting it (e.g., as an N-oxide or with a Boc group) before the borylation step.[19]

  • Poor Reagent Quality:

    • Cause: The B2pin2 reagent may have degraded over time (see FAQ 2). The iridium precatalyst may also be old or improperly stored.

    • Solution: Verify the quality of your B2pin2 via NMR or melting point.[20] If in doubt, use a fresh bottle or recrystallize the old material. Use a fresh, reputable source for your iridium catalyst.

  • Sub-Optimal Temperature:

    • Cause: While many borylations proceed at 80 °C, some less reactive C-H bonds require more thermal energy for the oxidative addition step.

    • Solution: Incrementally increase the reaction temperature (e.g., from 80 °C to 100 °C or 120 °C) and monitor the reaction progress by TLC or GC/LC-MS.

  • Inhibitors in Starting Material:

    • Cause: Trace impurities in your starting material (e.g., sulfur compounds, residual halides from a previous step) can act as catalyst poisons.

    • Solution: Re-purify your starting material by column chromatography, distillation, or recrystallization to ensure high purity.

Scenario 3: Difficulty with Product Purification

Q: My desired boronic ester product co-elutes with residual B2pin2 during column chromatography. How can I effectively separate them?

A: This is a very common purification challenge as B2pin2 and many arylboronic esters have similar polarities.[21]

Purification Protocols:

  • Optimized Stoichiometry (Prevention):

    • The best solution is preventative. Instead of using a large excess of B2pin2, use it as the limiting reagent or in a slight excess (e.g., 1.05-1.1 equivalents). This minimizes the amount that needs to be removed.[21] Monitor the reaction carefully to ensure full consumption of the starting material.

  • Chemical Workup (Removal):

    • Oxidative Wash: Excess B2pin2 can be hydrolyzed and then oxidized. After the reaction, quench with a mild aqueous base and then add a small amount of an oxidizing agent like hydrogen peroxide. This converts boron species into more polar boronic acids/borates that can be removed with an aqueous wash. Caution: This method may also degrade your desired product if it is sensitive to oxidation.

    • Diol Sequestration: Transesterification with a different diol can change the polarity. Stirring the crude product in a solvent with a more polar diol (like diethanolamine) can convert the B2pin2 into a species that is more easily separated.

  • Chromatography Tricks:

    • TLC Staining: B2pin2 is often UV-inactive. It can be visualized on a TLC plate by staining with a potassium permanganate or ceric ammonium molybdate solution, where it often appears as a distinct spot.[21] This helps in developing an effective solvent system for separation.

    • Solvent System: Avoid highly non-polar eluents where both compounds travel at the solvent front. A carefully optimized gradient of ethyl acetate in hexanes or dichloromethane in hexanes can often achieve separation.

References

Technical Support Center: Stability of Bis(2,4-dimethylpentane-2,4-glycolato)diboron

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Bis(2,4-dimethylpentane-2,4-glycolato)diboron. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this versatile diboron reagent. This guide is structured in a question-and-answer format to directly address common challenges and inquiries, with a focus on the effect of temperature on the stability of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound, also known as B2oct2, is a diboron reagent used in a variety of chemical transformations, most notably in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1] Its stability is critical for the success and reproducibility of these reactions. Degradation of the reagent can lead to lower yields, formation of byproducts, and difficulty in purification. Understanding its thermal stability is crucial for defining appropriate storage, handling, and reaction conditions.

Q2: What are the key physical and chemical properties of this compound?

Understanding the fundamental properties of this reagent is the first step in its effective use.

PropertyValueSource
CAS Number 230299-46-4[2]
Molecular Formula C₁₄H₂₈B₂O₄[2]
Molecular Weight 281.99 g/mol [3]
Appearance White to off-white powder or crystals
Melting Point 58-70 °C[1]
Boiling Point 255 °C (at 760 mmHg)[1]

Q3: How does the structure of this compound contribute to its stability?

The stability of boronic esters is significantly influenced by the diol used for their synthesis. This compound is a six-membered ring boronate ester. Studies have shown that six-membered boronic esters are thermodynamically more stable than their five-membered counterparts, such as the commonly used pinacol boronic esters (B2pin2).[4] This enhanced stability is attributed to reduced ring strain in the six-membered ring.

Troubleshooting Guide: Temperature-Related Issues

This section provides a systematic approach to troubleshooting common problems encountered during the use of this compound where temperature is a suspected factor.

Q4: My reaction yield is low, and I suspect thermal decomposition of the diboron reagent. How can I confirm this?

Low yields in reactions like the Miyaura borylation can stem from various factors, including catalyst deactivation or reagent decomposition.[5] If you suspect thermal degradation of your diboron reagent, consider the following troubleshooting workflow:

G cluster_0 Troubleshooting Low Yield A Low Reaction Yield B Analyze Diboron Reagent Purity A->B Check Reagent Integrity C Monitor Reaction by TLC/LC-MS A->C Track Reactant Consumption D Run a Control Reaction at Lower Temperature A->D Evaluate Temperature Effect E Assess Reaction Headspace for Volatiles C->E Identify Potential Decomposition Products F Consider Alternative Solvents D->F Optimize Reaction Conditions G cluster_0 TGA Workflow A Prepare Sample B Load into TGA A->B C Set Temperature Program & Atmosphere B->C D Run Analysis C->D E Analyze Weight Loss Curve D->E F Determine Decomposition Temperature E->F

References

Technical Support Center: Purification of Products from Bis(2,4-dimethylpentane-2,4-glycolato)diboron Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of organoboron compounds derived from reactions utilizing Bis(2,4-dimethylpentane-2,4-glycolato)diboron. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges encountered during the purification of these valuable synthetic intermediates.

Introduction: The Unique Challenges of Purifying Boronic Esters

This compound is a key reagent in modern organic synthesis, particularly in the formation of boronic esters for subsequent cross-coupling reactions like the Suzuki-Miyaura coupling.[1][2] While the formation of these boronic esters is often efficient, their purification can be a significant bottleneck. Common issues include decomposition on silica gel, hydrolysis, and co-elution with byproducts.[3][4] This guide provides practical, field-proven solutions to these challenges.

Troubleshooting Guide: Common Purification Problems and Solutions

This section addresses specific issues that you may encounter during the purification of your boronic ester products.

Problem 1: Low or No Recovery of Compound After Silica Gel Chromatography

  • Potential Cause A: Decomposition on Silica Gel. Standard silica gel is acidic and can promote the hydrolysis or decomposition of boronic esters.[3] This is often observed as streaking on a TLC plate or the appearance of a baseline spot.

    • Solution:

      • Boric Acid Impregnated Silica Gel: Neutralizing the silica gel by pre-treating it with boric acid can significantly suppress the decomposition of pinacol boronic esters, a technique that is likely applicable to other boronic esters as well.[5][6][7]

      • Use of Neutral Alumina: For particularly sensitive compounds, switching to a neutral stationary phase like alumina can be beneficial.[8]

      • Base Deactivation: Deactivating the silica gel by adding a small amount of a non-nucleophilic base, such as triethylamine (typically 0.1-1% v/v), to the eluent can neutralize the acidic sites.[3]

  • Potential Cause B: Irreversible Adsorption. Highly polar boronic esters may bind strongly to the silica gel, leading to poor recovery.[3]

    • Solution:

      • Solvent System Modification: Employing a more polar eluent system can help to overcome strong adsorption.

      • Derivatization: In some cases, converting the boronic ester to a more stable and less polar derivative, such as a MIDA (N-methyliminodiacetic acid) boronate, can facilitate purification.[9]

Problem 2: Product is Contaminated with Boron-Containing Impurities

  • Potential Cause A: Hydrolysis to Boronic Acid. Exposure to moisture during the work-up or purification can lead to the hydrolysis of the boronic ester to the corresponding boronic acid.[4][10][11] Boronic acids are often more polar and can be difficult to separate from the desired ester.

    • Solution:

      • Anhydrous Conditions: Ensure all solvents and glassware are rigorously dried before use.[3] Perform the work-up and purification under an inert atmosphere (e.g., nitrogen or argon) if the compound is particularly sensitive.

      • Azeotropic Removal of Water: If water is suspected to be present in the crude product, it can sometimes be removed by azeotropic distillation with a suitable solvent like toluene.

  • Potential Cause B: Unreacted this compound or its Byproducts. Incomplete reactions can leave residual starting material which can complicate purification.

    • Solution:

      • Reaction Optimization: Ensure the reaction goes to completion by monitoring with a suitable analytical technique (e.g., GC-MS, LC-MS, or NMR).

      • Selective Work-up: A carefully designed aqueous work-up can sometimes remove some of the more polar boron-containing byproducts.[12]

Problem 3: Difficulty in Achieving Crystallization

  • Potential Cause: Oily Nature of the Product. Many boronic esters are oils or low-melting solids, making recrystallization challenging.[8][11]

    • Solution:

      • Solvent Screening: A systematic screening of different solvent systems (both single and mixed solvents) is crucial. Hexanes, ethyl acetate, and their mixtures are common starting points.[8]

      • Trituration: If the product is an oil, trituration with a non-polar solvent like hexanes can sometimes induce solidification.[8]

      • Conversion to a Crystalline Derivative: As a last resort, derivatization to a more crystalline compound, followed by deprotection, can be an effective strategy.

Frequently Asked Questions (FAQs)

Q1: How can I quickly assess the stability of my boronic ester on silica gel?

A1: A simple 2D TLC experiment can be very informative. Spot your crude reaction mixture on a TLC plate and develop it in a suitable eluent system. Then, turn the plate 90 degrees and re-develop it in the same eluent. If the spot remains intact and does not streak or show new spots, your compound is likely stable on silica gel under those conditions.

Q2: My compound is UV-inactive. How can I visualize it on a TLC plate?

A2: Many boronic esters are not UV-active. You can use staining agents for visualization. A common stain is potassium permanganate solution. Another option is iodine vapor.[9]

Q3: Is it always necessary to purify the boronic ester before the next step (e.g., Suzuki coupling)?

A3: Not always. In some cases, if the crude reaction mixture is clean enough (as determined by NMR or another analytical technique), it can be used directly in the subsequent reaction.[13] This can save time and prevent product loss during purification. However, impurities can sometimes interfere with the subsequent reaction, so this approach should be used with caution.

Q4: What is the best way to remove residual palladium catalyst from my borylation reaction?

A4: Passing the crude reaction mixture through a plug of silica gel or celite can often remove a significant portion of the palladium catalyst.[13] Specialized scavengers can also be used for more complete removal.

Q5: My boronic ester seems to be hydrolyzing during aqueous work-up. What can I do?

A5: Minimize the contact time with water. Use brine (saturated aqueous NaCl) for washing, as it can be less aggressive than pure water. Also, ensure the organic solvent used for extraction is anhydrous. If possible, perform a non-aqueous work-up.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography using Boric Acid-Treated Silica Gel

This protocol is adapted from a method developed for pinacol boronic esters and is expected to be effective for related structures.[5][7]

1. Preparation of Boric Acid-Treated Silica Gel:

  • Slurry silica gel in a 5% (w/v) solution of boric acid in a suitable solvent (e.g., ethanol).
  • Stir the slurry for 1 hour.
  • Remove the solvent by filtration.
  • Wash the treated silica gel with fresh solvent.
  • Dry the silica gel in a vacuum oven at 60 °C for 1.5 hours.[5]

2. Column Packing and Elution:

  • Pack a column with the boric acid-treated silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
  • Load the crude product onto the column.
  • Elute the column and collect fractions.
  • Monitor the fractions by TLC and combine the fractions containing the pure product.
  • Remove the solvent under reduced pressure.

Protocol 2: Recrystallization of a Boronic Ester

1. Solvent Selection:

  • In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent in which it is highly soluble (e.g., ethyl acetate, dichloromethane).
  • Slowly add a non-polar "anti-solvent" (e.g., hexanes, pentane) until the solution becomes slightly cloudy.
  • Gently warm the solution until it becomes clear again.

2. Crystallization:

  • Allow the solution to cool slowly to room temperature.
  • If no crystals form, try scratching the inside of the test tube with a glass rod or placing the solution in a refrigerator or freezer.

3. Isolation and Drying:

  • Once a good crop of crystals has formed, isolate them by vacuum filtration.
  • Wash the crystals with a small amount of the cold anti-solvent.
  • Dry the crystals under vacuum.

Data Presentation

Table 1: Common Solvents for Boronic Ester Purification

Purification Method"Good" Solvent (for dissolving)"Bad" Solvent (for precipitation/elution)Notes
Recrystallization Ethyl Acetate, Dichloromethane, TolueneHexanes, Pentane, HeptaneThe choice of solvents is highly substrate-dependent and requires empirical screening.[8]
Column Chromatography Ethyl Acetate, Diethyl Ether, DichloromethaneHexanes, HeptaneA gradient elution is often necessary to separate the product from impurities.

Visualization of Purification Workflow

Purification_Workflow cluster_0 Crude Product Analysis cluster_1 Purification Strategy cluster_2 Troubleshooting cluster_3 Optimized Methods TLC TLC Analysis (Stability & Polarity) Decomposition Decomposition on Silica? TLC->Decomposition NMR NMR Analysis (Purity Assessment) Column Column Chromatography NMR->Column Low to Medium Purity Direct_Use Use Crude Directly NMR->Direct_Use High Purity Oily_Product Product is an Oil? Column->Oily_Product Recrystallization Recrystallization Decomposition->Column No Boric_Acid_Silica Boric Acid-Treated Silica Gel Decomposition->Boric_Acid_Silica Yes Alumina Neutral Alumina Decomposition->Alumina Yes Oily_Product->Recrystallization No Trituration Trituration Oily_Product->Trituration Yes

Caption: Decision workflow for purification of boronic esters.

References

"avoiding decomposition of Bis(2,4-dimethylpentane-2,4-glycolato)diboron during reaction"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Bis(2,4-dimethylpentane-2,4-glycolato)diboron. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on preventing the decomposition of this valuable reagent during experimental procedures. By understanding the principles of its stability and adopting meticulous handling techniques, you can ensure the integrity of your reactions and the reliability of your results.

Frequently Asked Questions (FAQs)

Here, we address common questions regarding the stability and handling of this compound.

Q1: My this compound reagent appears to be degrading over time, even in a sealed container. What is the likely cause?

A1: The most probable cause of degradation is exposure to atmospheric moisture and oxygen. Boronic esters, including this compound, are susceptible to hydrolysis.[1][2][3] Even seemingly sealed containers can allow for the ingress of minute amounts of air and moisture over time, especially with repeated opening and closing. The decomposition process can be autocatalytic, meaning the degradation products can accelerate further decomposition.[4]

Q2: How can I visually assess if my this compound has started to decompose?

A2: While a definitive assessment requires analytical techniques, visual cues can be indicative of degradation. For analogous diboron compounds like bis(pinacolato)diboron (B₂pin₂), decomposition can be marked by a darkening of the material and the presence of a pungent, acrid odor.[5] Any deviation from a clean, white solid should be treated with suspicion.

Q3: What are the primary decomposition products I should be concerned about?

A3: The primary decomposition pathway for boronic esters in the presence of water is hydrolysis, which cleaves the B-O bonds to form the corresponding boronic acid and diol (2,4-dimethylpentane-2,4-diol in this case).[1][3][6] The presence of these impurities can significantly impact the stoichiometry of your reaction and potentially lead to unwanted side products.

Q4: Is it necessary to handle this compound under an inert atmosphere?

A4: Yes, it is highly recommended. To prevent hydrolysis and oxidation, all handling of this compound should be performed under an inert atmosphere, such as nitrogen or argon.[7][8][9][10] This can be achieved using a glovebox or by employing Schlenk line techniques.[9]

Q5: What is the proper way to store this reagent for long-term stability?

A5: For optimal long-term stability, store this compound in a tightly sealed container, preferably under an inert atmosphere, in a cool, dry, and dark place.[11] Consider storing it inside a desiccator within a refrigerator to minimize exposure to moisture and heat. For frequent use, it is advisable to aliquot the reagent into smaller, single-use portions under an inert atmosphere to avoid contaminating the entire stock.

Troubleshooting Guide: Reaction Failures and Impurities

Encountering unexpected results can be a significant setback. This section provides a systematic approach to troubleshooting common issues related to the decomposition of this compound.

Problem Potential Cause Related to Decomposition Recommended Solution
Low or no product yield Degradation of the diboron reagent: The active reagent concentration is lower than assumed due to hydrolysis or oxidation.[5]- Use a fresh bottle of the reagent or one that has been properly stored under an inert atmosphere.- Before use, briefly dry the required amount of the solid reagent under high vacuum.- Confirm the purity of the reagent by NMR if possible.
Presence of moisture in the reaction: Water in the solvent or on the glassware will readily decompose the diboron reagent.[3][6]- Use freshly distilled, anhydrous, and degassed solvents.- Oven-dry all glassware overnight at a high temperature (e.g., 125-140°C) and cool under an inert atmosphere.[7][10]- Assemble the reaction setup while hot and flush with a stream of dry nitrogen or argon.[10]
Formation of unexpected byproducts Presence of boronic acid: The hydrolyzed form of the diboron reagent can participate in the reaction, potentially leading to different products or affecting the catalytic cycle.- Strictly adhere to anhydrous and inert atmosphere techniques to prevent hydrolysis.- Purify the starting materials to remove any acidic or basic impurities that could promote decomposition.
Inconsistent results between batches Variable quality of the diboron reagent: Different batches may have been exposed to varying levels of air and moisture, leading to inconsistent purity.- Standardize the handling and storage protocol for the reagent across all experiments.- If possible, purchase smaller quantities of the reagent to ensure a fresh supply.

Recommended Protocols for Minimizing Decomposition

Adherence to meticulous experimental technique is paramount for success when working with sensitive reagents like this compound.

Protocol 1: Handling and Dispensing the Reagent

This protocol outlines the best practices for handling the solid reagent to maintain its integrity.

Objective: To accurately weigh and dispense this compound while minimizing exposure to air and moisture.

Materials:

  • This compound (stored in an inert atmosphere)

  • Glovebox or Schlenk line setup

  • Oven-dried vials and spatulas

  • Analytical balance (if inside a glovebox) or a tared, sealed vial for weighing by difference.

Procedure:

  • Inert Atmosphere: Perform all manipulations inside a glovebox with low oxygen and moisture levels (<10 ppm). Alternatively, use a Schlenk line with a positive pressure of high-purity argon or nitrogen.

  • Pre-dry Glassware: Ensure all glassware, including vials, spatulas, and syringes, are thoroughly oven-dried and cooled under vacuum or in a desiccator before being introduced into the inert atmosphere.[7]

  • Equilibration: Allow the reagent container to warm to the ambient temperature of the glovebox or lab bench before opening to prevent condensation of moisture on the cold solid.[11]

  • Dispensing: Quickly transfer the desired amount of the solid to a pre-weighed, oven-dried vial. Minimize the time the main container is open.

  • Sealing: Tightly seal the vial containing the weighed reagent and the main stock container. If using a Schlenk flask, ensure the stopcock is properly greased and sealed.

  • Storage: Return the main stock container to its proper storage conditions immediately.

Protocol 2: Setting up a Suzuki-Miyaura Coupling Reaction

This protocol provides a step-by-step guide for a typical application of this compound, emphasizing the critical points for avoiding decomposition.

Objective: To perform a Suzuki-Miyaura cross-coupling reaction using this compound while maintaining an anhydrous and oxygen-free environment.[12][13][14]

Materials:

  • Aryl halide (substrate)

  • This compound

  • Palladium catalyst (e.g., Pd(dppf)Cl₂)

  • Base (e.g., potassium acetate, potassium carbonate)

  • Anhydrous, degassed solvent (e.g., dioxane, toluene)

  • Oven-dried Schlenk flask with a magnetic stir bar

  • Schlenk line or glovebox

  • Septa, needles, and syringes

Procedure:

  • Glassware Preparation: Place a Schlenk flask containing a magnetic stir bar in an oven at 140°C overnight. Assemble the flask with a condenser while hot and allow it to cool under a high vacuum.

  • Reagent Addition (under inert atmosphere):

    • Backfill the cooled Schlenk flask with argon or nitrogen.

    • Under a positive flow of inert gas, add the aryl halide, this compound, palladium catalyst, and base to the flask.

    • Quickly replace the inlet with a rubber septum.

  • Solvent Addition:

    • Using a syringe, add the anhydrous, degassed solvent to the reaction mixture.

    • The solvent should be purged with an inert gas for at least 30 minutes prior to use.

  • Degassing (Optional but Recommended):

    • Subject the reaction mixture to three cycles of "freeze-pump-thaw" to ensure the complete removal of dissolved oxygen.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature under a positive pressure of inert gas, vented through an oil bubbler.

    • Monitor the reaction progress by TLC or GC-MS.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction appropriately (e.g., with water or saturated aqueous NH₄Cl) and proceed with the extraction and purification of the product.

Visualizing Key Processes

To aid in understanding, the following diagrams illustrate the critical concepts discussed in this guide.

DecompositionPathway cluster_causes Causes of Decomposition cluster_consequences Consequences Diboron This compound Decomposition Decomposition Diboron->Decomposition H2O H₂O (Moisture) H2O->Decomposition initiates O2 O₂ (Oxygen) O2->Decomposition initiates Hydrolysis Hydrolysis Decomposition->Hydrolysis leads to Oxidation Oxidation Decomposition->Oxidation leads to Products Boronic Acid + Diol Hydrolysis->Products SideProducts Oxidized Impurities Oxidation->SideProducts

Caption: Primary pathways for the decomposition of this compound.

ExperimentalWorkflow cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_outcome Desired Outcome Dry_Glassware Oven-Dry Glassware Inert_Atmosphere Establish Inert Atmosphere (Glovebox / Schlenk Line) Dry_Glassware->Inert_Atmosphere Weigh_Reagent Weigh Reagent Under Inert Gas Inert_Atmosphere->Weigh_Reagent Anhydrous_Solvents Use Anhydrous/Degassed Solvents Add_Solvent Add Solvent via Syringe Anhydrous_Solvents->Add_Solvent Add_Reagents Add Reagents to Flask Weigh_Reagent->Add_Reagents Add_Reagents->Add_Solvent Run_Reaction Run Reaction Under Positive Pressure Add_Solvent->Run_Reaction High_Yield High Yield of Pure Product Run_Reaction->High_Yield

Caption: Recommended workflow for minimizing decomposition during a reaction.

By implementing these best practices, you can significantly reduce the risk of decomposition, leading to more reliable and reproducible experimental outcomes. For further assistance, please do not hesitate to contact our technical support team.

References

"impact of solvent choice on Bis(2,4-dimethylpentane-2,4-glycolato)diboron reactivity"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for reactions involving Bis(2,4-dimethylpentane-2,4-glycolato)diboron, more commonly known as Bis(pinacolato)diboron (B₂pin₂) . This resource is designed for researchers, chemists, and drug development professionals to navigate the critical role of solvent choice in harnessing the reactivity of this versatile reagent, particularly in palladium-catalyzed Miyaura borylation reactions.

Frequently Asked Questions (FAQs)

Q1: Why is solvent selection so critical for B₂pin₂ reactivity?

A1: The solvent does more than just dissolve reactants; it is an active participant in the reaction mechanism. It influences the stability of the palladium catalyst, the solubility of reagents (B₂pin₂, aryl halide, and base), and the rate of key steps in the catalytic cycle, such as oxidative addition and transmetalation.[1] An inappropriate solvent can lead to low yields, catalyst deactivation, or the formation of unwanted side products.

Q2: I've seen dioxane, THF, and toluene used frequently. Is there a "best" solvent?

A2: There is no single "best" solvent; the optimal choice is substrate and catalyst-dependent.

  • Dioxane is a popular choice due to its high boiling point (101 °C) and good solvating power for a range of organic substrates and inorganic bases like KOAc.

  • Tetrahydrofuran (THF) is another common ethereal solvent, but its lower boiling point (66 °C) may be insufficient for less reactive substrates like aryl chlorides. Recent studies have also shown that B₂pin₂ can completely decompose in stabilizer-free THF when exposed to air over 24 hours at 50 °C.[2]

  • Toluene is a non-coordinating solvent often used for reactions requiring high temperatures.

  • Alcohols (e.g., EtOH, MeOH) can be surprisingly effective and offer a "greener" alternative, sometimes leading to faster reactions at lower temperatures.[3][4]

Q3: What are "coordinating" vs. "non-coordinating" solvents and how do they affect my reaction?

A3: This is a key mechanistic consideration.

  • Coordinating solvents (like DMF, dioxane, THF) can bind to the palladium center. This can stabilize the catalyst but may also compete with ligands or substrates, potentially slowing the reaction.[1] However, in some cases, solvent coordination is crucial for selectivity.[5][6] For instance, polar coordinating solvents can favor reaction at one site over another on a multi-functionalized substrate.[5][6][7]

  • Non-coordinating solvents (like toluene, hexane) do not bind strongly to the metal center. This can lead to a more reactive, "naked" catalyst, which might be desirable but can also be more prone to decomposition.

Q4: Is B₂pin₂ truly stable in air? Should I be concerned about using anhydrous solvents?

A4: While B₂pin₂ is often described as moisture-insensitive and handleable in air, this is a common misconception.[8][9] Recent studies conclusively show that B₂pin₂ degrades in the presence of both oxygen and water, both in the solid state and in solution.[2][10][11] This degradation can be autocatalytic.[10] Therefore, for optimal results and reproducibility, it is highly recommended to handle B₂pin₂ under an inert atmosphere and use dry, degassed solvents.[12] The presence of water can also promote the unwanted Suzuki-Miyaura homocoupling of your product with remaining starting material.[13]

Troubleshooting Guide

Issue 1: Low or No Product Yield
Symptom Potential Solvent-Related Cause Troubleshooting Action & Rationale
Reaction stalls at ~50% conversion.Insufficient Temperature: The solvent's boiling point may be too low to overcome the activation energy, especially for aryl chlorides.[14]Switch to a higher-boiling solvent (e.g., from THF to dioxane or toluene) to increase the reaction temperature.
No reaction observed.Poor Solubility: The base (e.g., KOAc) or B₂pin₂ may not be sufficiently soluble in the chosen solvent.Switch to a more polar solvent like dioxane or DMF, which are better at dissolving inorganic salts.[1]
Catalyst appears to have crashed out (black precipitate).Catalyst Instability: Non-coordinating solvents may not adequately stabilize the Pd(0) species, leading to aggregation and precipitation as palladium black.Use a coordinating solvent like dioxane or add a slight excess of a stabilizing phosphine ligand.
Reaction works for aryl bromides but not chlorides.Solvent/Catalyst Mismatch: Aryl chlorides are less reactive and often require more forcing conditions and specific solvent-catalyst interactions.Some protocols have found ethanol (EtOH) to be a superior solvent for the borylation of aryl chlorides at room temperature.[3]
Issue 2: Formation of Side Products
Symptom Potential Solvent-Related Cause Troubleshooting Action & Rationale
Significant amount of dehalogenated starting material.Protic Solvent Reactivity: Protic solvents (alcohols, water) can be a source of hydride, leading to reductive dehalogenation of the aryl halide starting material.[15]Ensure the use of anhydrous solvents. If using an alcohol as the solvent, the base and catalyst system must be optimized to favor borylation over dehalogenation.[4]
Formation of biaryl homocoupling product (Ar-Ar).Presence of Water: Trace water can hydrolyze the boronate ester product to a boronic acid, which then undergoes a Suzuki-Miyaura coupling with unreacted starting material.[13]Use rigorously dried and degassed solvents. Ensure the base is anhydrous.
B₂pin₂ decomposition observed by NMR or GC.Solvent Instability/Atmosphere: B₂pin₂ is known to decompose in certain solvents like stabilizer-free THF under air.[2]Always use fresh, high-quality, and properly degassed solvents. Store B₂pin₂ under an inert atmosphere.[11]

Solvent Selection Workflow

This diagram outlines a decision-making process for selecting an appropriate solvent system for a Miyaura borylation reaction.

SolventSelection start Start: Define Reaction (Aryl Halide, Catalyst, Base) solubility_check Are all components soluble? (e.g., KOAc in Toluene) start->solubility_check temp_req What is the required reaction temperature? solubility_check->temp_req Yes polar_aprotic Use Polar Aprotic Solvent (Dioxane, DME, DMF) solubility_check->polar_aprotic No high_temp High Temp (>100 °C) (Aryl-Cl, sterically hindered) temp_req->high_temp High low_temp Low/Mod Temp (<100 °C) (Aryl-Br/I, activated) temp_req->low_temp Low/Mod polar_aprotic->temp_req nonpolar Use Nonpolar Solvent (Toluene, Cyclopentyl methyl ether) dioxane_toluene Select Dioxane, Toluene, or DMF high_temp->dioxane_toluene thf_dme Select THF, DME, or EtOH low_temp->thf_dme optimize Reaction Failed? Troubleshoot. dioxane_toluene->optimize Failure end Successful Reaction dioxane_toluene->end Success thf_dme->optimize Failure thf_dme->end Success optimize->start Re-evaluate

Caption: Decision workflow for solvent selection in Miyaura borylation.

Recommended General Protocol for Miyaura Borylation

This protocol is a starting point and should be optimized for your specific substrate.

Materials:

  • Aryl halide (1.0 equiv)

  • Bis(pinacolato)diboron (B₂pin₂) (1.1 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-3 mol%)

  • Anhydrous base (e.g., Potassium Acetate (KOAc), 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane)

Procedure:

  • Preparation: To an oven-dried Schlenk flask, add the aryl halide, B₂pin₂, palladium catalyst, and KOAc.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 80-100 °C for dioxane).

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel or recrystallization.

Mechanistic Role of Solvent

The solvent's influence is evident throughout the catalytic cycle. A simplified representation highlights key points of solvent interaction.

Mechanism pd0 Pd(0)Lₙ ox_add Oxidative Addition (Ar-X) pd0->ox_add pd_complex [Ar-Pd(II)-X]Lₙ ox_add->pd_complex transmetal Transmetalation (with B₂pin₂/Base) pd_complex->transmetal ar_pd_bpin [Ar-Pd(II)-Bpin]Lₙ transmetal->ar_pd_bpin red_elim Reductive Elimination ar_pd_bpin->red_elim red_elim->pd0 Regenerates Catalyst product Ar-Bpin red_elim->product solvent_note Solvent (S) can coordinate to Pd, stabilizing intermediates and influencing rates and selectivity. solvent_note->pd_complex

Caption: Simplified catalytic cycle showing solvent interaction points.

References

"catalyst loading optimization for Bis(2,4-dimethylpentane-2,4-glycolato)diboron reactions"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) concerning the optimization of catalyst loading in Miyaura borylation reactions utilizing Bis(2,4-dimethylpentane-2,4-glycolato)diboron. Our goal is to equip you with the scientific rationale and practical steps to enhance reaction efficiency, minimize costs, and ensure the purity of your valuable organoboron products.

Introduction: The Catalyst Loading Conundrum

The Miyaura borylation is a cornerstone of modern organic synthesis, enabling the formation of versatile boronic esters from aryl or vinyl halides.[1] this compound is a valuable reagent in this context, known for its stability and reactivity.[2] A critical parameter governing the success of this transformation is catalyst loading. While higher loading can drive reactions to completion, it increases costs and the burden of removing residual palladium from the final product—a major concern in pharmaceutical synthesis.[3] Conversely, insufficient catalyst loading leads to incomplete conversion and low yields. This guide will help you navigate this optimization challenge.

Troubleshooting Guide: A Symptom-Based Approach

This section addresses specific experimental issues in a question-and-answer format, providing a logical path from problem to solution.

Issue 1: Low or No Conversion of the Starting Halide

Q: My Miyaura borylation reaction using this compound has stalled, showing significant unreacted aryl halide. My first instinct is to increase the catalyst loading. Is this the correct approach?

A: While insufficient catalyst is a possible cause, it is often not the primary culprit for low conversion. A more systematic diagnosis is crucial to avoid unnecessary increases in catalyst usage. Before adjusting the loading, we recommend a thorough evaluation of the following factors, as they are the most common sources of reaction failure.[4][5]

  • Inert Atmosphere Integrity: The active Pd(0) catalyst is highly sensitive to oxygen.[4][5] The presence of even trace amounts of air can lead to rapid oxidation and deactivation.

    • Solution: Ensure your reaction vessel was properly flame- or oven-dried. Utilize robust degassing techniques for your solvent, such as three freeze-pump-thaw cycles or sparging with an inert gas (Argon or Nitrogen) for 15-20 minutes.[6][7] Maintain a positive pressure of inert gas throughout the reaction.[6]

  • Reagent and Solvent Quality: The purity of all components is paramount.

    • Diboron Reagent: While more stable than other diboron species, ensure your this compound has been stored under anhydrous conditions to prevent hydrolysis.

    • Solvent: Use anhydrous, high-purity solvents. Water can facilitate catalyst decomposition and unwanted side reactions like protodeboronation.[6]

    • Base: The choice and quality of the base are critical. For Miyaura borylations, bases like potassium acetate (KOAc) are common. Ensure it is dry and of high purity. Recent studies have shown that lipophilic bases can significantly improve reaction rates even at low catalyst loadings.[8][9]

  • Catalyst and Ligand Activity: The catalyst itself may be the issue.

    • Pre-catalyst vs. Active Species: Many reactions use a stable Pd(II) pre-catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)) which must be reduced in situ to the active Pd(0) species. If this reduction is inefficient, the catalytic cycle will not initiate properly.[10][11]

    • Ligand Integrity: Phosphine ligands are susceptible to oxidation. Using fresh, properly stored ligands is essential. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos) can often promote the reaction more efficiently, allowing for lower catalyst loadings.[12][13]

    • Solution: Consider using a fresh batch of catalyst and ligand. For challenging substrates, employing a pre-formed, air-stable Pd(0) pre-catalyst (e.g., a Buchwald G3 palladacycle) can ensure the presence of the active catalytic species from the start.[5]

Only after verifying these critical parameters should you consider catalyst loading as the primary variable. If the reaction is clean but incomplete, a modest increase in catalyst loading (e.g., from 1 mol% to 2 mol%) may be warranted.

Troubleshooting Workflow for Low Conversion

// Negative paths reagent_issue [label="Source Fresh, Dry Reagents", shape=box, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"]; atmosphere_issue [label="Improve Degassing Protocol\n(e.g., Freeze-Pump-Thaw)", shape=box, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"]; catalyst_issue [label="Use Fresh Catalyst/Ligand\nConsider Air-Stable Pre-catalyst", shape=box, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"];

check_reagents -> reagent_issue [label="Issue Found", style=dashed]; check_atmosphere -> atmosphere_issue [label="Issue Found", style=dashed]; check_catalyst -> catalyst_issue [label="Issue Found", style=dashed]; }

Caption: A logical workflow for troubleshooting low reaction conversion.

Issue 2: Rapid Formation of Black Precipitate (Palladium Black)

Q: My reaction mixture turns black shortly after heating, and TLC/LC-MS analysis shows the reaction has stopped. What is this precipitate, and how is it related to catalyst loading?

A: The black precipitate is almost certainly "palladium black," which is finely divided, aggregated, and catalytically inactive palladium metal.[5] Its formation is a clear sign of catalyst decomposition and is a common failure mode in cross-coupling reactions.[12][14]

Causality and Connection to Catalyst Loading: Palladium black forms when the active Pd(0)Lₙ species loses its stabilizing ligands, allowing the metal atoms to aggregate. This can be caused by:

  • Oxygen: As mentioned, oxygen readily oxidizes both the Pd(0) center and the phosphine ligands, leading to catalyst decomposition.[5]

  • High Temperatures: Excessive heat can accelerate ligand dissociation and catalyst aggregation.

  • Inappropriate Ligand-to-Metal Ratio: If the concentration of free ligand is too low, the equilibrium will favor the unsaturated, unstable Pd(0) species, which is prone to aggregation.

Interestingly, a very high catalyst loading without a corresponding increase in ligand can sometimes worsen this problem. While you have more catalyst, the relative concentration of stabilizing ligand may be insufficient to keep it in the active cycle, leading to rapid decomposition.

Solutions:

  • Improve Deoxygenation: This is the most critical preventative measure.[7]

  • Optimize Temperature: Screen a range of temperatures. Not all borylations require high heat; some modern catalyst systems can operate efficiently at temperatures as low as 35 °C.[8][9]

  • Adjust Ligand Ratio: For catalyst systems prepared in situ (e.g., from Pd(OAc)₂ and a phosphine ligand), ensure an adequate ligand-to-palladium ratio. A ratio of 1:1 to 1:2 is a common starting point, but optimization may be required.

  • Use a More Robust Catalyst: Pre-formed palladacycles are often more resistant to decomposition than catalysts generated in situ.[5]

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for a Miyaura borylation screening experiment?

A: For initial screening of a new substrate, a palladium catalyst loading of 1 to 2.5 mol % is a robust and common starting point.[3] This concentration is generally high enough to ensure a reaction occurs if the conditions are otherwise viable, without being excessively wasteful. If the reaction is successful, subsequent optimization should focus on reducing this loading. For many substrates, loadings as low as 0.1-0.5 mol % can be achieved.[3][8]

Q2: Can the catalyst loading be too high? What are the negative consequences?

A: Yes, catalyst loading can be too high. The primary drawbacks are:

  • Cost: Palladium and specialized ligands are expensive. Reducing catalyst loading is a major goal in process chemistry and large-scale synthesis.[3]

  • Product Purity: Higher initial loading means more residual palladium must be removed from your final product. This often requires additional purification steps (e.g., treatment with metal scavengers, chromatography, recrystallization), which can lower the overall yield.

  • Increased Side Reactions: In some cases, high catalyst concentrations can accelerate undesirable side reactions, such as the homocoupling of the newly formed boronic ester with remaining aryl halide to form biaryl impurities.[15]

Q3: How does my choice of aryl halide (I, Br, Cl) affect the required catalyst loading?

A: The reactivity of the aryl halide significantly impacts the required catalyst activity and, by extension, the loading. The general reactivity trend is I > Br > OTf >> Cl .[4]

  • Aryl Iodides and Bromides: These are typically more reactive and can often be successfully borylated with lower catalyst loadings (e.g., 0.5-2 mol %).

  • Aryl Chlorides: Due to the strength of the C-Cl bond, these are the most challenging substrates. They almost always require more active (and often more expensive) catalyst systems, typically featuring bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands, and may necessitate higher catalyst loadings (e.g., 2-5 mol %) to achieve reasonable conversion.[16]

Q4: For a one-pot, telescoped borylation/Suzuki-Miyaura coupling, should I add a second charge of catalyst for the Suzuki step?

A: This is a common process optimization question.[3] There are two schools of thought:

  • No Second Charge: The ideal one-pot process uses a single catalyst charge for both transformations. This is the most elegant and atom-economical approach.[17] Success depends on the catalyst remaining sufficiently active after the initial borylation step.

  • Second Charge: In practice, some of the catalyst may deactivate during the borylation. Adding a small, second charge of catalyst (e.g., an additional 0.5-1 mol %) along with the Suzuki coupling partner can ensure the second reaction goes to completion.[3]

    • Recommendation: When developing a one-pot protocol, first attempt the reaction with a single catalyst charge. If the Suzuki coupling is sluggish or incomplete, an experiment with a second catalyst addition is a logical next step.

Data & Protocols

Table 1: Typical Catalyst Loading Ranges for Miyaura Borylation
Catalyst System (Pre-catalyst + Ligand)Aryl Bromide Loading (mol %)Aryl Chloride Loading (mol %)Notes
PdCl₂(dppf)1 - 32 - 5A classic, robust catalyst; may require higher temperatures.
Pd(OAc)₂ + SPhos/XPhos0.5 - 21 - 3Highly active Buchwald system, often allows for lower temperatures and loadings.[13]
XPhos Pd G30.5 - 21 - 3Air-stable pre-catalyst, excellent for ensuring consistent activity.[5]
Pd₂(dba)₃ + P(t-Bu)₃1 - 2.52 - 4Effective system, but P(t-Bu)₃ is air-sensitive.

Note: These are general starting ranges. Optimization is highly substrate-dependent.

Experimental Protocol: Screening for Optimal Catalyst Loading

This protocol outlines a parallel experiment to efficiently determine the minimum required catalyst loading for your specific reaction.

  • Preparation:

    • Oven-dry five identical reaction vials equipped with small magnetic stir bars. Allow them to cool under a stream of inert gas or in a desiccator.

    • Prepare a stock solution of your palladium pre-catalyst and ligand (if applicable) in a degassed solvent. This ensures accurate dispensing of small quantities.

  • Reaction Setup (Perform in a Glovebox or using Schlenk Technique):

    • To each of the five vials, add the aryl halide (e.g., 0.2 mmol, 1.0 eq), this compound (e.g., 1.1 - 1.5 eq), and the base (e.g., KOAc, 1.5 - 2.0 eq).

    • Add the appropriate volume of the catalyst stock solution to each vial to achieve the target loadings:

      • Vial 1: 0.5 mol %

      • Vial 2: 1.0 mol %

      • Vial 3: 1.5 mol %

      • Vial 4: 2.0 mol %

      • Vial 5: 2.5 mol %

    • Add the degassed reaction solvent to each vial to reach the desired concentration (e.g., 0.2 M).

  • Execution and Monitoring:

    • Seal the vials and place them in a pre-heated aluminum heating block.

    • Stir the reactions at the determined optimal temperature.

    • Monitor the reactions at set time points (e.g., 1h, 4h, 12h) by taking small aliquots (under inert atmosphere) and analyzing by LC-MS or GC-MS to determine the conversion percentage.

  • Analysis:

    • Compare the conversion rates across the different catalyst loadings. The optimal loading is the lowest amount that provides the desired conversion (>95%) in a reasonable timeframe.

Miyaura Borylation Catalytic Cycle and Deactivation Pathways

// Main Cycle Nodes pd0 [label="Active Pd(0)L₂", fillcolor="#4285F4", fontcolor="#FFFFFF"]; oxidative_addition [label="Oxidative Addition\n(Ar-X)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; pd2_complex [label="Ar-Pd(II)(X)L₂", fillcolor="#4285F4", fontcolor="#FFFFFF"]; transmetalation [label="Transmetalation\n(with B-O⁻)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; pd2_ar_bor [label="Ar-Pd(II)(Bpin')L₂", fillcolor="#4285F4", fontcolor="#FFFFFF"]; reductive_elimination [label="Reductive Elimination", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; product [label="Ar-B(gly)", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Deactivation Nodes deactivation_cluster [label="Deactivation Pathways", shape=box, style="dotted,filled", fillcolor="#FBBC05", fontcolor="#202124"]; pd_black [label="Palladium Black\n(Inactive Aggregates)", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"]; oxidized_ligand [label="Ligand Oxidation/Degradation", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges for Catalytic Cycle pd0 -> oxidative_addition; oxidative_addition -> pd2_complex; pd2_complex -> transmetalation; transmetalation -> pd2_ar_bor; pd2_ar_bor -> reductive_elimination; reductive_elimination -> pd0; reductive_elimination -> product [style=dashed, label="Product Release"];

// Edges for Deactivation {rank=same; pd0; deactivation_cluster;} pd0 -> pd_black [label=" O₂ / High Temp \n Low [L] ", color="#EA4335"]; pd0 -> oxidized_ligand [label=" O₂ ", color="#EA4335"];

// Invisible edges for layout pd_black -> deactivation_cluster [style=invis]; oxidized_ligand -> deactivation_cluster [style=invis]; }

Caption: The Pd(0)/Pd(II) catalytic cycle for Miyaura borylation and key deactivation pathways.

References

"work-up procedures for reactions involving Bis(2,4-dimethylpentane-2,4-glycolato)diboron"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Bis(2,4-dimethylpentane-2,4-glycolato)diboron

Welcome to the technical support guide for reactions involving this compound. This document is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting for common work-up procedures. Our goal is to move beyond simple procedural steps and explain the underlying chemical principles, empowering you to make informed decisions during your experiments.

While this compound is analogous in reactivity to the more commonly cited Bis(pinacolato)diboron (B₂pin₂), its unique sterically hindered glycol backbone presents specific challenges and opportunities in post-reaction processing.[1] This guide will address these nuances directly.

Physicochemical Properties at a Glance

A clear understanding of the physical properties of your reagent and its corresponding byproducts is the first step in designing a robust work-up.

PropertyThis compound2,4-Dimethylpentane-2,4-diol
CAS Number 230299-46-4[2]625-67-2
Molecular Formula C₁₄H₂₈B₂O₄[3]C₇H₁₆O₂
Molar Mass 281.99 g/mol [3]132.20 g/mol
Appearance White to off-white solidWhite crystalline solid
Melting Point 98-102 °C[2][3]89-92 °C
Solubility Soluble in many organic solvents (THF, Dioxane, Toluene, Ethyl Acetate)Soluble in water, alcohols, and many organic solvents

Part 1: Frequently Asked Questions (FAQs)

This section addresses common queries encountered during the initial stages of work-up design.

Q1: What are the primary byproducts I need to remove after a reaction?

A1: In nearly all applications, such as Miyaura borylation, the primary boron-containing byproduct you will need to remove is the free diol, 2,4-dimethylpentane-2,4-diol , which is generated from the unreacted diboron reagent or from the boronic ester product during the reaction or work-up. Additionally, you will have inorganic salts from the base used (e.g., potassium acetate, carbonates) and residual palladium catalyst if a cross-coupling reaction was performed.

Q2: How is the 2,4-dimethylpentane-2,4-diol byproduct typically removed?

A2: The most common method is an aqueous wash. The diol has sufficient polarity and hydrogen bonding capability to partition into an aqueous phase, especially from less polar organic solvents like ethyl acetate, toluene, or dichloromethane. Multiple washes with water or brine are often effective. For stubborn cases or when using more polar organic solvents, alternative methods described in the troubleshooting section may be necessary.

Q3: My starting material is sensitive to water. Is a fully non-aqueous work-up possible?

A3: Yes, a non-aqueous work-up is feasible and often preferred for sensitive substrates. The general strategy involves removing inorganic salts by filtration (often through a pad of Celite) and then addressing the soluble diol byproduct. Since the diol is a solid, it can sometimes be precipitated by concentrating the reaction mixture and adding a non-polar solvent like hexanes or pentane, followed by filtration. Alternatively, silica gel chromatography can be used to separate the diol from less polar products.

Q4: Is this compound air- and moisture-sensitive?

A4: Similar to its pinacol analog (B₂pin₂), this compound is a crystalline solid that can be handled in air for weighing and addition to reactions without stringent anhydrous or anaerobic techniques.[4] However, like all boronic esters, it is susceptible to slow hydrolysis over long periods, and for long-term storage, it should be kept in a tightly sealed container in a desiccator or dry box.

Part 2: In-Depth Troubleshooting Guide

This section provides solutions to specific problems that can arise during the work-up and purification process.

Problem 1: My boronic ester product is hydrolyzing to the corresponding boronic acid during the aqueous work-up.

  • Causality: Boronic esters exist in equilibrium with their corresponding boronic acids and diols in the presence of water. This hydrolysis, also known as protodeboronation, can be accelerated by acidic or basic conditions, which are often present during work-up.[1] While the bulky 2,4-dimethylpentane-2,4-glycol ligand offers more steric protection against hydrolysis than pinacol, it is not immune.

  • Solution Strategy:

    • Minimize Contact Time: Perform aqueous washes quickly and avoid letting the biphasic mixture sit for extended periods.

    • Control pH: Use a buffered aqueous solution (e.g., pH 7 phosphate buffer) for the wash instead of plain deionized water to avoid pH extremes.

    • Use Brine: Wash with saturated sodium chloride solution (brine). The high ionic strength reduces the activity of water, disfavoring the hydrolysis equilibrium and helping to break up emulsions.

    • Switch to a Non-Aqueous Work-up: If hydrolysis remains a significant issue, avoid water altogether. See Protocol 2 for a detailed procedure.

Problem 2: I can't separate my product from the unreacted diboron reagent by column chromatography.

  • Causality: this compound is a relatively non-polar molecule. If your desired product has a similar polarity (Rf value), co-elution is a common and frustrating problem.

  • Solution Strategy:

    • Selective Quenching: After the reaction is complete, add a small amount of a primary amine (e.g., 1.1 equivalents relative to excess diboron) and stir for 1-2 hours. The amine will react with the excess diboron to form a more polar adduct that can be more easily separated or removed by an acidic wash.

    • Oxidative Conversion: A more robust method involves oxidizing the excess diboron to the corresponding boronic acid. Cool the reaction mixture and add an oxidant like sodium perborate or a small amount of aqueous hydrogen peroxide. The resulting boronic acid and diol are significantly more polar and can be easily removed with a basic aqueous wash (e.g., 1M NaOH). Caution: This method is only suitable if your desired product is stable to oxidation.

    • Transesterification: In some cases, adding a simple diol like pinacol or ethylene glycol to the crude reaction mixture (with catalytic acid or base) can transesterify the unreacted diboron reagent, changing its polarity for easier separation.

Problem 3: After my Miyaura borylation and subsequent Suzuki coupling, the final work-up reveals significant amounts of homocoupled biaryl byproduct.

  • Causality: Homocoupling is a common side reaction in Suzuki-Miyaura couplings where two molecules of the boronic ester couple with each other.[5] This is often promoted by the presence of Pd(II) species, which can occur if the initial Pd(0) catalyst is oxidized by air or if a Pd(II) precatalyst is not fully reduced.[5]

  • Solution Strategy:

    • Thorough Degassing: Before adding the palladium catalyst, ensure the reaction mixture is rigorously degassed using methods like freeze-pump-thaw or by bubbling argon or nitrogen through the solvent for an extended period.[6] This minimizes the oxygen that can lead to catalyst oxidation.

    • Use High-Quality Reagents: Ensure your boronic ester, synthesized using this compound, is pure and free of residual boronic acid, as the acid can sometimes be more prone to homocoupling.

    • Optimize Reaction Conditions: Homocoupling can be sensitive to the choice of base, solvent, and ligand. A screen of conditions may be necessary. For instance, using a weaker base like K₃PO₄ or K₂CO₃ can sometimes reduce homocoupling compared to stronger bases.[6][7]

Part 3: Standardized Work-up Protocols

Protocol 1: General Aqueous Work-up

This protocol is suitable for most robust, moderately polar to non-polar products.

  • Cool the Reaction: Once the reaction is deemed complete by TLC or LCMS, cool the mixture to room temperature.

  • Quench (if necessary): If the reaction contains highly reactive species, cool to 0 °C and quench cautiously with saturated aqueous NH₄Cl.

  • Dilute: Dilute the reaction mixture with an appropriate organic solvent (e.g., Ethyl Acetate, CH₂Cl₂).

  • Aqueous Wash: Transfer the mixture to a separatory funnel and wash sequentially with:

    • 1x with water

    • 1x with saturated aqueous NaHCO₃ (to remove acidic residues)

    • 1x with brine (to aid separation and remove water)

  • Dry: Dry the separated organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Filter and Concentrate: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

Protocol 2: Filtration-Based Non-Aqueous Work-up

This protocol is ideal for water-sensitive products.

  • Cool and Dilute: Cool the reaction mixture to room temperature and dilute with a non-polar solvent in which the inorganic salts are insoluble (e.g., Toluene or a Toluene/Hexanes mixture).

  • Filter through Celite: Prepare a short plug of Celite in a fritted funnel. Filter the reaction slurry through the plug to remove the inorganic base and other insoluble salts. Wash the filter cake with additional solvent.

  • Concentrate: Concentrate the filtrate under reduced pressure.

  • Precipitate Diol: Add a minimal amount of a non-polar solvent (e.g., pentane or hexanes) to the concentrated residue. The 2,4-dimethylpentane-2,4-diol byproduct may precipitate.

  • Isolate Product: If the diol precipitates, it can be removed by another filtration. If the product is a solid and the diol remains in solution, the product can be isolated by trituration or recrystallization. If both remain in solution, proceed to column chromatography.

Part 4: Visualization of Workflows

Diagram 1: General Work-up Decision Workflow

This diagram illustrates the decision-making process for choosing an appropriate work-up strategy.

G start Reaction Complete check_sensitivity Is Product Water-Sensitive? start->check_sensitivity aqueous_workup Protocol 1: Aqueous Work-up check_sensitivity->aqueous_workup No nonaqueous_workup Protocol 2: Non-Aqueous Work-up check_sensitivity->nonaqueous_workup Yes purification Column Chromatography or Recrystallization aqueous_workup->purification nonaqueous_workup->purification G cluster_reaction Reaction Phase cluster_workup Work-up Phase Diboron Bis(glycolato)diboron Product Product (Boronic Ester) Diboron->Product Pd Catalyst, Base Byproduct 2,4-Dimethylpentane-2,4-diol (Byproduct) Diboron->Byproduct Hydrolysis SM Starting Material (e.g., Aryl-Halide) SM->Product Pd Catalyst, Base Product->Byproduct Hydrolysis Aqueous_Phase Aqueous Phase Byproduct->Aqueous_Phase Extraction

References

Validation & Comparative

A Tale of Two Diborons: A Comparative Guide to the Reactivity of Bis(2,4-dimethylpentane-2,4-glycolato)diboron and Bis(pinacolato)diboron

Author: BenchChem Technical Support Team. Date: January 2026

For the modern synthetic chemist, the choice of reagents is a critical determinant of experimental success. In the realm of carbon-carbon and carbon-heteroatom bond formation, diboron reagents have become indispensable tools, particularly in the widely utilized Miyaura borylation and Suzuki-Miyaura cross-coupling reactions. Among the commercially available diboron sources, bis(pinacolato)diboron (B₂pin₂) has long been the gold standard, lauded for its stability and broad applicability. However, alternative reagents, such as bis(2,4-dimethylpentane-2,4-glycolato)diboron, are emerging as valuable counterparts, offering distinct advantages in specific contexts. This guide provides an in-depth, objective comparison of the reactivity and practical utility of these two key reagents, supported by experimental insights and mechanistic rationale to empower researchers in making informed decisions for their synthetic endeavors.

At a Glance: Key Structural and Physical Differences

Before delving into a detailed reactivity comparison, it is essential to understand the fundamental structural and physical distinctions between this compound and bis(pinacolato)diboron. These differences in the diol backbone that protects the B-B bond are the primary drivers of their divergent reactivity profiles.

PropertyThis compoundBis(pinacolato)diboron (B₂pin₂)
Structure Forms a six-membered dioxaborinane ringForms a five-membered dioxaborolane ring
CAS Number 230299-46-4[1]73183-34-3
Molecular Formula C₁₄H₂₈B₂O₄[2]C₁₂H₂₄B₂O₄
Molecular Weight 281.99 g/mol [2]253.94 g/mol
Appearance White to off-white powder or crystalsColorless solid
Melting Point 58-70 °C[2]137-140 °C

The most significant structural difference lies in the ring size of the boronate ester. Bis(pinacolato)diboron is derived from pinacol, a 1,2-diol, resulting in a five-membered dioxaborolane ring. In contrast, this compound is synthesized from 2,4-dimethylpentane-2,4-diol, a 1,3-diol, which forms a six-membered dioxaborinane ring. This seemingly subtle variation has profound implications for the steric and electronic environment around the boron atoms, which in turn governs the reactivity of the B-B bond.

Reactivity in Focus: A Mechanistic and Experimental Comparison

The crux of the comparison between these two diboron reagents lies in their performance in key synthetic transformations, most notably the palladium-catalyzed Miyaura borylation. This reaction is a cornerstone of modern synthesis, providing a mild and functional-group-tolerant route to valuable boronate esters, which are immediate precursors for Suzuki-Miyaura cross-coupling reactions.[3][4]

The Miyaura Borylation: A Mechanistic Overview

The catalytic cycle of the Miyaura borylation provides a framework for understanding the differential reactivity of diboron reagents. The key steps involve the oxidative addition of an aryl halide to a Pd(0) complex, followed by transmetalation of a boryl group from the diboron reagent to the palladium center, and finally, reductive elimination to afford the aryl boronate ester and regenerate the Pd(0) catalyst.

Miyaura_Borylation cluster_0 Pd(0)L_n Pd(0)L_n Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Pd(0)L_n->Ar-Pd(II)-X(L_n) Oxidative Addition (Ar-X) Ar-Pd(II)-OB(OR)_2(L_n) Ar-Pd(II)-OB(OR)_2(L_n) Ar-Pd(II)-X(L_n)->Ar-Pd(II)-OB(OR)_2(L_n) Transmetalation (B₂(OR)₄, Base) Ar-B(OR)_2 Ar-B(OR)_2 Ar-Pd(II)-OB(OR)_2(L_n)->Ar-B(OR)_2 Reductive Elimination

Figure 1: A simplified catalytic cycle of the Miyaura borylation reaction.

The transmetalation step is often rate-determining and is significantly influenced by the nature of the diboron reagent. This step is where the steric and electronic effects of the diol ligand come into play.

Steric and Electronic Effects on Reactivity

While direct kinetic comparisons of this compound and bis(pinacolato)diboron in the same reaction are not extensively documented in the literature, valuable insights can be gleaned from studies on structurally related diboron reagents.

Bis(neopentyl glycolato)diboron, which also forms a six-membered dioxaborinane ring, has been reported to be more efficient than bis(pinacolato)diboron for the synthesis of sterically hindered ortho-substituted arylboronic acids.[5] This suggests that the six-membered ring structure may offer advantages in reactions involving sterically demanding substrates. The increased flexibility of the six-membered ring compared to the more rigid five-membered ring of the pinacolato ligand might facilitate the approach of the bulky palladium complex during the transmetalation step.

Conversely, some studies have indicated that the spatial structure of the diboron reagent can significantly impact reaction outcomes, with bis(pinacolato)diboron being less effective in certain nickel-catalyzed borylations of fluorinated aromatic compounds where bis(neopentyl glycolato)diboron excelled.[6] This highlights that the choice of both the diboron reagent and the catalytic system is crucial and interdependent.

Kinetic studies on the transmetalation of various arylboronic esters have revealed that the diol backbone plays a critical role in the rate of aryl group transfer. For instance, a glycol boronic ester was found to transfer its aryl group approximately 23 times faster than the corresponding arylboronic acid.[7] While this study did not directly include a pinacolato derivative for a head-to-head comparison of the esters, it underscores the profound influence of the esterifying diol on reactivity. The electronic properties of the diol can modulate the Lewis acidity of the boron center and the nucleophilicity of the ipso-carbon of the aryl group, both of which are critical for efficient transmetalation.[8]

Hydrolytic Stability and Practical Considerations

A significant practical difference between the boronate esters derived from these two diboron reagents is their hydrolytic stability. Neopentyl glycol boronate esters, and by extension, those derived from 2,4-dimethylpentane-2,4-diol, are more readily hydrolyzed to the corresponding boronic acids than their pinacolato counterparts.[5]

This has important implications for experimental workflow:

  • Purification and Isolation: The greater stability of pinacol boronate esters makes them generally easier to purify by chromatography and handle during workup.[3]

  • Storage: Pinacol boronate esters exhibit excellent benchtop stability and can be stored for extended periods without significant degradation.

  • One-Pot Procedures: For reactions where the boronate ester is generated in situ and used immediately in a subsequent reaction (e.g., a one-pot borylation/Suzuki coupling), the higher reactivity and easier hydrolysis of the boronate ester from this compound might be advantageous. The in situ formation of the more reactive boronic acid could lead to faster overall reaction times in the subsequent coupling step.

Experimental Protocols

To provide a practical context for the application of these reagents, the following are representative, generalized protocols for a Miyaura borylation reaction. Note that optimal conditions (catalyst, ligand, base, solvent, temperature) are substrate-dependent and require empirical optimization.

General Procedure for Palladium-Catalyzed Miyaura Borylation

Figure 2: General experimental workflow for a Miyaura borylation reaction.

Materials:

  • Aryl halide (1.0 equiv)

  • Diboron reagent (bis(pinacolato)diboron or this compound) (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)) (1-5 mol%)

  • Ligand (e.g., SPhos, XPhos, PPh₃) (1-10 mol%)

  • Base (e.g., KOAc, K₃PO₄) (1.5-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., dioxane, toluene, DMSO)

Procedure:

  • To an oven-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the aryl halide, the diboron reagent, and the base.

  • Add the anhydrous, degassed solvent via syringe.

  • Stir the mixture for a few minutes to ensure homogeneity.

  • In a separate vial, prepare a solution of the palladium catalyst and ligand in a small amount of the reaction solvent.

  • Add the catalyst/ligand solution to the reaction mixture.

  • Heat the reaction to the desired temperature (typically 80-110 °C) and stir for the required time (monitoring by TLC or GC/MS).

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired aryl boronate ester.

Conclusion: Selecting the Right Reagent for the Job

Both this compound and bis(pinacolato)diboron are highly effective reagents for the synthesis of boronate esters. The choice between them is not a matter of universal superiority but rather one of strategic selection based on the specific requirements of the reaction.

  • Bis(pinacolato)diboron (B₂pin₂) remains the reagent of choice for general applications due to the exceptional stability of the resulting pinacol boronate esters, which facilitates handling, purification, and storage. Its reactivity profile is well-understood and extensively documented, making it a reliable workhorse in the synthetic chemist's toolbox.

  • This compound presents a compelling alternative, particularly in cases involving sterically hindered substrates where its structural flexibility may lead to improved reactivity. The lower hydrolytic stability of the resulting boronate esters can be leveraged as an advantage in one-pot, tandem reactions where the in situ formation of the more reactive boronic acid is desired.

Ultimately, an understanding of the subtle yet significant differences in the structure and reactivity of these diboron reagents, grounded in mechanistic principles, will enable researchers to harness their full potential and advance the frontiers of chemical synthesis.

References

"comparing Bis(2,4-dimethylpentane-2,4-glycolato)diboron with other borylation reagents"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Borylation Reagents: Profiling Bis(2,4-dimethylpentane-2,4-glycolato)diboron

Authored by: A Senior Application Scientist

The introduction of a boron functional group into an organic molecule is a cornerstone of modern synthetic chemistry. This transformation, known as borylation, yields versatile organoboron compounds that are pivotal intermediates in the construction of complex molecules, from pharmaceuticals to advanced materials.[1] The utility of organoboron species, particularly boronic acids and their esters, is most famously highlighted by their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for forging carbon-carbon bonds.[2][3][4]

The choice of borylation reagent is critical, influencing reaction efficiency, scope, stability, and overall process economy. While Bis(pinacolato)diboron (B₂pin₂) has long been the workhorse of the field, a range of alternatives have emerged, each with a distinct profile of advantages and limitations. This guide provides a detailed comparison of this compound (BDB) with other prominent borylation reagents, offering experimental insights and data to inform reagent selection for researchers, scientists, and drug development professionals.

Profiling the Key Borylation Reagents

A successful borylation strategy depends on a holistic understanding of the reagent's properties.[1] Here, we profile BDB and its primary alternatives.

This compound (BDB)

BDB is a tetraalkoxy diboron compound featuring a diboron core stabilized by two bulky 2,4-dimethylpentane-2,4-glycolate ligands.[5] This specific ligand architecture was engineered to confer enhanced stability and favorable solubility in organic solvents, addressing some of the practical challenges associated with other diboron reagents.[5] Its primary application lies in serving as a robust boron source for cross-coupling reactions and in the development of boron-containing materials.[6][7]

Bis(pinacolato)diboron (B₂pin₂)

As the most widely used and extensively studied diboron reagent, B₂pin₂ is the benchmark against which others are measured.[8][9] It is a colorless, crystalline solid generally considered stable enough to handle in air, a property that has contributed to its widespread adoption.[10] It is the reagent of choice for the seminal Miyaura borylation of aryl halides and is highly effective in transition metal-catalyzed C-H borylation reactions.[11][12] However, recent studies have questioned its long-term stability in the presence of air and moisture, suggesting that degradation can occur and that storage under an inert atmosphere is advisable.[13]

Tetrahydroxydiboron (B₂(OH)₄)

Also known as bis-boric acid, tetrahydroxydiboron represents a more atom-economical and greener alternative.[14] Its key advantage is its ability to directly form boronic acids in borylation reactions, thereby circumventing the need for a separate hydrolysis step from a boronic ester intermediate.[15] This simplifies workup procedures and eliminates pinacol as a stoichiometric byproduct. While its versatility is well-documented, its practical use can be hampered by its limited solubility in many common nonprotic organic solvents and its thermal instability.[15][16]

Table 1: Physical and Chemical Properties of Key Borylation Reagents

ReagentAbbreviationMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)CAS Number
This compoundBDBC₁₄H₂₈B₂O₄281.9998-102[17]230299-46-4[6]
Bis(pinacolato)diboronB₂pin₂C₁₂H₂₄B₂O₄253.94137-140[10]73183-34-3[10]
TetrahydroxydiboronB₂(OH)₄B₂H₄O₄89.66Decomposes >90°C[16]13675-18-8

Comparative Performance in Key Synthetic Transformations

The true measure of a borylation reagent lies in its performance in the laboratory. We compare these reagents in two of the most critical borylation reactions: the palladium-catalyzed Miyaura borylation and the iridium-catalyzed C-H borylation.

Palladium-Catalyzed Miyaura Borylation

The Miyaura borylation is a cornerstone reaction for converting aryl and vinyl (pseudo)halides into their corresponding boronic esters.[12] This reaction is fundamental to generating the organoboron partner for subsequent Suzuki-Miyaura couplings.

Miyaura_Borylation_Cycle

The choice of base is crucial in this cycle to facilitate the transmetalation step without promoting a premature Suzuki coupling with the starting halide.[12] While B₂pin₂ is the standard, BDB can serve as a direct substitute, often with comparable results. The primary advantage of B₂(OH)₄ here is the direct formation of aryl boronic acids, which can be more reactive in subsequent couplings than their pinacol ester counterparts.[15][18]

Table 2: Illustrative Comparison in a Model Miyaura Borylation Reaction

SubstrateBorylation ReagentCatalyst / BaseSolventYield (%)Reference
4-BromotolueneB₂pin₂Pd(dppf)Cl₂ / KOAcDioxane85J. Org. Chem. 1995, 60, 7508[12]
4-Chloro-anisoleBDBPd(OAc)₂/SPhos / K₃PO₄Toluene92Hypothetical data based on typical performance
2-ChloropyridineB₂(OH)₄Pd(OAc)₂/SPhos / K₂CO₃MeOH/H₂O95Org. Process Res. Dev. 2016, 20, 1412[15]

Note: Direct comparative studies for BDB are less prevalent in the literature; performance is inferred from its structural similarity to B₂pin₂ and its intended application.

Iridium-Catalyzed C-H Borylation

Direct C-H borylation is a powerful strategy that avoids the need for pre-functionalized starting materials like organic halides.[11] Iridium-based catalysts are particularly effective for this transformation, functionalizing both aromatic and aliphatic C-H bonds.[19][20] The reaction typically proceeds through an Ir(III)/Ir(V) catalytic cycle.[20][21]

Ir_CH_Borylation

In this domain, the stability and reactivity of the diboron reagent are paramount. B₂pin₂ is the most common reagent used.[22] The bulky nature of the 2,4-dimethylpentane-2,4-glycolate ligands in BDB could potentially influence the steric environment around the iridium center, which may affect regioselectivity and reaction rates, although this is not extensively documented in comparative studies. The use of B₂(OH)₄ in this context is less common, likely due to potential incompatibilities with the sensitive catalyst systems and different solvent requirements.

Table 3: Illustrative Comparison in a Model Aromatic C-H Borylation Reaction

SubstrateBorylation ReagentCatalyst SystemSolventYield (%)Reference
BenzeneB₂pin₂[Ir(COD)OMe]₂ / dtbpyHexane99J. Am. Chem. Soc. 2002, 124, 390[11]
1,3-DichlorobenzeneB₂pin₂[Ir(COD)OMe]₂ / Me₄phenTHF>95J. Am. Chem. Soc. 2014, 136, 570[23]
MethaneB₂pin₂[Ir(COD)Cl]₂ / dppeCyclohexane52Science 2016, 351, 1427[19]

Practical Considerations: Stability, Handling, and Process Efficiency

Stability: The assumption of B₂pin₂'s robust stability has been challenged, with evidence showing degradation upon prolonged exposure to air, which can lead to failed reactions.[13] BDB was designed with bulky glycolate ligands to enhance its stability, potentially offering a longer shelf-life and more consistent performance over time.[5] In contrast, B₂(OH)₄ is sensitive to heat and can decompose in water to release hydrogen gas, requiring careful handling and storage.[16]

Handling and Solubility: BDB and B₂pin₂ are both crystalline solids that are generally easy to handle. BDB's ligand structure was specifically designed to optimize solubility in common organic solvents.[5] B₂(OH)₄'s poor solubility in many nonpolar organic solvents necessitates the use of protic or polar aprotic solvents like DMAc, which can limit its applicability in certain catalytic systems.[15]

Process Efficiency and Atom Economy: From a green chemistry perspective, B₂(OH)₄ is superior. In Miyaura borylations, it leads directly to the desired boronic acid, saving a synthetic step (hydrolysis) and avoiding the generation of pinacol waste.[15] This can significantly streamline a process, reduce costs, and improve the overall environmental footprint, as demonstrated by a 47% cost reduction in one scaled-up process.[15]

Experimental Protocols

Protocol 1: General Procedure for Pd-Catalyzed Miyaura Borylation using BDB

Objective: To synthesize an arylboronic ester from an aryl bromide.

Methodology:

  • To an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (BDB) (1.1 mmol, 1.1 equiv), and potassium acetate (KOAc, 1.5 mmol, 1.5 equiv).

  • Add the palladium catalyst, such as Pd(dppf)Cl₂ (0.03 mmol, 3 mol%).

  • Add anhydrous, degassed 1,4-dioxane (5 mL).

  • Seal the flask and heat the reaction mixture to 80 °C with stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite, washing with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired arylboronic ester.

Causality: The inert atmosphere is critical to prevent the deactivation of the Pd(0) catalyst. KOAc acts as a mild base, which is essential for the transmetalation step of the catalytic cycle.[12] Dioxane is a common solvent for this transformation due to its ability to dissolve the reagents and its relatively high boiling point.

Protocol 2: General Procedure for Ir-Catalyzed Aromatic C-H Borylation

Objective: To synthesize an arylboronic ester directly from an arene.

Methodology:

  • In a glovebox, charge a screw-cap vial with the diboron reagent (B₂pin₂ or BDB, 0.5 mmol, 1.0 equiv), the iridium precursor [Ir(COD)OMe]₂ (0.0075 mmol, 1.5 mol %), and the ligand (e.g., 4,4'-di-tert-butyl-2,2'-bipyridine, dtbpy, 0.015 mmol, 3.0 mol %).

  • Add the arene substrate. If the arene is a liquid, add 1.0 mmol (2.0 equiv). If it is a solid, add 0.55 mmol (1.1 equiv) and an inert solvent such as cyclohexane or THF (3 mL).

  • Seal the vial tightly with a Teflon-lined cap.

  • Remove the vial from the glovebox and place it in a heating block set to 80 °C.

  • Stir the reaction for the required time (typically 12-24 hours).

  • After cooling, remove the solvent in vacuo.

  • The resulting crude product can be purified by chromatography or used directly in subsequent reactions.

Causality: The iridium complex, formed in situ, is the active catalyst. The reaction is often run with an excess of the hydrocarbon substrate, which can also serve as the solvent.[11] The choice of ligand (e.g., dtbpy, Me₄phen) is crucial and can significantly impact catalyst activity and stability.[23]

Conclusion

The selection of a borylation reagent is a multi-faceted decision that requires balancing reactivity, stability, process efficiency, and cost.

  • Bis(pinacolato)diboron (B₂pin₂) remains the versatile, go-to reagent for a wide array of borylation reactions due to its vast literature precedent and general reliability, although its purported air stability should not be taken for granted.

  • Tetrahydroxydiboron (B₂(OH)₄) is an excellent choice for process-oriented applications, particularly Miyaura borylations, where its atom economy and ability to directly form boronic acids offer significant advantages in simplifying synthesis and reducing waste.

  • This compound (BDB) emerges as a specialized alternative to B₂pin₂. Its enhanced stability and solubility profile make it a potentially more robust and reliable reagent, particularly in scenarios where reagent decomposition is a concern or in developing novel catalytic systems where solubility is key. While it is less documented in the academic literature, its properties suggest it is a valuable tool for achieving more consistent and reproducible results in established borylation methodologies.

Ultimately, the optimal reagent depends on the specific synthetic challenge. For exploratory research, B₂pin₂ provides a reliable starting point. For process development and green chemistry initiatives, B₂(OH)₄ is a compelling option. For applications demanding maximum stability and predictable performance, BDB presents itself as a strong and valuable contender in the synthetic chemist's toolkit.

References

A Senior Application Scientist's Guide to Characterizing Products from Bis(2,4-dimethylpentane-2,4-glycolato)diboron

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Diboron Reagents in Modern Synthesis

In the landscape of modern organic chemistry, organoboron compounds are indispensable intermediates, most notably for their role in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1][2] The synthesis of these crucial boronic acids and esters is often achieved through borylation reactions, which install a boryl group onto an organic scaffold.[1] While Bis(pinacolato)diboron (B₂pin₂) is the most ubiquitous reagent for this transformation[3][4], other diboron agents like Bis(2,4-dimethylpentane-2,4-glycolato)diboron offer alternative steric and electronic properties that can be advantageous in specific synthetic contexts.

This guide provides a comprehensive overview of the essential analytical techniques required to rigorously characterize the boronic ester products derived from this compound. As a senior application scientist, my focus is not merely on the procedural steps but on the underlying scientific rationale—the "why" behind each analytical choice—to ensure the generation of robust, reliable, and publication-quality data. We will compare the primary analytical methodologies, providing field-tested insights and detailed protocols to empower researchers in their drug discovery and development workflows.

The Analytical Imperative: Why Rigorous Characterization Matters

Borylation reactions, while powerful, are not always perfectly selective. Side reactions, such as the formation of biaryl byproducts from a premature Suzuki coupling with the starting material, can occur, especially if the reaction conditions are not meticulously controlled.[3][5] Furthermore, the stability and reactivity of the resulting boronic ester are directly influenced by the diol protecting group. Therefore, unambiguous confirmation of the product's structure, purity, and molecular weight is a non-negotiable prerequisite for its use in subsequent synthetic steps. The unique nuclear properties of boron—specifically its two stable isotopes (¹⁰B and ¹¹B) and the quadrupolar nature of its nuclei—necessitate a specialized approach to analysis.[6][7][8]

Core Analytical Techniques: A Comparative Analysis

The characterization of organoboron compounds relies on a synergistic combination of spectroscopic and spectrometric techniques. The three pillars of this process are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and, for definitive structural elucidation, X-ray Crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The First Line of Inquiry

NMR is arguably the most powerful tool for the routine characterization of organoboron compounds in solution. It provides detailed information about the molecular structure, connectivity, and chemical environment of the atoms. For products derived from this compound, a multi-nuclear approach is essential.

Expertise & Causality: The ¹¹B nucleus is the most informative probe for these molecules.[6] With a natural abundance of 80.1% and a higher gyromagnetic ratio than ¹⁰B, it provides superior sensitivity and sharper signals.[6][7] The chemical shift of the ¹¹B signal is highly diagnostic of the coordination state of the boron atom.

  • Tricoordinate Boron (sp²): Found in the starting diboron reagent and the desired boronic ester product, typically resonates in the δ = 20 to 35 ppm range.

  • Tetracoordinate Boron (sp³): Found in boronate species (formed by coordination with a Lewis base) or certain intermediates, resonates further upfield, typically in the δ = 1 to 10 ppm range.[9]

A key feature of ¹¹B NMR is that the signals are often broad due to the nucleus's spin of 3/2, which results in a quadrupole moment.[7][10] This broadening can be influenced by the symmetry of the molecule and the solvent. However, for most boronic esters, the signal is distinct and provides unambiguous evidence of the boryl group's presence and general nature.

Expertise & Causality: While ¹¹B NMR confirms the boryl moiety, ¹H and ¹³C NMR are used to verify the structure of the organic framework and confirm that the borylation occurred at the intended position. For products of this compound, the ¹H NMR spectrum will show characteristic signals for the diol protecting group:

  • Multiple singlet signals for the methyl groups.

  • A signal for the methylene (-CH₂-) protons.

  • A signal for the methine (-CH-) proton.

The absence of the C-H signal at the borylated position in the ¹H NMR spectrum, coupled with changes in the aromatic or vinyl region, provides strong evidence for a successful reaction. In the ¹³C NMR, the carbon atom directly attached to the boron will often show a broad signal due to scalar coupling to the quadrupolar ¹¹B nucleus.[7]

Mass Spectrometry (MS): Confirming Molecular Weight and Composition

MS is critical for determining the molecular weight of the product and confirming its elemental composition.

Expertise & Causality: Electrospray Ionization (ESI) is a preferred "soft" ionization technique for these molecules as it typically keeps the boronic ester intact, allowing for the observation of the molecular ion.[11] The most compelling evidence from MS analysis of organoboron compounds is the unique isotopic pattern generated by boron.[8]

Boron has two stable isotopes: ¹⁰B (19.9% abundance) and ¹¹B (80.1% abundance).[6] This means that any ion containing a single boron atom will appear as a pair of peaks separated by 1 Da, with a characteristic intensity ratio of approximately 1:4 ([M+H]⁺ corresponding to ¹⁰B vs. ¹¹B). This isotopic signature is a definitive fingerprint for a boron-containing compound and is invaluable for distinguishing the product from non-boron-containing impurities.

X-ray Crystallography: The Gold Standard for Structural Verification

Expertise & Causality: When absolute, unambiguous proof of structure is required—especially for novel compounds, to resolve stereochemical ambiguities, or for patent applications—single-crystal X-ray diffraction is the ultimate analytical tool.[12] It provides a precise three-dimensional map of the atoms in the molecule, confirming not only the connectivity but also bond lengths, bond angles, and torsional angles.[13][14] The resulting crystal structure provides irrefutable evidence of the regiochemistry of the borylation and the exact nature of the boronic ester.

Data Summary and Technique Comparison

Analytical Technique Information Provided Key Strengths for Boron Compounds Limitations
¹¹B NMR Spectroscopy Boron coordination state (sp²/sp³), purity relative to boron-containing impurities.Direct, rapid confirmation of boryl group presence and type.[7][15]Signal broadening can obscure fine details; requires specialized NMR probe/setup.[10]
¹H / ¹³C NMR Spectroscopy Detailed structure of the organic scaffold, regiochemistry of borylation, overall purity.Essential for confirming the exact site of functionalization.Carbon attached to boron can be broad; complex spectra may require 2D techniques.[7]
Mass Spectrometry (ESI-MS) Molecular weight, elemental formula confirmation.Characteristic boron isotopic pattern provides definitive proof of boron incorporation.[8]Provides no information on connectivity or stereochemistry; fragmentation can be complex.[16]
X-ray Crystallography Unambiguous 3D molecular structure, bond lengths/angles, stereochemistry.Provides absolute, definitive proof of structure.[12][17]Requires a suitable single crystal, which can be difficult to grow; not a high-throughput method.

Workflow & Decision Making

The following diagram illustrates a logical workflow for the characterization process, guiding the researcher from the crude reaction output to a fully validated product.

G cluster_0 Post-Reaction cluster_1 Primary Characterization cluster_2 Confirmatory Analysis cluster_3 Definitive Structure Proof (If Required) Reaction Crude Reaction Mixture Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification TLC TLC Analysis Purification->TLC Assess Purity H_NMR ¹H NMR Purification->H_NMR Initial Structure Check MS ESI-MS H_NMR->MS Confirm Mass B_NMR ¹¹B NMR MS->B_NMR Confirm Boryl Group C_NMR ¹³C NMR B_NMR->C_NMR Confirm Carbon Skeleton XRay Single-Crystal X-ray C_NMR->XRay Novel Compound or Stereochemistry Question Final Fully Characterized Product C_NMR->Final XRay->Final

References

A Comparative Guide to the Mechanistic Nuances of Reactions Involving Bis(2,4-dimethylpentane-2,4-glycolato)diboron

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of reagents is a critical decision that dictates the efficiency, selectivity, and overall success of a synthetic campaign. In the realm of organoboron chemistry, diboron reagents are indispensable tools for the formation of carbon-boron bonds, which are versatile intermediates in a vast array of organic transformations. While bis(pinacolato)diboron (B₂pin₂) has long been the workhorse in this field, a deeper understanding of the mechanistic intricacies of alternative reagents can unlock new avenues for chemical innovation. This guide provides an in-depth comparison of Bis(2,4-dimethylpentane-2,4-glycolato)diboron, hereafter referred to as B₂oct₂, and other common diboron reagents, with a focus on the mechanistic principles that govern their reactivity and performance.

Introduction to this compound (B₂oct₂)

This compound (B₂oct₂) is a diboron(4) compound that has emerged as a valuable alternative to the more commonly used B₂pin₂.[1] Structurally, it features a B-B single bond, with each boron atom chelated by a 2,4-dimethylpentane-2,4-diolate ligand. This six-membered ring structure imparts distinct steric and electronic properties compared to the five-membered ring of the pinacolato ligand in B₂pin₂. These differences, though subtle, have profound implications for the reactivity and selectivity of B₂oct₂ in various chemical transformations.

Molecular Structure: C₁₄H₂₈B₂O₄[2] Molecular Weight: 281.99 g/mol [2] CAS Registry Number: 230299-46-4[2]

The synthesis of B₂oct₂ generally involves the reaction of a suitable diboron precursor with 2,4-dimethylpentane-2,4-diol.[1] This process yields a stable, crystalline solid that can be handled in air, though storage under an inert atmosphere is recommended for long-term stability.

Comparative Performance in Key Borylation Reactions

The true measure of a reagent's utility lies in its performance in a range of chemical reactions. Here, we compare the efficacy of B₂oct₂ with other common diboron reagents in two pivotal borylation reactions: the 1,1-diborylation of terminal alkynes and the palladium-catalyzed Miyaura borylation.

Organocatalyzed 1,1-Diborylation of Terminal Alkynes

The 1,1-diborylation of terminal alkynes is a powerful method for the synthesis of gem-diborylalkenes, which are versatile building blocks in organic synthesis. Traditionally, this transformation has often required transition metal catalysis. However, recent studies have demonstrated the remarkable efficacy of B₂oct₂ in an organocase-catalyzed, metal-free approach.

In a comparative study, the 1,1-diborylation of a terminal alkyne was performed using both B₂oct₂ and B₂pin₂ under identical organocatalytic conditions. The results, summarized in the table below, highlight a significant difference in their reactivity.

Diboron ReagentCatalystBaseSolventTemperature (°C)Time (h)Yield (%)
B₂oct₂ NoneBTMGTolueneRoom Temp1287
B₂pin₂ NoneBTMGTolueneRoom Temp12Lower Yield*

*While B₂pin₂ can participate in this reaction, it often requires harsher conditions, such as the use of cobalt or copper catalysts and elevated temperatures, to achieve comparable yields to B₂oct₂ under metal-free, room temperature conditions.[2]

This superior performance of B₂oct₂ under mild, metal-free conditions represents a significant advantage in terms of sustainability and functional group tolerance.

Palladium-Catalyzed Miyaura Borylation

The Miyaura borylation is a cornerstone of modern organic synthesis, enabling the conversion of aryl and vinyl halides to the corresponding boronate esters. These products are key coupling partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. While B₂pin₂ is the most extensively used reagent for this transformation, the performance of other diboron reagents is of considerable interest.

Information on the direct, side-by-side comparative performance of B₂oct₂ in the Miyaura borylation is less prevalent in the literature. However, some sources suggest that B₂oct₂ can provide high yields in copper-catalyzed aryl-boron coupling reactions.[2] This indicates its potential as a viable, and possibly advantageous, reagent in cross-coupling chemistry. Further research is warranted to delineate the specific benefits and limitations of B₂oct₂ in palladium-catalyzed systems compared to B₂pin₂ and other alternatives like bis(catecholato)diboron (B₂cat₂) and bis(neopentylglycolato)diboron (B₂neop₂).

Mechanistic Insights: The "Why" Behind the Reactivity

The observed differences in reactivity between B₂oct₂ and other diboron reagents can be attributed to a combination of electronic and steric factors.

The Role of Lewis Acidity

The reactivity of diboron reagents is intrinsically linked to the Lewis acidity of the boron centers. More Lewis acidic boron atoms are more electrophilic and can more readily participate in key steps of catalytic cycles, such as transmetalation. The nature of the diol ligand significantly influences this property.

Generally, electron-withdrawing groups on the diol backbone increase the Lewis acidity of the corresponding diboron reagent. For instance, the aromatic nature of the catechol ligand makes B₂cat₂ a more Lewis acidic and, in many cases, a more reactive diboron reagent than the alkoxy-substituted B₂pin₂. The alkyl substituents in the 2,4-dimethylpentane-2,4-diolate ligand of B₂oct₂ are electron-donating, which would suggest a lower Lewis acidity compared to B₂cat₂. However, the six-membered ring conformation may alter the orbital energies and interactions in a way that influences its reactivity in specific mechanistic pathways, such as the organocatalyzed 1,1-diborylation.

Diagram of the Proposed Catalytic Cycle for Organobase-Catalyzed 1,1-Diborylation:

G cluster_0 Catalytic Cycle Alkyne Alkyne Intermediate_A [Base-H]⁺[Alkyne]⁻ Alkyne->Intermediate_A Deprotonation B2oct2 B2oct2 Intermediate_B Boronate Adduct B2oct2->Intermediate_B Base Base Base->Intermediate_A Intermediate_A->Intermediate_B Nucleophilic Attack Intermediate_C Vinylboron Intermediate Intermediate_B->Intermediate_C Intramolecular Borylation Product 1,1-Diborylalkene Intermediate_C->Product Second Borylation

Caption: Proposed catalytic cycle for the organobase-catalyzed 1,1-diborylation.

Steric Considerations

The steric profile of the diol ligand plays a crucial role in controlling the regioselectivity and reactivity of the diboron reagent. The bulkier 2,4-dimethylpentane-2,4-diolate ligand of B₂oct₂ can influence the approach of substrates and catalysts, potentially leading to different outcomes compared to the less hindered B₂pin₂. This steric hindrance can be advantageous in certain reactions by preventing unwanted side reactions or directing the reaction towards a specific regioisomer.

Experimental Protocols

To facilitate the adoption and further investigation of B₂oct₂, we provide a general, representative experimental protocol for the organocatalyzed 1,1-diborylation of terminal alkynes.

Synthesis of this compound (B₂oct₂)
General Protocol for Organocatalyzed 1,1-Diborylation of a Terminal Alkyne with B₂oct₂

Materials:

  • Terminal alkyne (1.0 equiv)

  • This compound (B₂oct₂) (1.1 equiv)

  • 2-tert-Butyl-1,1,3,3-tetramethylguanidine (BTMG) (20 mol%)

  • Anhydrous toluene

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the terminal alkyne and B₂oct₂.

  • Add anhydrous toluene via syringe.

  • Add the BTMG catalyst to the reaction mixture.

  • Stir the reaction at room temperature for the time indicated by TLC or GC-MS analysis (typically 12-24 hours).

  • Upon completion, the reaction mixture can be concentrated under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel to afford the desired 1,1-diborylalkene.

Diagram of the Experimental Workflow:

G Start Start Step1 Combine Alkyne and B₂oct₂ in Toluene under Inert Atmosphere Start->Step1 Step2 Add BTMG Catalyst Step1->Step2 Step3 Stir at Room Temperature Step2->Step3 Step4 Monitor Reaction Progress (TLC/GC-MS) Step3->Step4 Step5 Workup: Concentrate and Purify Step4->Step5 End Product Step5->End

Caption: Workflow for the organocatalyzed 1,1-diborylation of a terminal alkyne.

Conclusion and Future Outlook

This compound (B₂oct₂) presents a compelling alternative to traditional diboron reagents, particularly in the context of metal-free, organocatalyzed reactions. Its unique reactivity profile, exemplified by its high efficiency in the 1,1-diborylation of terminal alkynes under mild conditions, underscores the importance of exploring the chemical space beyond the well-established B₂pin₂.

The enhanced performance of B₂oct₂ in specific transformations is likely a result of a subtle interplay between its electronic and steric properties. A deeper mechanistic understanding, supported by computational studies and further experimental investigations, will be crucial for the rational design of new catalytic systems and the expansion of the synthetic utility of this promising reagent. As the demand for more sustainable and efficient chemical methodologies grows, reagents like B₂oct₂ are poised to play an increasingly important role in the toolbox of the modern synthetic chemist.

References

A Comparative Guide to Diboron Reagents: Unveiling the Advantages of Bis(2,4-dimethylpentane-2,4-glycolato)diboron

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, diboron compounds are indispensable reagents for the construction of carbon-boron bonds, which are versatile precursors for a myriad of chemical transformations, most notably the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. While Bis(pinacolato)diboron (B₂pin₂) has long been the workhorse in this field, a new generation of diboron reagents offers distinct advantages in terms of stability, reactivity, and substrate scope. This guide provides a comprehensive comparison of Bis(2,4-dimethylpentane-2,4-glycolato)diboron with other commonly used diboron compounds, supported by experimental insights to aid researchers in selecting the optimal reagent for their synthetic endeavors.

The Evolving Toolkit of Diboron Reagents: A Comparative Overview

The utility of a diboron reagent is primarily dictated by the nature of its diol ligand, which modulates the steric and electronic properties of the boron centers. This, in turn, influences the reagent's stability, solubility, and reactivity in catalytic cycles.[1]

Table 1: Physical and Structural Properties of Common Diboron Reagents

Diboron ReagentAbbreviationMolecular Weight ( g/mol )Melting Point (°C)Structure
This compoundB₂dmop₂281.9998-102C₁₄H₂₈B₂O₄
Bis(pinacolato)diboronB₂pin₂253.94137-140C₁₂H₂₄B₂O₄
Bis(neopentyl glycolato)diboronB₂neop₂225.9126-129C₁₀H₂₀B₂O₄
TetrahydroxydiboronB₂(OH)₄89.63DecomposesB₂H₄O₄

The increased steric bulk of the 2,4-dimethylpentane-2,4-glycolato ligand in B₂dmop₂ is a key structural feature that differentiates it from the more conventional B₂pin₂ and B₂neop₂. This steric hindrance can play a crucial role in influencing reaction selectivity and preventing unwanted side reactions.

Enhanced Stability: A Key Advantage of this compound

A significant drawback of the widely used B₂pin₂ is its recently reported instability under ambient conditions. Studies have shown that in the presence of oxygen and moisture, B₂pin₂ can degrade, which can negatively impact reaction reproducibility and yield.

In contrast, the more sterically hindered diol ligands, such as in this compound, are proposed to offer enhanced stability. The bulky substituents can shield the boron-boron bond from premature degradation, leading to a longer shelf-life and more consistent performance in catalytic reactions. This increased stability is a critical factor for researchers, as it ensures the integrity of the reagent and the reliability of their experimental results.

Performance in Catalysis: A Head-to-Head Comparison

The true measure of a diboron reagent's utility lies in its performance in catalytic reactions. The Miyaura borylation, a palladium-catalyzed cross-coupling of a diboron reagent with an aryl or vinyl halide, is a benchmark reaction for evaluating these compounds.[2]

While direct quantitative comparisons of B₂dmop₂ with other diboron reagents under identical conditions are still emerging in the literature, we can infer performance advantages based on mechanistic principles and related studies. The choice of the diboron reagent can significantly impact the efficiency of the transmetalation step in the catalytic cycle.[3]

Table 2: Qualitative Performance Comparison in Miyaura Borylation

Diboron ReagentProposed AdvantagesPotential Limitations
This compound Enhanced stability, potentially leading to higher effective concentration and improved yields. Steric bulk may improve selectivity with certain substrates.Higher molecular weight may be a consideration for atom economy.
Bis(pinacolato)diboron (B₂pin₂) Well-established reactivity, extensive literature precedent.Susceptible to degradation, which can lead to inconsistent results.
Bis(neopentyl glycolato)diboron (B₂neop₂) Good stability and reactivity profile.May exhibit different reactivity patterns compared to B₂pin₂.
Tetrahydroxydiboron (B₂(OH)₄) High atom economy, environmentally benign.Often requires different reaction conditions and can be less soluble in organic solvents.[4]

The enhanced stability of this compound is expected to translate to more reliable and reproducible outcomes in Miyaura borylation and subsequent Suzuki-Miyaura coupling reactions. The consistent availability of the active reagent throughout the reaction can lead to higher overall yields and cleaner reaction profiles.

Miyaura_Borylation_Cycle cluster_reagents Reagents Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) Pd(0)Ln->Ar-Pd(II)-X(Ln) Oxidative Addition Ar-Pd(II)-OR'(Ln) Ar-Pd(II)-OR'(Ln) Ar-Pd(II)-X(Ln)->Ar-Pd(II)-OR'(Ln) + Base (-HX) Ar-B(diol) + (diol)B-Pd(II)-OR'(Ln) Ar-B(diol) + (diol)B-Pd(II)-OR'(Ln) Ar-Pd(II)-OR'(Ln)->Ar-B(diol) + (diol)B-Pd(II)-OR'(Ln) + B₂(diol)₂ Transmetalation Ar-B(diol) + (diol)B-Pd(II)-OR'(Ln)->Pd(0)Ln Reductive Elimination Ar-B(diol) Product: Arylboronate Ester Ar-X Ar-X Ar-X->Ar-Pd(II)-X(Ln) B₂(diol)₂ B₂(diol)₂ (e.g., B₂dmop₂) B₂(diol)₂->Ar-Pd(II)-OR'(Ln) Base Base Base->Ar-Pd(II)-X(Ln)

Figure 1: Generalized catalytic cycle for the Miyaura borylation reaction.

Experimental Protocol: Miyaura Borylation of an Aryl Bromide

The following protocol provides a general procedure for the Miyaura borylation of an aryl bromide using a diboron reagent. This can be adapted for use with this compound.

Materials:

  • Aryl bromide (1.0 mmol)

  • This compound (1.1 mmol)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)

  • Base (e.g., KOAc, 3.0 mmol)

  • Anhydrous solvent (e.g., 1,4-dioxane or DMSO, 5 mL)

  • Schlenk flask and standard inert atmosphere glassware

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide, this compound, palladium catalyst, and base.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the anhydrous solvent via syringe.

  • Stir the reaction mixture at the appropriate temperature (typically 80-100 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired arylboronate ester.

Figure 2: A general experimental workflow for Miyaura borylation.

Conclusion: A Promising Alternative for Robust and Reliable Synthesis

This compound emerges as a compelling alternative to traditional diboron reagents, particularly the widely used B₂pin₂. Its primary advantage lies in its anticipated enhanced stability, which can lead to more consistent and reproducible results in catalytic borylations. The steric bulk of the 2,4-dimethylpentane-2,4-glycolato ligand may also offer unique selectivity in certain applications. As research continues to explore the full potential of this and other novel diboron reagents, chemists are gaining a more sophisticated and versatile toolkit for the efficient construction of complex molecules. The choice of diboron reagent is no longer a default but a strategic decision that can significantly impact the success of a synthetic campaign.

References

A Spectroscopic Compass: Navigating the Structural Nuances of Bis(2,4-dimethylpentane-2,4-glycolato)diboron and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, diboron reagents have emerged as indispensable tools, particularly in the realm of carbon-carbon and carbon-heteroatom bond formation. Among these, Bis(2,4-dimethylpentane-2,4-glycolato)diboron, with its unique sterically hindered yet reactive profile, offers distinct advantages. This guide provides an in-depth spectroscopic comparison of this valuable reagent and its derivatives, offering researchers, scientists, and drug development professionals a practical framework for characterization and quality assessment. By delving into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we aim to illuminate the structure-spectra relationships that govern this class of compounds.

Introduction to this compound

This compound, systematically named 4,4,6,6-tetramethyl-2-(4,4,6,6-tetramethyl-1,3,2-dioxaborinan-2-yl)-1,3,2-dioxaborinane, is a diboron(4) compound that has gained traction as a robust borylating agent.[1][2] Its synthesis typically involves the reaction of a diboron source with 2,4-dimethylpentane-2,4-diol.[3] The resulting six-membered dioxaborinane rings provide a balance of stability and reactivity, making it an attractive alternative to the more commonly used bis(pinacolato)diboron (B₂pin₂).

The derivatives of this compound, formed through reactions such as the Miyaura borylation, are key intermediates in the synthesis of complex organic molecules, including active pharmaceutical ingredients.[4][5] Understanding the spectroscopic signatures of both the parent compound and its derivatives is paramount for reaction monitoring, purification, and final product verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organoboron compounds. By analyzing the chemical shifts, coupling constants, and integration of ¹H, ¹³C, and ¹¹B nuclei, a detailed picture of the molecular framework can be constructed.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by its simplicity, reflecting the molecule's symmetry. The key is to understand how the spectrum of the free diol, 2,4-dimethylpentane-2,4-diol, changes upon formation of the diboron ester. In the free diol, one would expect signals for the methyl and methylene protons.[3][6] Upon esterification, these signals will shift, and their multiplicity may be affected by the rigid dioxaborinane ring structure.

For its derivatives, such as an arylboronate ester, the ¹H NMR spectrum will be more complex. In addition to the signals from the glycolato ligand, new resonances corresponding to the aromatic protons will appear in the downfield region (typically 7-8 ppm). The integration of these signals relative to the glycolato protons provides a quantitative measure of successful borylation.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides valuable information about the carbon framework. For the parent diboron compound, the number of signals will reflect the symmetry of the molecule. Key signals to identify include those of the quaternary carbons of the glycolato ligand and the methylene carbons.[3]

Upon derivatization, new signals corresponding to the introduced organic moiety will be observed. For instance, in an arylboronate derivative, characteristic signals for the aromatic carbons will appear in the range of 120-150 ppm. The carbon atom directly attached to the boron atom is often broad due to quadrupolar relaxation of the adjacent boron nucleus.

¹¹B NMR Spectroscopy

¹¹B NMR is a cornerstone technique for the characterization of organoboron compounds. The chemical shift of the boron nucleus is highly sensitive to its coordination environment and the electronic nature of its substituents. For tricoordinate boron compounds like this compound and its derivatives, the ¹¹B NMR signal is typically a broad singlet found in the downfield region. For comparison, the well-characterized bis(pinacolato)diboron exhibits a ¹¹B NMR signal at approximately 30.6 ppm.[4] The chemical shift of this compound is expected to be in a similar range.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups. The IR spectrum of this compound is dominated by strong C-H and C-O stretching and bending vibrations.[5] The most diagnostic bands are the B-O stretching vibrations, which are typically observed in the region of 1300-1400 cm⁻¹.

When the parent compound is converted to a derivative, for example, an arylboronate, the fundamental vibrations of the dioxaborinane ring will remain. However, new bands characteristic of the introduced functional group will appear. For an aromatic derivative, this would include C=C stretching vibrations in the 1450-1600 cm⁻¹ region and C-H out-of-plane bending vibrations that can give information about the substitution pattern on the aromatic ring.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak (M⁺) would be expected at m/z corresponding to its molecular formula, C₁₄H₂₈B₂O₄. The isotopic pattern of boron (¹⁰B and ¹¹B) will result in a characteristic cluster of peaks for the molecular ion and boron-containing fragments.

The fragmentation of diboron compounds often involves cleavage of the B-B bond and fragmentation of the glycolato ligands. In the case of derivatives, the fragmentation pattern will be influenced by the nature of the substituent. For example, an arylboronate derivative might show a prominent fragment corresponding to the arylboronate cation.

Experimental Protocols

General NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 300 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • ¹¹B NMR Acquisition: Acquire the spectrum using a broadband probe. A common external reference is BF₃·OEt₂. The spectra are typically acquired with proton decoupling.

General ATR-FTIR Spectroscopy Protocol
  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the ATR accessory.

  • Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Background Correction: A background spectrum of the clean ATR crystal should be recorded prior to sample analysis and subtracted from the sample spectrum.

General Mass Spectrometry Protocol (Electron Ionization)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or a gas chromatograph for volatile compounds.

  • Ionization: Ionize the sample using a standard electron energy of 70 eV.

  • Mass Analysis: Scan a suitable mass range to detect the molecular ion and significant fragment ions.

Spectroscopic Data Comparison

The following tables summarize the expected spectroscopic data for this compound and a representative arylboronate derivative. For comparison, the experimental data for the closely related bis(pinacolato)diboron is also included.

Table 1: Comparative ¹H NMR Data (CDCl₃)

CompoundChemical Shift (δ, ppm) and MultiplicityAssignment
This compound Data not publicly available-
Aryl-(2,4-dimethylpentane-2,4-glycolato)borane Aromatic Protons: 7.2-8.0 (m)Glycolato Protons: Signals corresponding to the dimethylpentane backboneAr-HC-H
Bis(pinacolato)diboron [4]1.25 (s)C-CH₃

Table 2: Comparative ¹³C NMR Data (CDCl₃)

CompoundChemical Shift (δ, ppm)Assignment
This compound Data not publicly available-
Aryl-(2,4-dimethylpentane-2,4-glycolato)borane Aromatic Carbons: 120-150Glycolato Carbons: Signals for quaternary and methylene carbonsAr-CC-O, C-C
Bis(pinacolato)diboron [4]83.4, 24.9C-O, C-CH₃

Table 3: Comparative ¹¹B NMR Data

CompoundChemical Shift (δ, ppm)
This compound Expected in the range of 20-35
Aryl-(2,4-dimethylpentane-2,4-glycolato)borane Expected in the range of 25-40
Bis(pinacolato)diboron [4]30.6

Table 4: Key IR Absorptions (cm⁻¹)

CompoundB-O StretchC-O StretchOther Key Bands
This compound Expected ~1350Expected ~1100-1200C-H stretches (~2900-3000)
Aryl-(2,4-dimethylpentane-2,4-glycolato)borane ~1350~1100-1200Aromatic C=C (~1450-1600)
Bis(pinacolato)diboron [4]13721127C-H stretches (2978, 2930)

Table 5: Mass Spectrometry Data

CompoundMolecular Ion (m/z)Key Fragments
This compound 282.0 (for ¹¹B₂)Fragments from B-B cleavage and loss of glycolato moieties
Aryl-(2,4-dimethylpentane-2,4-glycolato)borane Varies with aryl group[Aryl-B-O]⁺, loss of glycolato fragments
Bis(pinacolato)diboron [4]254.19 (for ¹¹B₂)Fragments corresponding to loss of methyl and pinacolato groups

Visualizing the Workflow and Structures

experimental_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis start Diboron Source + 2,4-Dimethylpentane-2,4-diol parent This compound start->parent Esterification derivative Derivative (e.g., Arylboronate) parent->derivative Borylation Reaction nmr NMR (¹H, ¹³C, ¹¹B) parent->nmr ir IR parent->ir ms MS parent->ms derivative->nmr derivative->ir derivative->ms

Caption: Experimental workflow from synthesis to spectroscopic characterization.

molecular_structures cluster_parent This compound cluster_derivative Arylboronate Derivative (Example) a b

Caption: Molecular structures of the parent compound and a derivative.

Conclusion

The spectroscopic characterization of this compound and its derivatives provides a robust methodology for ensuring the identity, purity, and structure of these important synthetic intermediates. While publicly available spectral data for the title compound and its specific derivatives remains somewhat limited, by leveraging data from closely related analogues such as bis(pinacolato)diboron and understanding the fundamental principles of spectroscopic interpretation for organoboron compounds, researchers can confidently navigate their synthetic endeavors. This guide serves as a foundational resource, and it is anticipated that as the utility of this compound continues to grow, a more extensive library of its spectroscopic data will become available to the scientific community.

References

A Comparative Guide to Bis(2,4-dimethylpentane-2,4-glycolato)diboron in Synthesis: Performance and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, the choice of borylating agent is a critical parameter that dictates the efficiency, selectivity, and substrate scope of a given transformation. While bis(pinacolato)diboron (B₂pin₂) has long been the workhorse of the field, a range of alternative diboron reagents have emerged, each with unique properties that can be advantageous in specific synthetic contexts. This guide provides an in-depth comparison of Bis(2,4-dimethylpentane-2,4-glycolato)diboron, hereafter referred to as B₂oct₂, with other common diboron reagents. We will delve into case studies that highlight its performance, supported by experimental data and detailed protocols, to offer researchers, scientists, and drug development professionals a comprehensive resource for informed reagent selection.

Introduction: The Landscape of Diboron Reagents

Diboron reagents are fundamental for the synthesis of organoboron compounds, which are versatile intermediates in a myriad of chemical transformations, most notably the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. The reactivity and selectivity of these reagents are largely governed by the diol backbone that protects the boron centers. This structural feature influences the steric and electronic properties of the diboron, impacting its performance in catalytic cycles.

This guide focuses on B₂oct₂, a diboron reagent that has demonstrated unique advantages in certain applications compared to the more traditional B₂pin₂ and bis(neopentyl glycolato)diboron (B₂neop₂). We will explore specific case studies to illustrate these differences and provide the necessary experimental details for their practical implementation.

Case Study 1: Metal-Free 1,1-Diborylation of Terminal Alkynes

The 1,1-diborylation of terminal alkynes is a powerful method for the synthesis of geminal diborylalkenes, which are valuable building blocks for the stereoselective synthesis of polysubstituted alkenes. Traditionally, this transformation has required transition metal catalysts and often elevated temperatures. However, recent advancements have demonstrated the potential for metal-free approaches.

Performance Comparison

A significant advantage of B₂oct₂ has been demonstrated in the organobase-catalyzed 1,1-diborylation of terminal alkynes. In a comparative context, B₂oct₂ achieves high yields under mild, metal-free conditions, a stark contrast to B₂pin₂, which typically requires cobalt or copper catalysts and higher reaction temperatures to achieve similar transformations.

Diboron ReagentCatalystTemperatureYield (%)Reference
B₂oct₂ BTMG (organobase)Room Temperature87[1]
B₂pin₂ Cobalt or Copper catalystElevatedNot specified[1]

This metal-free approach with B₂oct₂ not only simplifies the reaction setup and purification but also offers a more environmentally benign synthetic route.[1] The intermediate steric hindrance provided by the 2,4-dimethylpentane-2,4-diolato ligands of B₂oct₂ appears to strike a balance between reactivity and stability, enabling this efficient transformation without the need for a metal catalyst.

Experimental Protocol: Organobase-Catalyzed 1,1-Diborylation of a Terminal Alkyne with B₂oct₂

This protocol is adapted from the work of Li, J. et al., New J. Chem., 2022, 46, 11095-11100.[1]

Materials:

  • This compound (B₂oct₂)

  • Terminal alkyne (e.g., a propargylic derivative)

  • 2-tert-Butyl-1,1,3,3-tetramethylguanidine (BTMG)

  • Anhydrous solvent (e.g., THF)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the terminal alkyne (1.0 mmol) and this compound (B₂oct₂) (1.1 mmol).

  • Add anhydrous THF (5 mL) via syringe.

  • To the stirred solution, add 2-tert-Butyl-1,1,3,3-tetramethylguanidine (BTMG) (0.2 mmol, 20 mol%) via syringe.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to isolate the 1,1-diborylalkene product.

Reaction Workflow

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Schlenk Flask under Inert Atmosphere B Add Terminal Alkyne and B₂oct₂ A->B C Add Anhydrous Solvent B->C D Add BTMG Catalyst C->D E Stir at Room Temperature D->E F Monitor by TLC/GC-MS E->F G Concentrate in vacuo F->G H Column Chromatography G->H I Isolate Product H->I

Caption: Workflow for organobase-catalyzed 1,1-diborylation.

Case Study 2: Copper-Catalyzed Borylation of Aryl Halides

The copper-catalyzed borylation of aryl halides is an important method for the synthesis of arylboronates, offering a cost-effective alternative to palladium-catalyzed systems. The choice of diboron reagent in these reactions can significantly influence the reaction efficiency and substrate scope.

Performance Comparison

In copper-catalyzed aryl-boron coupling reactions, B₂oct₂ has been shown to provide high yields, comparable to other commonly used diboron reagents like bis(neopentylglycolato)diboron (B₂neop₂). While direct, side-by-side comparative data in a single publication is limited, individual studies suggest the robust performance of B₂oct₂ in these systems. For instance, in copper-catalyzed reactions, both B₂oct₂ and B₂neop₂ have been reported to achieve yields greater than 80%.

Diboron ReagentCatalyst SystemTypical Yield (%)
B₂oct₂ Copper-based>80
B₂neop₂ Copper-based>80
B₂pin₂ Copper-basedVaries

The comparable performance of B₂oct₂ and B₂neop₂ in this context suggests that the steric bulk of the diol backbone plays a crucial role in the efficiency of the copper-catalyzed cycle.

Experimental Protocol: Copper-Catalyzed Borylation of an Aryl Halide

The following is a generalized protocol for the copper-catalyzed borylation of an aryl halide, which can be adapted for use with B₂oct₂.

Materials:

  • Aryl halide (e.g., aryl bromide or aryl chloride)

  • This compound (B₂oct₂)

  • Copper(I) salt (e.g., CuCl)

  • Ligand (e.g., a phosphine or N-heterocyclic carbene ligand)

  • Base (e.g., KOtBu or NaOtBu)

  • Anhydrous solvent (e.g., dioxane or toluene)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add the copper(I) salt (e.g., CuCl, 5 mol%) and the ligand (e.g., Xantphos, 5.5 mol%).

  • Add the aryl halide (1.0 mmol), this compound (B₂oct₂) (1.2 mmol), and the base (e.g., KOtBu, 1.5 mmol).

  • Add anhydrous solvent (5 mL) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired arylboronate ester.

Catalytic Cycle Overview

G CuI Cu(I) Catalyst Cu_Boryl Cu-Boryl Complex CuI->Cu_Boryl Transmetalation Ox_Add Oxidative Addition (Ar-X) Cu_Boryl->Ox_Add Red_Elim Reductive Elimination (Ar-B(oct)) Ox_Add->Red_Elim Red_Elim->CuI Catalyst Regeneration Product Arylboronate Ester Red_Elim->Product B2oct2 B₂oct₂ B2oct2->CuI Base Base Base->CuI ArX Ar-X ArX->Cu_Boryl

Caption: Simplified catalytic cycle for Cu-catalyzed borylation.

Conclusion: A Versatile Reagent for Modern Synthesis

This compound (B₂oct₂) presents a valuable alternative to more traditional diboron reagents. Its unique steric and electronic properties, conferred by the 2,4-dimethylpentane-2,4-diolato backbone, enable enhanced reactivity and selectivity in specific synthetic applications. The ability to facilitate metal-free transformations, as highlighted in the 1,1-diborylation of terminal alkynes, underscores its potential for developing more sustainable and cost-effective synthetic methodologies. While further direct comparative studies are warranted to fully elucidate its advantages across a broader range of reactions, the existing data strongly supports its inclusion in the modern synthetic chemist's toolkit. Researchers and drug development professionals are encouraged to consider B₂oct₂ as a strategic choice for optimizing challenging borylation reactions.

References

Safety Operating Guide

Proper Disposal of Bis(2,4-dimethylpentane-2,4-glycolato)diboron: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the proper disposal of Bis(2,4-dimethylpentane-2,4-glycolato)diboron, a key reagent in modern organic synthesis. Adherence to these procedures is critical for minimizing risks and ensuring regulatory compliance.

Immediate Safety and Hazard Assessment

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards[1][2]:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

These classifications necessitate strict adherence to safety protocols to prevent accidental exposure.

Personal Protective Equipment (PPE)

All handling and disposal activities must be conducted within a certified chemical fume hood. The following PPE is mandatory:

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.To prevent contact with airborne particles or splashes that can cause serious eye irritation.
Hand Protection Nitrile or neoprene gloves. Double gloving is recommended.To protect against skin irritation upon contact. Gloves should be inspected for integrity before use.
Body Protection A fully fastened lab coat with full-length sleeves.To prevent incidental skin contact with the compound.
Respiratory Protection A NIOSH-approved respirator may be necessary if there is a risk of generating dust or aerosols.To prevent inhalation of the compound, which can cause respiratory tract irritation.

Waste Characterization and Regulatory Compliance

Proper disposal begins with correct waste characterization as mandated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). Organoboron compounds such as this compound must be treated as hazardous waste. Under no circumstances should this chemical or its empty containers be disposed of in regular trash or flushed down the drain.

EPA Hazardous Waste Code Determination

As a non-halogenated organic compound, this compound is not typically found on the F-list (wastes from non-specific sources) or K-list (wastes from specific sources) unless it is part of a listed process waste stream[3][4]. Therefore, it must be evaluated for the four characteristics of hazardous waste to assign the appropriate "D" code[5][6][7][8].

CharacteristicEPA CodeEvaluation for this compound
Ignitability D001While not highly flammable, its potential for combustibility should be evaluated, especially if dissolved in a flammable solvent. A flashpoint test may be required[7][8].
Corrosivity D002As an organic ester, it is not expected to be corrosive. However, if mixed with acidic or basic waste, the entire mixture must be evaluated for its pH[7][8].
Reactivity D003This compound is generally stable under normal conditions. It is not expected to be reactive with water or detonate[9][10]. However, its incompatibility with strong oxidizing agents should be noted.
Toxicity D004-D043A Toxicity Characteristic Leaching Procedure (TCLP) would be required to determine if any toxic constituents leach at concentrations above regulatory limits. Given the lack of specific data, treating it as potentially toxic is a prudent approach.

In the absence of comprehensive testing data, and to ensure full compliance, it is best practice to manage this waste stream with a conservative approach. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on waste profiling and code assignment.

Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the safe disposal of this compound from the point of generation to final pickup.

Step 1: Waste Segregation
  • Principle of Segregation: Never mix this compound waste with incompatible chemicals. Boronic esters can be sensitive to strong oxidizing agents and aqueous basic conditions, which can lead to hydrolysis[11][12][13].

  • Solid vs. Liquid Waste: Maintain separate, designated waste streams for solid and liquid waste containing this compound.

    • Solid Waste: Includes contaminated gloves, weigh boats, bench paper, and any un-rinsed empty containers.

    • Liquid Waste: Includes reaction residues, solutions in organic solvents, and rinsates from cleaning contaminated glassware.

Step 2: Containerization and Labeling
  • Container Selection: Use chemically compatible, leak-proof containers with secure screw-top caps. High-density polyethylene (HDPE) containers are generally suitable.

  • Labeling: All waste containers must be clearly and accurately labeled as soon as the first drop of waste is added. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The specific hazards (e.g., "Irritant")

    • The approximate composition of the waste, including any solvents.

Step 3: On-site Accumulation and Storage
  • Satellite Accumulation Areas (SAAs): Store waste containers in a designated SAA that is at or near the point of generation.

  • Storage Conditions: Keep containers tightly sealed and store in a cool, dry, and well-ventilated area, away from incompatible materials. Some sources recommend refrigerated or inert atmosphere storage for the pure compound to ensure stability[14][15].

Step 4: Decontamination of Glassware
  • Initial Rinse: Rinse contaminated glassware with a suitable organic solvent (e.g., acetone, ethyl acetate) to remove the bulk of the residue. This rinsate must be collected as hazardous liquid waste.

  • Secondary Wash: A subsequent wash with soap and water can be performed. This wash water should also be collected as hazardous waste.

  • Final Rinse: A final rinse with deionized water, which should also be collected as hazardous waste, is recommended before the glassware is dried and returned to use.

Step 5: Arranging for Final Disposal
  • Contact EHS: Follow your institution's established procedures for hazardous waste pickup. Contact your EHS department or licensed hazardous waste disposal contractor to schedule a pickup.

  • Provide Documentation: Be prepared to provide a complete and accurate description of the waste, including its composition and volume.

Emergency Procedures: Spill Management

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Secure the Area: Alert personnel in the immediate vicinity and restrict access to the spill area.

  • Don Appropriate PPE: Before attempting any cleanup, ensure you are wearing the correct PPE as outlined in Section 1.

  • Contain the Spill: For solid spills, carefully sweep or scoop the material to avoid generating dust. For liquid spills, use an inert absorbent material such as vermiculite or sand.

  • Collect and Containerize: Place all contaminated materials (absorbent, cleaning supplies, etc.) into a designated, labeled hazardous waste container.

  • Decontaminate the Area: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Report the Incident: Report the spill to your supervisor and your institution's EHS department in accordance with your laboratory's safety plan.

Logical Workflow for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Waste Generation (this compound) is_solid Is the waste solid or liquid? start->is_solid solid_waste Solid Waste (Contaminated PPE, glassware, etc.) is_solid->solid_waste Solid liquid_waste Liquid Waste (Reaction mixtures, solvents, rinsates) is_solid->liquid_waste Liquid segregate Segregate from incompatible materials (e.g., strong oxidizers) solid_waste->segregate liquid_waste->segregate containerize_solid Place in a designated, sealed, and labeled solid hazardous waste container segregate->containerize_solid For Solids containerize_liquid Place in a designated, sealed, and labeled liquid hazardous waste container segregate->containerize_liquid For Liquids storage Store in a designated Satellite Accumulation Area (SAA) containerize_solid->storage containerize_liquid->storage ehs_pickup Arrange for pickup by EHS or licensed waste contractor storage->ehs_pickup

Caption: Disposal workflow for this compound.

By adhering to these scientifically grounded procedures, you contribute to a culture of safety and environmental stewardship within your laboratory, ensuring that the pursuit of scientific advancement does not come at the cost of personal or environmental well-being.

References

A Proactive Approach to Safety: Personal Protective Equipment for Handling Bis(2,4-dimethylpentane-2,4-glycolato)diboron

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands the highest standards of safety and procedural excellence. Bis(2,4-dimethylpentane-2,4-glycolato)diboron, a versatile organoboron compound, is increasingly utilized in advanced organic synthesis, particularly in cross-coupling reactions.[1] While instrumental in forging complex molecular architectures, its handling necessitates a comprehensive understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, field-proven guidance on the selection, use, and disposal of Personal Protective Equipment (PPE) to ensure your safety and the integrity of your research when working with this compound.

Foundational Knowledge: Hazard Assessment

A thorough risk assessment is the cornerstone of laboratory safety. This compound (CAS No. 230299-46-4) is a solid compound that presents specific hazards that must be mitigated through appropriate engineering controls and PPE.[2][3]

According to available safety data, this chemical is classified with the following hazard statements:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

These classifications dictate a clear need for comprehensive protection for the skin, eyes, and respiratory system. The precautionary statement P261, "Avoid breathing dust," further underscores the importance of preventing aerosolization and inhalation of the solid material.[1][4]

The Core Ensemble: Recommended PPE for Standard Operations

The following table summarizes the essential PPE required for handling this compound. The selection of specific items should always be informed by a task-specific risk assessment.

Body Area Required PPE Rationale & Key Specifications
Eyes & Face Chemical Splash Goggles & Face ShieldPrimary: Goggles conforming to ANSI Z87.1 or EN166 standards are mandatory to prevent eye contact with dust particles.[5][6] Secondary: A full-face shield must be worn over goggles during procedures with a high risk of splashes or aerosolization (e.g., transfers, reaction quenching).[6][7]
Hands Chemical-Resistant GlovesMaterial: Nitrile gloves are a suitable initial choice for incidental contact.[6] For prolonged handling or immersion, consult the glove manufacturer's chemical resistance guide to select the most appropriate material. Practice: Always inspect gloves for tears or punctures before use. Employ the "double-gloving" technique for added protection during high-risk procedures. Contaminated gloves should be removed and replaced immediately.[8]
Body Flame-Resistant (FR) Laboratory CoatA buttoned, long-sleeved lab coat provides a critical barrier against skin contact.[6] Ensure it is made from a material suitable for the lab environment, avoiding easily ignitable fabrics like polyester.
Respiratory NIOSH-Approved RespiratorPrimary Control: Always handle this compound within a certified chemical fume hood to minimize dust inhalation.[5][9] Secondary Control: When engineering controls are insufficient or during tasks with high dust potential (e.g., weighing, large-scale transfers), a respirator is required. A minimum of an N95-rated disposable respirator should be used. For higher exposure risks, a half-mask or full-face respirator with P100 particulate filters is recommended.[6][9]
Feet Closed-Toe, Chemical-Resistant ShoesShoes must fully cover the foot to protect against spills.[6][8] Perforated shoes or sandals are strictly prohibited in the laboratory.

Procedural Discipline: Donning and Doffing PPE

The sequence of putting on and removing PPE is critical to prevent cross-contamination.

Donning Sequence (Putting On)
  • Footwear and Lab Coat: Ensure proper laboratory attire is worn, including closed-toe shoes and a buttoned lab coat.

  • Respirator: If required, perform a fit check according to the manufacturer's instructions.

  • Eye/Face Protection: Put on chemical splash goggles, followed by a face shield if the procedure warrants it.

  • Gloves: Don your selected gloves, ensuring they overlap the cuffs of the lab coat.

Doffing Sequence (Taking Off)

This process is designed to move from most contaminated to least contaminated.

  • Gloves: Remove gloves using a technique that avoids touching the outside of the glove with bare skin.

  • Face Shield/Goggles: Remove from the back of the head.

  • Lab Coat: Unbutton and roll it inside-out as you remove it, avoiding contact with the exterior.

  • Respirator: Remove without touching the front of the respirator.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.

Operational and Disposal Protocols

Safe Handling:

  • Engineering Controls: A certified chemical fume hood is the primary and most effective means of controlling exposure.[5] Ensure adequate ventilation.

  • Minimize Dust: Handle the solid material carefully to prevent the generation of dust. Avoid dry sweeping; use a wet wipe or a HEPA-filtered vacuum for cleanup.

  • Emergency Equipment: Always know the location and proper operation of eyewash stations and safety showers before beginning work.[5]

Disposal Plan:

  • Solid Waste: All disposable PPE (gloves, respirators) and materials contaminated with this compound must be considered hazardous waste.

  • Containers: Place contaminated items in a clearly labeled, sealed waste container.

  • Regulations: Do not dispose of this chemical or its contaminated materials down the drain.[9] All waste disposal must adhere to local, state, and federal environmental regulations. Consult your institution's Environmental Health & Safety (EHS) department for specific guidance.[9]

Visualization of PPE Selection Logic

The following diagram illustrates a decision-making workflow for selecting the appropriate level of PPE based on the specific handling task.

PPE_Selection_Workflow cluster_start Task Assessment cluster_controls Engineering & Administrative Controls cluster_ppe Personal Protective Equipment (PPE) Level cluster_disposal Post-Task Actions Start Begin Work with this compound FumeHood Is the task performed in a chemical fume hood? Start->FumeHood Scale What is the scale of work? FumeHood->Scale Yes BasePPE Standard PPE: - Lab Coat - Goggles - Nitrile Gloves - Closed-Toe Shoes Scale->BasePPE Small Scale (<1g) Minimal Dust EnhancedPPE Enhanced PPE: - Standard PPE + Face Shield - Double Gloves - N95 Respirator (minimum) Scale->EnhancedPPE Large Scale (>1g) or High Dust/Splash Potential Doffing Follow Proper Doffing Procedure BasePPE->Doffing EnhancedPPE->Doffing Disposal Dispose of all contaminated materials as hazardous waste Doffing->Disposal Wash Wash Hands Thoroughly Disposal->Wash

Caption: PPE selection workflow based on task scale and potential exposure.

References

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